Dexoxadrol
Description
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
... Dexoxadrol, the D-isomer of dioxodrol, which produces phencyclidine (PCP)-like behavioral effects and displaces bound [3H]PCP, was a potent blocker of the PCP-sensitive, voltage-gated K+ channel. The corresponding L-isomer, levoxadrol, which produces morphine-like antinociception and sedation, but does not produce PCP-like behavior nor displace bound (3H)PCP, was a very weak blocker of the voltage-gated K+ channel. Levoxadrol, but not dexoxadrol, activated a separate K+ channel, as manifested by an increase in 86Rb /from synaptosomes prepared from rat forebrain/ efflux. This effect was blocked by naloxone. /It was concluded/ that one of the PCP-sigma-ligand binding sites in the brain may be associated with the voltage-gated, non-inactivating K+ channel ... observed in nerve terminals. /The/ findings are also consistent with the view that some of the behavioral manifestations of PCP intoxication are mediated by block of presynaptic K+ channels. |
|---|---|
CAS No. |
4741-41-7 |
Molecular Formula |
C20H23NO2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[(4R)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine |
InChI |
InChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2/t18?,19-/m0/s1 |
InChI Key |
HGKAMARNFGKMLC-GGYWPGCISA-N |
SMILES |
C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Isomeric SMILES |
C1CCNC(C1)[C@@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Other CAS No. |
4741-41-7 |
Related CAS |
23257-58-1 (hydrochloride) |
solubility |
In water, 19.2 mg/L at 25 °C (est) |
Synonyms |
d-2,2-Diphenyl-4-(2-piperidyl)-1,3-dioxolane dexoxadrol dexoxadrol hydrochloride |
vapor_pressure |
8.26X10-8 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Foundational & Exploratory
Dexoxadrol's Mechanism of Action on NMDA Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexoxadrol is a dissociative anesthetic that exerts its pharmacological effects primarily through the potent and selective non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1] This guide provides a comprehensive overview of this compound's mechanism of action at the molecular level, detailing its binding site, quantitative affinity, and the downstream signaling consequences of its interaction with the NMDA receptor. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and related fields.
Core Mechanism of Action: Non-Competitive Antagonism at the PCP Binding Site
This compound is classified as a non-competitive antagonist of the NMDA receptor.[2] Its primary binding site is located within the ion channel pore of the receptor, at a site commonly referred to as the phencyclidine (PCP) binding site.[3][4] By binding to this site, this compound physically obstructs the flow of ions, primarily Ca2+, through the channel, even when the receptor is activated by its co-agonists, glutamate (B1630785) and glycine (B1666218).[2] This action is stereoselective, with this compound demonstrating a significantly higher affinity for the PCP binding site compared to its levorotatory enantiomer, levoxadrol.[1]
NMDA Receptor Structure and this compound Binding
The NMDA receptor is a heterotetrameric ligand-gated ion channel typically composed of two GluN1 subunits and two GluN2 subunits.[5] The binding of glutamate to the GluN2 subunits and a co-agonist (glycine or D-serine) to the GluN1 subunits is required for channel activation.[5] The PCP binding site, where this compound exerts its effect, is located deep within the ion channel pore and is accessible only when the channel is in its open state.[5]
Quantitative Data: Binding Affinities of this compound and its Analogues
The affinity of this compound and its analogues for the PCP binding site of the NMDA receptor has been quantified using radioligand binding assays. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Ki (nM) | Reference |
| (2S,4S)-1,3-dioxolane (2S,4S)-13b | 69 | [6] |
| 4-oxo-dexoxadrol analogue (15a) | 470 | [7] |
| This compound analogue (WMS-2508) | 44 |
Note: This table summarizes available data from the abstracts of the cited literature. A comprehensive review of the full-text articles is recommended for a complete dataset.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with NMDA receptors.
Radioligand Binding Assay for the PCP Site
This protocol is a standard method for determining the binding affinity of a test compound to the PCP binding site of the NMDA receptor.
1. Materials:
-
Radioligand: --INVALID-LINK---MK-801, a high-affinity ligand for the PCP site.
-
Receptor Source: Homogenized rat forebrain membranes, a rich source of NMDA receptors.
-
Test Compound: this compound or its analogues.
-
Assay Buffer: Tris-HCl buffer (pH 7.4).
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Membrane Preparation: Rat forebrains are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The membranes are washed and resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the radioligand (--INVALID-LINK---MK-801) at a fixed concentration (near its Kd value), the rat brain membrane preparation, and either buffer (for total binding), a high concentration of a known non-competitive antagonist like unlabeled MK-801 or PCP (for non-specific binding), or varying concentrations of the test compound (this compound).
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through NMDA receptors and the inhibitory effect of antagonists like this compound.
1. Materials:
-
Cell Culture: Neurons or cell lines (e.g., HEK293) expressing NMDA receptors.
-
Patch Pipettes: Glass micropipettes with a tip diameter of ~1 µm.
-
Internal Solution: A solution mimicking the intracellular ionic composition, filling the patch pipette.
-
External Solution: A solution mimicking the extracellular environment, containing NMDA and glycine to activate the receptors.
-
Patch-Clamp Amplifier and Data Acquisition System.
2. Procedure:
-
Cell Preparation: Cells are cultured on coverslips.
-
Pipette Positioning: A patch pipette filled with internal solution is positioned onto the surface of a single cell.
-
Seal Formation: Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell.
-
Current Recording: The cell is voltage-clamped at a specific membrane potential (e.g., -60 mV). NMDA and glycine are applied to the external solution to evoke an inward current through the NMDA receptors.
-
Antagonist Application: this compound is added to the external solution, and the reduction in the NMDA-evoked current is measured.
-
Data Analysis: The concentration of this compound that inhibits 50% of the NMDA-evoked current (IC50) is determined.
Downstream Signaling Pathways
The blockade of Ca2+ influx through NMDA receptors by this compound is expected to modulate various downstream signaling pathways that are critical for neuronal function, including synaptic plasticity, gene expression, and cell survival.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade involved in cell growth, proliferation, and survival. NMDA receptor activation can lead to the activation of this pathway. By blocking NMDA receptor-mediated Ca2+ influx, this compound would be expected to downregulate the PI3K/Akt/mTOR pathway, which could contribute to its neuroprotective or neurotoxic effects depending on the cellular context.
CREB Signaling
The cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in neuronal plasticity, learning, and memory. The activation of CREB is often dependent on Ca2+ influx through NMDA receptors. Therefore, this compound, by inhibiting this Ca2+ influx, is likely to suppress the phosphorylation and activation of CREB, thereby altering the expression of CREB-dependent genes.
Conclusion
This compound's primary mechanism of action is the non-competitive antagonism of the NMDA receptor via binding to the PCP site within the ion channel. This action effectively blocks Ca2+ influx, leading to the modulation of critical downstream signaling pathways such as the PI3K/Akt/mTOR and CREB pathways. The quantitative data on its binding affinity, coupled with detailed experimental protocols, provide a solid foundation for further research into its pharmacological effects and potential therapeutic applications. Understanding the intricate molecular interactions of this compound with the NMDA receptor is paramount for the development of novel therapeutics targeting glutamatergic neurotransmission.
References
- 1. pdspdb.unc.edu [pdspdb.unc.edu]
- 2. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Glucocorticoids curtail stimuli-induced CREB phosphorylation in TRH neurons through interaction of the glucocorticoid receptor with the catalytic subunit of protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
The Pharmacological Profile of Dexoxadrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexoxadrol, the dextrorotatory enantiomer of dioxadrol, is a potent dissociative anesthetic agent that emerged from research in the mid-20th century.[1][2] Its primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system.[2] By binding to the phencyclidine (PCP) site within the receptor's ion channel, this compound effectively blocks the influx of cations, leading to its characteristic anesthetic and analgesic effects.[1][3] The drug also exhibits affinity for sigma receptors. Despite promising initial results as an analgesic, its clinical development was terminated due to a high incidence of severe psychotomimetic side effects, including hallucinations and nightmares.[1][2][4] This guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its receptor binding affinity, mechanism of action, and the experimental methodologies used to elucidate these properties.
Mechanism of Action
This compound's primary pharmacological effects are mediated through its interaction with the NMDA receptor. It acts as a potent and selective non-competitive antagonist by binding with high affinity to a site within the ion channel of the receptor, commonly known as the phencyclidine (PCP) binding site.[1] This action is stereoselective, with this compound demonstrating significantly greater affinity for the PCP binding site than its levorotatory counterpart, levoxadrol.
The binding of this compound to the open channel of the NMDA receptor physically obstructs the passage of cations, primarily Ca²⁺ and Na⁺. This blockade prevents the depolarization of the neuron, thereby dampening excitatory neurotransmission.
In addition to its effects on the NMDA receptor, this compound is also a potent blocker of a PCP-sensitive, voltage-gated potassium channel in presynaptic nerve terminals. This action is thought to contribute to some of the behavioral effects observed with PCP-like compounds. In contrast, its enantiomer, levoxadrol, is a very weak blocker of this potassium channel but activates a separate, naloxone-sensitive potassium channel. This compound is also known to be a sigma receptor agonist.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the NMDA receptor.
Receptor Binding Affinity
The affinity of this compound and its analogues for the NMDA receptor has been quantified through competitive radioligand binding assays. While a specific Ki value for this compound is not consistently reported in recent literature, studies on its analogues demonstrate high affinity and provide insight into its structure-activity relationship.
| Compound/Analogue | Modification | Receptor Target | Ki (nM) |
| (2S,4S)-13b | Homologue of Etoxadrol/Dexoxadrol | NMDA (PCP Site) | 69[5] |
| WMS-2508 (17d) | Hydroxy moiety at position 4 of piperidine (B6355638) ring | NMDA (PCP Site) | 44[6] |
| WMS-2539 ((S,S,S)-6) | Fluorine atom at position 4 of piperidine ring | NMDA (PCP Site) | 7 |
| Racemic 15a | 4-oxo-dexoxadrol analogue | NMDA (PCP Site) | 470[7] |
| Homologous Primary Amine (2a) | Ring and side chain homologue | NMDA (PCP Site) | 3380[8] |
| Homologous Primary Amine (3a) | Ring and side chain homologue | NMDA (PCP Site) | 1450[8] |
Experimental Protocols
The following sections detail the methodologies employed in the pharmacological evaluation of this compound and its analogues.
NMDA Receptor Binding Assay (³H-MK-801)
This assay determines the binding affinity of a test compound for the PCP binding site within the NMDA receptor ion channel by measuring the displacement of a radiolabeled ligand.
Objective: To determine the Ki value of this compound and its analogues at the NMDA receptor.
Materials:
-
Test compounds (e.g., this compound)
-
--INVALID-LINK---MK-801 (radioligand)
-
Rat or pig forebrain membrane homogenate (source of NMDA receptors)
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Glutamate and Glycine (to open the channel)
-
Non-labeled PCP or MK-801 (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Membrane Preparation: Forebrains from rats or pigs are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed multiple times to remove endogenous ligands.
-
Assay Incubation: The membrane preparation is incubated in the assay buffer with a fixed concentration of --INVALID-LINK---MK-801 and varying concentrations of the test compound. The incubation is typically carried out at room temperature for a specified period to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram
References
- 1. Relationships between the structure of this compound and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Psychotomimetic sigma-ligands, this compound and phencyclidine block the same presynaptic potassium channel in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [chemeurope.com]
- 5. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from this compound and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and NMDA receptor affinity of this compound analogues with modifications in position 4 of the piperidine ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and NMDA-receptor affinity of 4-oxo-dexoxadrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and NMDA-receptor affinity of ring and side chain homologous this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Dexoxadrol: A Technical Guide to a Dissociative Anesthetic Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexoxadrol, the dextrorotatory enantiomer of dioxadrol, emerged in the 1960s as a potent dissociative anesthetic.[1][2][3] Its primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, specifically at the phencyclidine (PCP) binding site within the ion channel.[3][4] While demonstrating significant anesthetic and analgesic properties, its clinical development was ultimately halted due to a high incidence of psychotomimetic side effects, including hallucinations and unpleasant dreams.[3][5] This technical guide provides an in-depth overview of the research on this compound, focusing on its core pharmacology, experimental protocols, and the signaling pathways it modulates.
Core Pharmacology and Mechanism of Action
This compound exerts its effects by binding to the phencyclidine (PCP) site located inside the ion channel of the NMDA receptor.[4] This binding event blocks the influx of Ca2+ ions, which is crucial for the propagation of excitatory neuronal signals.[6][7] The blockade of NMDA receptor activity disrupts normal glutamatergic neurotransmission, leading to a state of "dissociative anesthesia," characterized by profound analgesia, amnesia, and catalepsy, while preserving some autonomic functions.[1][8]
The NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) for activation.[8][9] Upon activation, the channel opens, but at resting membrane potential, it is blocked by a magnesium ion (Mg2+). Depolarization of the neuron dislodges the Mg2+ ion, allowing for cation influx.[8] this compound, as an uncompetitive channel blocker, can only access its binding site when the channel is in an open state.[7][8]
Binding Affinity
The affinity of this compound for the NMDA receptor has been quantified through radioligand binding assays, typically using [3H]-(+)-MK-801, another high-affinity NMDA receptor antagonist.[4] this compound exhibits high affinity for this site, which correlates with its anesthetic potency. In contrast, its enantiomer, Levoxadrol, has a significantly lower affinity, demonstrating the stereoselectivity of the binding site.[4]
Quantitative Data
Table 1: Comparative Binding Affinities (Ki) for the NMDA Receptor (PCP Site)
| Compound | Ki (nM) | Species | Reference |
| This compound | ~69 (in the range of etoxadrol) | Not Specified | [4] |
| Levoxadrol | Significantly lower than this compound | Not Specified | [4] |
| Phencyclidine (PCP) | ~2-5 | Rat | [10] |
| Ketamine | ~500 | Rat | [10] |
| MK-801 (Dizocilpine) | ~5.7 | Not Specified | [11] |
Note: Ki values can vary depending on the specific assay conditions and tissue preparation.
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound (Limited Data)
| Parameter | Value | Species/Conditions | Reference |
| Cmax (Maximum Concentration) | Data not available | ||
| Tmax (Time to Maximum Concentration) | Data not available | ||
| Half-life (t1/2) | Data not available | ||
| Bioavailability (F) | Data not available | ||
| Anesthetic ED50 | Data not available | ||
| Psychotomimetic Effect Dose | Data not available |
Despite extensive searches, specific quantitative pharmacokinetic and pharmacodynamic data for this compound from publicly available literature is scarce, likely due to its early discontinuation from clinical development.
Experimental Protocols
NMDA Receptor Binding Assay ([3H]-(+)-MK-801)
This protocol is adapted from standard methodologies for assessing binding to the PCP site of the NMDA receptor.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the NMDA receptor by measuring its ability to displace the radioligand [3H]-(+)-MK-801.
Materials:
-
Rat brain cortical membranes (homogenate)
-
[3H]-(+)-MK-801 (radioligand)
-
Unlabeled (+)-MK-801 (for non-specific binding determination)
-
Test compound (this compound) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glutamate and Glycine (to open the NMDA receptor channel)
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In test tubes, combine the membrane preparation, [3H]-(+)-MK-801 (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-(+)-MK-801 (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Assessment of Dissociative Anesthesia in Rodents
This is a generalized protocol for evaluating the anesthetic and behavioral effects of dissociative agents.
Objective: To assess the anesthetic potency and psychotomimetic-like behaviors of a test compound in a rodent model.
Animals: Male Wistar rats or Swiss Webster mice.
Procedure:
-
Acclimation: Acclimate animals to the testing environment to reduce stress-induced variability.
-
Drug Administration: Administer the test compound (this compound) via a relevant route (e.g., intraperitoneal or intravenous) at various doses. Include a vehicle control group.
-
Assessment of Anesthesia:
-
Loss of Righting Reflex (LORR): At timed intervals after administration, place the animal on its back. The inability to right itself within a specified time (e.g., 30 seconds) is considered a positive endpoint for anesthesia.
-
Tail-Pinch Test: Apply a noxious stimulus (e.g., a gentle pinch to the tail) to assess the analgesic effect. Lack of a withdrawal reflex indicates analgesia.
-
-
Assessment of Psychotomimetic-like Behaviors:
-
Locomotor Activity: Place the animal in an open-field arena and track its movement using an automated system. Hyperlocomotion can be an indicator of psychotomimetic effects.
-
Stereotyped Behaviors: Observe and score the presence of repetitive, purposeless behaviors such as head weaving, circling, or gnawing.
-
-
Data Analysis: Determine the dose that produces the desired anesthetic effect in 50% of the animals (ED50) for LORR and analgesia. Quantify and compare the locomotor activity and stereotypy scores across different dose groups.
Visualization of Pathways and Workflows
Signaling Pathway of NMDA Receptor Blockade by this compound
Caption: NMDA receptor antagonism by this compound.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical evaluation workflow for a dissociative anesthetic.
Conclusion
This compound remains a significant pharmacological tool for understanding the structure-activity relationships of NMDA receptor antagonists. Its high affinity and potent dissociative effects underscore the therapeutic potential of targeting the PCP binding site. However, the inseparable nature of its anesthetic and psychotomimetic properties at the doses studied highlights the primary challenge in the development of this class of drugs. Future research in this area may focus on developing ligands with a greater therapeutic index, potentially by modulating specific NMDA receptor subtypes or by designing compounds that exhibit a different kinetic profile at the receptor, thereby separating the desired anesthetic effects from the adverse psychotomimetic outcomes. This guide serves as a foundational resource for researchers aiming to build upon the knowledge gained from the study of this compound and other dissociative anesthetics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. Relationships between the structure of this compound and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from this compound and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANALGESIC AND PSYCHOTOMIMETIC PROPERTIES OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 10. resources.wfsahq.org [resources.wfsahq.org]
- 11. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]
Stereospecificity in Action: A Technical Guide to the Contrasting Pharmacological Profiles of Dexoxadrol and Levoxadrol
For Immediate Release
This technical guide provides a comprehensive analysis of the stereospecific effects of dexoxadrol and levoxadrol (B1675189), the enantiomers of the dioxadrolane anesthetic agent. Intended for researchers, scientists, and drug development professionals, this document details the distinct pharmacological profiles of these two isomers, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Introduction
Stereochemistry plays a pivotal role in pharmacology, with enantiomers of a chiral drug often exhibiting significantly different, and sometimes opposing, physiological effects. This principle is starkly illustrated by the pharmacological divergence of this compound and levoxadrol. This compound, the (S,S)-enantiomer, is a potent dissociative anesthetic, while levoxadrol, the (R,R)-enantiomer, displays a markedly different profile. Understanding these stereospecific differences is crucial for rational drug design and for elucidating the mechanisms of action of related compounds.
This guide will explore the stereoselective interactions of this compound and levoxadrol with their primary molecular targets, their resulting physiological and behavioral effects, and the experimental methodologies used to characterize these properties.
Comparative Pharmacodynamics
The contrasting effects of this compound and levoxadrol stem from their differential affinities for various receptors and ion channels. This compound's actions are primarily mediated by its potent antagonism of the N-methyl-D-aspartate (NMDA) receptor, whereas levoxadrol's mechanisms are less definitively characterized but appear to involve potassium channels and potentially opioid systems.
NMDA Receptor Antagonism
This compound is a potent non-competitive antagonist of the NMDA receptor, binding to the phencyclidine (PCP) site within the ion channel.[1][2] This action is highly stereoselective, with this compound exhibiting significantly greater affinity for this site than levoxadrol. The blockade of the NMDA receptor by this compound is responsible for its characteristic PCP-like dissociative anesthetic effects.[3] The development of this compound for human use was halted due to these psychotomimetic side effects, which included nightmares and hallucinations.[1]
Sigma Receptor Binding
Potassium Channel Modulation
A key differentiator in the mechanism of action between the two isomers lies in their interaction with potassium channels. This compound is a potent blocker of a voltage-gated potassium channel that is also sensitive to PCP.[3] In contrast, levoxadrol is a very weak blocker of this channel.[3] Interestingly, levoxadrol has been shown to activate a separate potassium channel, an effect that is not observed with this compound.[3] This activation of a distinct potassium channel by levoxadrol may contribute to its unique pharmacological profile.
Opioid System Interaction
Levoxadrol has been reported to produce morphine-like antinociceptive and sedative effects, suggesting a possible interaction with the opioid system.[3] The observation that naloxone, an opioid antagonist, can block the levoxadrol-induced activation of a potassium channel further supports this hypothesis.[3][4] However, direct binding studies providing Ki values for levoxadrol at mu, delta, and kappa opioid receptors are not extensively documented in the literature.
Quantitative Data Summary
The following tables summarize the available quantitative data on the binding affinities of this compound and its analogues. A direct comparative study providing Ki values for both this compound and levoxadrol across a range of relevant receptors is notably absent in the published literature, highlighting a gap in the current understanding of these compounds.
| Compound | Receptor/Site | Radioligand | Tissue Source | Ki (nM) | Reference |
| (2S,4S)-1,3-dioxolane analogue of this compound | NMDA (PCP Site) | [3H]-(+)-MK-801 | Not Specified | 69 | [2] |
Note: The Ki value for the this compound analogue is reported to be in the same range as this compound itself.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and levoxadrol.
NMDA Receptor (PCP Site) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the PCP site of the NMDA receptor.
4.1.1 Materials
-
Radioligand: [3H]-(+)-MK-801 or [3H]TCP (1-[1-(2-thienyl)cyclohexyl]piperidine)
-
Membrane Preparation: Rat cortical membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM PCP or unlabeled MK-801
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
96-well plates
-
Cell harvester
-
Scintillation counter
4.1.2 Procedure
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction. Resuspend the pellet in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding)
-
50 µL of non-specific binding control (for non-specific binding)
-
50 µL of various concentrations of the test compound (this compound or levoxadrol)
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation (typically 100-200 µg of protein).
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Dissociative Anesthetic Effects
This protocol outlines a method for assessing the PCP-like behavioral effects of compounds in rodents.
4.2.1 Materials
-
Animals: Male Wistar rats or Swiss Webster mice.
-
Test Compounds: this compound, levoxadrol, or saline control.
-
Apparatus: Open-field arena.
-
Behavioral Scoring Software: To record and analyze locomotor activity, stereotypy, and ataxia.
4.2.2 Procedure
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each animal in the open-field arena for a 30-minute habituation period.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) at various doses.
-
Behavioral Observation: Immediately after injection, return the animal to the open-field arena and record its behavior for a set period (e.g., 60 minutes).
-
Scoring: Score the following behaviors:
-
Locomotor activity: Total distance traveled, rearing frequency.
-
Stereotypy: Repetitive, purposeless movements such as head weaving or circling.
-
Ataxia: Motor incoordination, assessed by gait abnormalities or inability to maintain balance.
-
-
Data Analysis: Compare the behavioral scores of the drug-treated groups to the saline control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
The following diagrams illustrate key concepts related to the stereospecific effects of this compound and levoxadrol.
Caption: Logical relationship of Dioxadrol enantiomers to their primary molecular targets.
Caption: Experimental workflow for an NMDA receptor binding assay.
References
- 1. Relationships between the structure of this compound and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from this compound and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psychotomimetic sigma-ligands, this compound and phencyclidine block the same presynaptic potassium channel in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psychotomimetic sigma-ligands, this compound and phencyclidine block the same presynaptic potassium channel in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Psychoactive Properties of Dexoxadrol
For Research, Scientific, and Drug Development Professionals
Abstract
Dexoxadrol is a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist with dissociative anesthetic properties. Developed initially as an analgesic, its clinical progression was halted due to significant psychoactive side effects, including hallucinations and nightmares. This technical guide provides a comprehensive overview of the psychoactive properties of this compound, focusing on its pharmacology, receptor binding affinity, and behavioral effects. The document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key molecular and procedural pathways to serve as a resource for researchers and drug development professionals.
Introduction
This compound, chemically (2S)-2-[(4S)-2,2-Di(phenyl)-1,3-dioxolan-4-yl]piperidine, is the dextrorotatory enantiomer of Dioxadrol. It belongs to the class of dissociative anesthetics and shares pharmacological similarities with phencyclidine (PCP). Its primary mechanism of action is the blockade of the NMDA receptor ion channel by binding to the PCP site located within the channel pore. This interaction is stereoselective, with this compound displaying significantly higher affinity for this site than its levorotatory counterpart, levoxadrol. The profound psychoactive effects of this compound, which ultimately led to its discontinuation for clinical use as an analgesic, make it a subject of significant interest for understanding the neurobiology of NMDA receptor antagonism and the structural basis of dissociative states.
Pharmacology and Mechanism of Action
This compound's principal pharmacological effect is the non-competitive antagonism of the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. By binding to the phencyclidine (PCP) site within the ion channel of the NMDA receptor, this compound blocks the influx of Ca²⁺ ions, thereby inhibiting receptor activation. This action disrupts normal glutamatergic neurotransmission, leading to the characteristic dissociative and psychotomimetic effects.
Receptor Binding Affinity
The affinity of this compound for the PCP binding site of the NMDA receptor and its selectivity over other receptors, such as sigma receptors, have been quantified in various radioligand binding assays.
| Compound | Receptor Site | Kᵢ (nM) | Radioligand | Tissue Source | Reference |
| This compound analogue (15a, racemate) | NMDA (PCP Site) | 470 | Not Specified | Not Specified | [1] |
| This compound analogue (17d, WMS-2508) | NMDA (PCP Site) | 44 | Not Specified | Not Specified | [1] |
| This compound analogue ((2S,4S)-13b) | NMDA (PCP Site) | 69 | [³H]-(+)-MK-801 | Not Specified | [2] |
| This compound analogue (2a) | NMDA (PCP Site) | 3380 | Not Specified | Not Specified | [3] |
| This compound analogue (3a) | NMDA (PCP Site) | 1450 | Not Specified | Not Specified | [3] |
| This compound analogue (2e) | Sigma-1 | High Affinity | Not Specified | Not Specified | [3] |
Note: The table includes Ki values for this compound analogues as direct, comparable values for this compound were not consistently available across the literature reviewed. The affinity is noted to be in a similar range to the parent compound in some studies.
Signaling Pathway
The antagonism of the NMDA receptor by this compound disrupts the normal signaling cascade initiated by glutamate and a co-agonist (glycine or D-serine). The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of inhibition by this compound.
Behavioral Effects
The psychoactive properties of this compound have been characterized in various animal models, where it produces behavioral changes consistent with its dissociative anesthetic classification.
Drug Discrimination Studies
In drug discrimination paradigms, animals are trained to distinguish between the effects of a specific drug and a placebo. These studies are valuable for assessing the subjective effects of novel compounds. In monkeys, this compound has been shown to produce discriminative stimulus effects similar to other dissociative anesthetics.[4]
Locomotor Activity
Pharmacokinetics
A comprehensive search of publicly available literature did not yield specific in vivo pharmacokinetic data for this compound in common laboratory animal models such as rats. Studies on the similarly named but structurally and functionally distinct compound, dexamethasone (B1670325), are numerous but not relevant to this compound.[5][6][7] The lack of pharmacokinetic data, including parameters such as half-life, bioavailability, volume of distribution, and clearance, represents a significant gap in the understanding of this compound's in vivo disposition and its translation to clinical effects. This area warrants further investigation to fully characterize the pharmacological profile of this compound.
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor (PCP Site)
This protocol is a generalized procedure for determining the binding affinity of a test compound like this compound to the PCP site of the NMDA receptor using a competitive radioligand binding assay with [³H]-(+)-MK-801.
Protocol Steps:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-(+)-MK-801, and varying concentrations of the unlabeled test compound (this compound). To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled ligand (e.g., 10 µM unlabeled MK-801).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to minimize non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Synthesis of this compound
Several synthetic routes for this compound have been reported. A general overview of a potential synthetic pathway is provided below. For detailed experimental procedures, including reagents, reaction conditions, and purification methods, it is recommended to consult the primary literature.[7]
Conclusion
This compound is a potent NMDA receptor antagonist with significant psychoactive effects that have precluded its clinical use as an analgesic. Its high affinity for the PCP binding site within the NMDA receptor ion channel underlies its dissociative properties. While its receptor binding profile is relatively well-characterized, a notable gap exists in the publicly available literature regarding its in vivo pharmacokinetic properties. Further research, particularly in the area of pharmacokinetics, is necessary for a complete understanding of the disposition of this compound and its relationship to its profound psychoactive effects. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers investigating the pharmacology of this compound and other NMDA receptor antagonists.
References
- 1. Synthesis and NMDA receptor affinity of this compound analogues with modifications in position 4 of the piperidine ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from this compound and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and NMDA-receptor affinity of ring and side chain homologous this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discriminative stimulus and reinforcing properties of etoxadrol and this compound in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Dexamethasone in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of dexamethasone pharmacokinetics in female rats after intravenous and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiologically Based Pharmacokinetics of Dexamethasone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Dexoxadrol's Affinity for the PCP Site of the NMDA Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dexoxadrol's binding affinity for the phencyclidine (PCP) site located within the ion channel of the N-methyl-D-aspartate (NMDA) receptor. This compound, a dioxolane derivative, is a known NMDA receptor antagonist that exhibits a high affinity for this site, which is a critical target in the development of therapeutics for a range of neurological and psychiatric disorders.[1][2] This document details the quantitative binding data, experimental methodologies for its determination, and the relevant signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound and its analogues for the PCP site of the NMDA receptor is typically determined through competitive radioligand binding assays. The inhibition constant (Kᵢ) is a key metric derived from these experiments, indicating the concentration of the compound required to occupy 50% of the receptors. A lower Kᵢ value signifies a higher binding affinity.
| Compound | Kᵢ (nM) | Radioligand | Tissue Source | Reference |
| (2S,4S)-13b (this compound analogue) | 69 | [³H]-(+)-MK-801 | Not Specified | [3] |
| (rac)-15a (4-oxo-dexoxadrol analogue) | 470 | Not Specified | Not Specified | [4] |
| WMS-2508 (17d, this compound analogue) | 44 | Not Specified | Not Specified | [5] |
| Primary amine this compound analogue (2a) | 3380 | Not Specified | Not Specified | [6] |
| Primary amine this compound analogue (3a) | 1450 | Not Specified | Not Specified | [6] |
Experimental Protocols: Radioligand Binding Assay
The determination of this compound's binding affinity for the PCP site is primarily achieved through competitive radioligand binding assays.[7] The following protocol is a synthesized representation of standard methodologies described in the literature.[8][9][10]
Objective: To determine the binding affinity (Kᵢ) of this compound for the PCP binding site on the NMDA receptor by measuring its ability to displace a radiolabeled ligand.
Materials and Reagents:
-
Test Compound: this compound
-
Radioligand: Typically [³H]MK-801 or [³H]TCP (tritium-labeled dizocilpine (B47880) or tenocyclidine), high-affinity ligands for the PCP site.[3][8][11]
-
Tissue Source: Rat brain cortical membranes, which are a rich source of NMDA receptors.[8][9]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.[8]
-
Wash Buffer: Ice-cold binding buffer.[9]
-
Non-specific Binding Control: A high concentration of a known non-labeled PCP site ligand (e.g., 10 µM PCP or MK-801).[8][9]
-
Scintillation Cocktail
-
Apparatus: 96-well microplates, glass fiber filters (e.g., GF/C, pre-soaked in 0.3-0.5% polyethyleneimine), cell harvester, liquid scintillation counter.[8][9]
Procedure:
-
Membrane Preparation: Homogenize rat brain cortical tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[10]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Wells containing the membrane preparation and the radioligand.
-
Non-specific Binding: Wells containing the membrane preparation, the radioligand, and a high concentration of the non-labeled PCP site ligand.[8]
-
Test Compound: Wells containing the membrane preparation, the radioligand, and serial dilutions of this compound.
-
-
Incubation: Add the diluted membrane preparation, radioligand (at a concentration close to its Kd value, typically 1-5 nM), and test compound solutions to the wells. The final assay volume is typically 150-250 µL. Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.[8][10]
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8][10]
-
Quantification: Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter. The raw data will be in counts per minute (CPM).[8]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
NMDA Receptor Signaling Pathway and this compound's Site of Action
Caption: NMDA receptor signaling and this compound's binding site.
Mechanism of Action
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[8][12] For the channel to open, it requires the binding of both the neurotransmitter glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[8] At resting membrane potential, the channel is blocked by a magnesium ion (Mg²⁺). Depolarization of the postsynaptic membrane removes this Mg²⁺ block, allowing for the influx of calcium ions (Ca²⁺) upon agonist and co-agonist binding.[8]
This compound, like phencyclidine (PCP), acts as a non-competitive antagonist by binding to a specific site located within the ion channel of the NMDA receptor, known as the PCP site.[1][2][11][13][14] By binding to this site, this compound physically obstructs the channel, preventing the influx of Ca²⁺ even when glutamate and glycine are bound and the Mg²⁺ block is removed. This action effectively inhibits the downstream signaling cascades that are normally initiated by NMDA receptor activation.[15] This mechanism of action underlies the anesthetic, analgesic, and psychotomimetic effects observed with this compound and other PCP site ligands.[1][2]
References
- 1. Relationships between the structure of this compound and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from this compound and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and NMDA-receptor affinity of 4-oxo-dexoxadrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and NMDA receptor affinity of this compound analogues with modifications in position 4 of the piperidine ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and NMDA-receptor affinity of ring and side chain homologous this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. PCP/NMDA receptor-channel complex and brain development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure, function, and pharmacology of NMDA receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The PCP site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phencyclidine - Wikipedia [en.wikipedia.org]
- 15. droracle.ai [droracle.ai]
The Nexus of Dissociation: A Technical Guide to Dexoxadrol and its Relationship with Phencyclidine Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the pharmacological relationship between dexoxadrol and phencyclidine (PCP) analogues. Both classes of compounds are potent non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, binding to a common site within the receptor's ion channel, often referred to as the "PCP site".[1][2] This interaction is the primary mechanism underlying their characteristic dissociative anaesthetic, analgesic, and psychotomimetic effects.[3][4] Despite their structural differences—this compound being a dioxolane derivative and PCP an arylcyclohexylamine—they exhibit a fascinating convergence in their molecular mechanism of action and pharmacological profile.[2][5] This document will elucidate the structure-activity relationships, comparative receptor affinities, and the downstream signaling consequences of NMDA receptor antagonism by these compounds. Detailed experimental protocols for receptor binding assays and a representative synthetic scheme are provided to facilitate further research in this area.
Introduction: A Shared Target, Divergent Scaffolds
Phencyclidine, first synthesized in the 1950s, was initially investigated as a surgical anaesthetic but its clinical use was curtailed due to the emergence of severe psychotomimetic side effects, including hallucinations and delirium.[1][3] This led to the exploration of numerous analogues in an attempt to separate the desirable anaesthetic and analgesic properties from the undesirable psychoactive effects.
In a parallel vein, this compound and its related compound etoxadrol were developed in the mid-1960s as potential analgesics and anaesthetics.[4] Clinical evaluation of these compounds was also halted due to similar adverse effects such as nightmares and hallucinations.[3][4] Subsequent research revealed that both PCP and this compound exert their effects by binding to a specific site within the ion channel of the NMDA receptor, thus acting as non-competitive antagonists.[1][6] This shared molecular target forms the basis of their pharmacological relationship.
The NMDA receptor is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[7] It requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) for activation.[8] Upon activation, the channel opens, allowing the influx of Ca2+ ions, which triggers a cascade of downstream signaling events. This compound and PCP analogues physically block this ion channel, preventing ion flux and thereby dampening glutamatergic neurotransmission.[7]
Structure-Activity Relationships and Receptor Affinity
The affinity of this compound and PCP analogues for the PCP binding site of the NMDA receptor is highly dependent on their stereochemistry and the nature of their substituents.
This compound and its Analogues
Structure-activity relationship (SAR) studies of this compound have revealed several key features for high affinity binding to the NMDA receptor:
-
Stereochemistry: The (S,S)-configuration of this compound is crucial for its high affinity. Its enantiomer, levoxadrol, is significantly less active at the PCP site.[5]
-
Acetal (B89532) Substituents: High affinity is generally observed in compounds with two phenyl groups or one phenyl and a small alkyl group (e.g., ethyl, propyl) at the acetal center of the dioxolane ring.[2][6][9]
-
Piperidine (B6355638) Ring: While the piperidine moiety is present in this compound, studies have shown that it can be replaced with simpler aminoalkyl substructures without a complete loss of affinity.[6] Primary amines often exhibit the highest affinity, whereas tertiary amines tend to have lower affinity.[2]
-
Dioxolane Ring: At least one of the oxygen atoms in the dioxolane ring is essential for potent receptor interaction.[6]
Phencyclidine and its Analogues
The SAR of PCP analogues has been extensively studied, with the following observations:
-
Aromatic Ring: The electron density of the aromatic ring is critical. Electron-donating or weakly electron-withdrawing substituents on the phenyl ring generally maintain or enhance activity, while strongly electron-withdrawing groups diminish it.[5] Replacing the phenyl ring with a bioisosteric aromatic ring, such as a thienyl group (as in tenocyclidine, TCP), can increase potency.[10]
-
Cycloalkyl Ring: The cyclohexane (B81311) ring is optimal for activity. Both smaller and larger cycloalkyl rings generally lead to a decrease in potency.[11]
-
Amine Moiety: The piperidine ring can be replaced with other cyclic amines, such as pyrrolidine (B122466) (in rolicyclidine, PCPy), with retained or even enhanced activity.[10] N-alkylation of the piperidine nitrogen can alter potency but does not abolish activity.[5]
Quantitative Receptor Binding Data
The following table summarizes the binding affinities (Ki values) of this compound, PCP, and a selection of their analogues for the PCP binding site on the NMDA receptor. The data is compiled from various in vitro radioligand binding studies.
| Compound | Chemical Class | Ki (nM) | Reference Compound | Radioligand |
| This compound | Dioxolane | 44 - 69 | - | --INVALID-LINK---MK-801, [3H]-TCP |
| PCP (Phencyclidine) | Arylcyclohexylamine | 54.3 | - | [3H]-TCP |
| Etoxadrol | Dioxolane | ~69 | - | --INVALID-LINK---MK-801 |
| (2S,4S)-13b | Dioxolane Analogue | 69 | This compound | --INVALID-LINK---MK-801 |
| TCP (Tenocyclidine) | Arylcyclohexylamine | ~25 | PCP | [3H]-TCP |
| PCPy (Rolicyclidine) | Arylcyclohexylamine | Potent | PCP | Not Specified |
| Ketamine | Arylcyclohexylamine | 200 - 3000 | - | [3H]-TCP |
| MK-801 (Dizocilpine) | Dibenzocycloalkenimine | 5.7 | - | [3H]-TCP |
| 4-F-PCP | Arylcyclohexylamine | 23 (IC50) | Ketamine | [3H]-TCP |
| 3-MeO-PCP | Arylcyclohexylamine | High Affinity | PCP | Not Specified |
| 4-MeO-PCP | Arylcyclohexylamine | High Affinity | PCP | Not Specified |
| Methoxetamine | Arylcyclohexylamine | 337 | MK-801 | [3H]-TCP |
| 15a (racemate) | 4-Oxo-dexoxadrol Analogue | 470 | - | Not Specified |
| 17d (WMS-2508) | 4-Hydroxy-dexoxadrol Analogue | 44 | - | Not Specified |
Experimental Protocols
NMDA Receptor Binding Assay ([³H]TCP Displacement)
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the PCP binding site of the NMDA receptor using [³H]thienyl cyclohexylpiperidine ([³H]TCP).
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]TCP (specific activity ~40-60 Ci/mmol), diluted in assay buffer to a final concentration of 1-5 nM.
-
Non-specific Binding Control: 10 µM PCP or 10 µM MK-801.
-
Membrane Preparation: Rat cortical membranes homogenized in assay buffer (0.2-0.5 mg/mL protein).
-
Test Compounds: Serial dilutions in assay buffer.
-
96-well filter plates with glass fiber filters (e.g., Millipore Multiscreen).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well filter plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding (NSB): 25 µL of 10 µM PCP solution.
-
Test Compound: 25 µL of each dilution of the test compound.
-
-
Add Membranes: Add 100 µL of the diluted rat cortical membrane preparation to each well.
-
Add Radioligand: Add 25 µL of the diluted [³H]TCP solution to each well. The final assay volume is 150 µL.
-
Incubation: Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Drying: Dry the filter plate completely.
-
Scintillation Counting: Add scintillation fluid to each well and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the average NSB counts per minute (CPM) from the average total binding CPM.
-
For each test compound concentration, calculate the percentage of specific binding inhibited.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Representative Synthesis of this compound
The asymmetric synthesis of this compound can be achieved from D-mannitol. The following is a summary of a published synthetic route.[11]
Key Steps:
-
Preparation of Diol (2): D-mannitol is reacted with benzophenone (B1666685) dimethyl ketal to yield the corresponding diol.
-
Oxidative Cleavage: The diol is subjected to oxidative cleavage with lead tetraacetate to afford the crude aldehyde (3).
-
Imine Formation: The crude aldehyde is immediately treated with 3-buten-1-amine (B1219720) to form the imine (4).
-
Diastereoselective Addition: A highly diastereoselective addition of vinylmagnesium bromide to the imine (4) yields the amino ketal derivative (5). The desired anti-diastereoisomer is isolated by column chromatography.
-
Ring-Closing Metathesis: The amino ketal (5) undergoes a ring-closing metathesis reaction to form the piperidine ring, yielding the protected this compound precursor.
-
Deprotection: Removal of the protecting groups affords the final product, (S)-2-[(S)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine (this compound).
Visualizations of Pathways and Workflows
NMDA Receptor Signaling and Antagonist Action
Caption: NMDA receptor activation and blockade by this compound/PCP.
Experimental Workflow for NMDA Receptor Binding Assay
Caption: Workflow for a competitive NMDA receptor binding assay.
Simplified Asymmetric Synthesis of this compound
Caption: Key stages in the asymmetric synthesis of this compound.
Downstream Signaling Consequences of NMDA Receptor Blockade
The blockade of NMDA receptors by this compound and PCP analogues leads to complex downstream signaling events. While the immediate effect is a reduction in Ca2+ influx, this can paradoxically lead to a surge in glutamate release in certain brain regions, such as the prefrontal cortex. This glutamate surge is thought to activate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which in turn triggers a series of intracellular signaling cascades implicated in synaptic plasticity.
Key signaling pathways affected by NMDA receptor antagonists include:
-
Brain-Derived Neurotrophic Factor (BDNF) Signaling: NMDA receptor blockade can lead to an increase in the expression and release of BDNF, a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity.
-
Mammalian Target of Rapamycin (mTOR) Pathway: The activation of AMPA receptors can lead to the stimulation of the mTOR signaling pathway, which is a key regulator of protein synthesis and is thought to be involved in the rapid antidepressant effects of some NMDA receptor antagonists like ketamine.
-
Glycogen Synthase Kinase 3 (GSK-3) Pathway: NMDA receptor antagonists can also modulate the activity of GSK-3, an enzyme involved in a wide range of cellular processes, including neuronal plasticity and mood regulation.
The interplay of these signaling pathways is an active area of research and is believed to underlie the diverse pharmacological effects of NMDA receptor antagonists, from their dissociative and psychotomimetic properties to their potential as rapid-acting antidepressants.
Conclusion
This compound and phencyclidine analogues, despite their distinct chemical scaffolds, represent a compelling example of convergent pharmacology. Their shared ability to non-competitively antagonize the NMDA receptor by binding to the PCP site within the ion channel dictates their similar pharmacological profiles. The extensive structure-activity relationship studies have provided a clear understanding of the molecular features required for high-affinity binding to this site. The elucidation of the downstream signaling consequences of NMDA receptor blockade continues to open new avenues for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide serves as a foundational resource for researchers and drug development professionals working on the modulation of the NMDA receptor and the exploration of the therapeutic potential of its antagonists.
References
- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Relationships between the structure of this compound and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacology of PCP Analogs [chemistry.mdma.ch]
- 8. pdspdb.unc.edu [pdspdb.unc.edu]
- 9. Synthesis and NMDA receptor affinity of this compound analogues with modifications in position 4 of the piperidine ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from this compound and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
In Vivo Effects of Dexoxadrol on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexoxadrol, a potent N-methyl-D-aspartate (NMDA) receptor antagonist, has been a subject of interest in neuropharmacology due to its distinct dissociative anesthetic properties, similar to phencyclidine (PCP).[1][2][3] Developed initially for its analgesic and anesthetic potential, its clinical advancement was halted because of significant psychotomimetic side effects, including nightmares and hallucinations.[2][3] This technical guide provides a comprehensive overview of the known in vivo effects of this compound on the central nervous system (CNS). It consolidates available preclinical data, details relevant experimental methodologies, and visualizes the core signaling pathways implicated in its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study of NMDA receptor antagonists and the development of novel CNS-acting therapeutic agents.
Introduction
This compound is the dextrorotatory isomer of dioxadrol (B1208953) and functions as a non-competitive antagonist at the NMDA receptor, binding with high affinity to the phencyclidine (PCP) site within the ion channel.[1][2] This mechanism of action underlies its profound effects on the central nervous system, which include analgesia, anesthesia, and significant behavioral alterations.[2] Understanding the in vivo consequences of this compound's interaction with the NMDA receptor is crucial for elucidating the role of glutamatergic pathways in various physiological and pathological states. Despite its discontinued (B1498344) clinical development, this compound remains a valuable pharmacological tool for investigating the complexities of NMDA receptor function and its downstream signaling cascades.
Quantitative Data Presentation
Table 1: Locomotor Activity in Rodents
| Species/Strain | Dose (mg/kg) | Route of Administration | Observation Period (min) | % Change in Locomotion | Reference |
| Data Not Available |
Table 2: Drug Discrimination in Primates
| Species | Training Drug (Dose, mg/kg) | Test Drug (this compound Dose, mg/kg) | % Drug-Lever Responding | Reference |
| Data Not Available |
Table 3: In Vivo Neurochemical Effects (Microdialysis)
| Brain Region | Analyte | Dose (mg/kg) | Route of Administration | % Change from Baseline | Reference |
| Data Not Available |
Experimental Protocols
The following protocols are detailed methodologies for key experiments relevant to assessing the in vivo CNS effects of this compound. These are based on established procedures for characterizing NMDA receptor antagonists.
Assessment of Locomotor Activity
Objective: To quantify the effects of this compound on spontaneous locomotor activity in rodents.
Materials:
-
Test animals (e.g., male Sprague-Dawley rats, 250-300g)
-
This compound hydrochloride
-
Vehicle (e.g., sterile 0.9% saline)
-
Open field activity chambers equipped with infrared beams or video tracking software
-
Syringes and needles for administration
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes prior to the experiment. The open field chambers should be cleaned thoroughly between subjects.
-
Drug Administration: Prepare fresh solutions of this compound in the vehicle on the day of the experiment. Administer this compound or vehicle via the desired route (e.g., subcutaneous injection). A range of doses should be used to establish a dose-response relationship.
-
Data Collection: Immediately after administration, place the animal in the center of the open field chamber. Record locomotor activity for a predefined period (e.g., 60 minutes). Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the activity of this compound-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Drug Discrimination Assay
Objective: To determine if the subjective effects of this compound are similar to those of other known drugs of abuse, such as PCP or ketamine.
Materials:
-
Test animals trained to discriminate a reference drug (e.g., rhesus monkeys)
-
This compound hydrochloride
-
Training drug (e.g., phencyclidine)
-
Vehicle (e.g., sterile 0.9% saline)
-
Operant conditioning chambers with two response levers and a mechanism for reinforcement delivery (e.g., food pellets).
Procedure:
-
Training: Train animals to press one lever after administration of the training drug and a second lever after administration of the vehicle to receive a reinforcer. Training continues until a high level of accuracy is achieved (e.g., >80% correct responses).
-
Test Sessions: Once the discrimination is established, test sessions with this compound are conducted. Various doses of this compound are administered, and the animal's choice of lever is recorded. The percentage of responses on the drug-appropriate lever is the primary dependent measure.
-
Data Analysis: A dose-response curve for this compound is generated. Full generalization is considered to have occurred if a dose of this compound results in a high percentage (e.g., >80%) of responding on the drug-appropriate lever.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular neurotransmitter levels in specific brain regions.
Materials:
-
Test animals (e.g., freely moving rats) with stereotaxically implanted microdialysis probes in a target brain region (e.g., prefrontal cortex or striatum).
-
This compound hydrochloride
-
Vehicle (e.g., sterile artificial cerebrospinal fluid - aCSF)
-
Microdialysis pump, fraction collector, and analytical system (e.g., HPLC with electrochemical detection).
Procedure:
-
Probe Implantation and Recovery: Surgically implant a microdialysis guide cannula into the target brain region. Allow animals to recover for several days before the experiment.
-
Baseline Collection: On the day of the experiment, insert the microdialysis probe and begin perfusion with aCSF. Collect baseline dialysate samples for a stable period (e.g., 1-2 hours).
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection and Analysis: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration. Analyze the samples for the concentration of neurotransmitters of interest (e.g., dopamine, glutamate).
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels. Compare the effects of this compound to those of a vehicle control.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by NMDA receptor antagonism and a typical experimental workflow for studying the in vivo effects of this compound.
Conclusion
This compound serves as a classic example of a potent NMDA receptor antagonist with significant, multifaceted effects on the central nervous system. While its clinical utility was ultimately limited by its psychotomimetic properties, it remains a critical tool for preclinical research into the glutamatergic system. The notable absence of comprehensive, publicly available quantitative in vivo data for this compound highlights a significant gap in the historical literature. This guide provides a framework for future studies by outlining standardized experimental protocols and data presentation formats. Further rigorous investigation is warranted to fully characterize the in vivo dose-effect relationships of this compound on behavior, neurochemistry, and electrophysiology. Such data would not only enhance our understanding of this specific compound but also contribute valuable knowledge to the broader field of NMDA receptor pharmacology and the development of safer, more effective CNS therapeutics.
References
- 1. NMDA glutamate receptor role in the development of context-dependent and independent sensitization of the induction of stereotypy by amphetamine or apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discriminative stimulus and reinforcing properties of etoxadrol and this compound in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of kappa agonists and this compound on the acquisition of conditional discriminations in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Dexoxadrol: A Comparative Analysis of Hydrochloride Salt and Freebase Forms for Research Applications
An In-Depth Technical Guide for Researchers
Executive Summary
Dexoxadrol is a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been a subject of significant interest in neuropharmacological research.[1] It functions by binding to the phencyclidine (PCP) site within the NMDA receptor's ion channel, producing dissociative anesthetic effects similar to PCP.[1][2] Developed initially as an analgesic, its progression to clinical use was halted due to severe psychotomimetic side effects, including hallucinations and nightmares.[1][2] For researchers, this compound is available primarily in two forms: the hydrochloride (HCl) salt and the freebase. The choice between these forms is critical as it carries significant implications for experimental design, formulation, and data interpretation. This guide provides a detailed technical comparison of this compound hydrochloride and this compound freebase, covering their physicochemical properties, practical applications in research, and relevant experimental protocols to aid scientists in making an informed selection for their studies.
Physicochemical Properties: Hydrochloride Salt vs. Freebase
The fundamental difference between the two forms lies in the protonation of the piperidine (B6355638) nitrogen. The hydrochloride salt is formed by reacting the basic freebase with hydrochloric acid. This conversion significantly alters the compound's physical and chemical characteristics.[3][4]
Quantitative data and key identifiers for both forms are summarized below.
| Property | This compound Hydrochloride | This compound Freebase | Rationale for Difference |
| Chemical Formula | C₂₀H₂₄ClNO₂[5] | C₂₀H₂₃NO₂[6] | Addition of Hydrogen Chloride (HCl). |
| Molecular Weight | 345.86 g/mol [5] | 309.41 g/mol [6] | The addition of HCl increases the molecular mass. |
| CAS Number | 631-06-1[5] | 4741-41-7[6] | Unique identifiers for distinct chemical entities. |
| Appearance | Crystalline solid[7] | Solid powder[6] | Salts are typically crystalline and solid at room temperature.[3] |
| Decomposition Point | 254 °C[7] | Not specified | Salt formation generally increases thermal stability. |
| Water Solubility | Higher (predicted) | 70 mg/L (low)[8] | Salts of amines are generally more water-soluble than the corresponding freebase.[3][4] |
| pKa (Predicted) | Not applicable | 9.57 ± 0.10[8] | This value represents the acidity of the protonated piperidine nitrogen. |
Core Implications for Research Applications
The selection of either the salt or freebase form directly impacts experimental workflow, from initial preparation to final data analysis.
Solubility and Formulation
The most significant practical difference is solubility. Amine hydrochlorides are generally more soluble in aqueous solutions and polar protic solvents compared to their freebase counterparts.[4]
-
This compound Hydrochloride: This form is the preferred choice for preparing aqueous stock solutions for in vitro assays (e.g., cell culture media) and for formulations intended for parenteral administration in animal studies (e.g., saline for intraperitoneal injection).[9]
-
This compound Freebase: Its higher lipophilicity and solubility in non-polar organic solvents may be advantageous for specific formulation needs or certain analytical techniques.[6][9] However, its low aqueous solubility makes it challenging for most biological experiments.[8]
Stability and Storage
Salt forms of amines are typically more chemically stable and have a longer shelf life than the freebase form.[3] The protonated nitrogen in the hydrochloride salt is less susceptible to oxidation and other degradation pathways.
-
Hydrochloride Salt: Recommended storage is in a dry, dark place at 0 - 4°C for short-term use or -20°C for long-term storage.[5]
-
Freebase: Similar storage conditions are recommended: dry, dark, and at 0 - 4°C for short-term or -20°C for long-term storage.[6]
Dosing and Molar Equivalency
A critical error in experimental design is to use identical masses of the hydrochloride salt and freebase and assume an equivalent dose. The hydrochloride salt has a higher molecular weight due to the mass of HCl. Therefore, a greater mass of the salt is required to achieve the same molar amount of the active this compound moiety.
Molar Equivalency Calculation: Mass of HCl Salt = Mass of Freebase × (Molecular Weight of HCl Salt / Molecular Weight of Freebase) Mass of HCl Salt = Mass of Freebase × (345.86 / 309.41) ≈ Mass of Freebase × 1.118
To deliver a dose equivalent to 10 mg of this compound freebase, a researcher must use approximately 11.18 mg of the hydrochloride salt. This correction is essential for accurate and reproducible results.
This compound's Primary Signaling Pathway
This compound's primary mechanism of action is the blockade of the NMDA receptor, a crucial ionotropic receptor for the excitatory neurotransmitter glutamate (B1630785).[10] For activation, both glutamate and a co-agonist (glycine or D-serine) must bind to the receptor, which then allows the influx of Ca²⁺ and Na⁺ ions. This compound acts as an uncompetitive antagonist by physically occluding the open ion channel at a site known as the PCP binding site, thereby preventing ion flow.[1][10]
Experimental Protocols
The following sections provide generalized methodologies that can be adapted for specific research questions involving this compound.
Protocol for In Vitro NMDA Receptor Antagonist Activity Assay
This protocol is based on measuring changes in intracellular calcium ([Ca²⁺]i) in primary neuronal cultures, a common method for assessing NMDA receptor function.[11]
1. Cell Culture:
-
Prepare primary cultures of rat cerebellar granule neurons or cortical neurons according to established protocols.[11]
-
Plate cells on poly-L-lysine coated glass coverslips and use for experiments after 6-9 days in vitro.[11]
2. Dye Loading:
-
Load cells with a calcium-sensitive dye (e.g., 6 µM Fura-2 AM) for 30 minutes in a suitable buffer.[11]
3. Drug Preparation:
-
Prepare a high-concentration stock solution of this compound HCl in sterile, distilled water or DMSO.
-
Perform serial dilutions in a Mg²⁺-free Locke-HEPES buffer to achieve the desired final concentrations for the experiment.
4. Measurement of [Ca²⁺]i:
-
Mount a coverslip in a perfusion chamber on a fluorescence microscope.
-
Establish a baseline fluorescence reading in the Mg²⁺-free buffer.
-
Stimulate the cells with an NMDA receptor agonist (e.g., 100 µM NMDA) and co-agonist (e.g., 10 µM glycine) to induce a robust Ca²⁺ influx.[11]
-
To determine antagonist activity, pre-incubate the cells with varying concentrations of this compound for a defined period before co-application with the agonists.
-
Record the fluorescence changes and calculate the inhibition of the NMDA-induced calcium response. The concentration that inhibits 50% of the response is the IC₅₀ value.[11]
Protocol for In Vivo Administration in a Rodent Model
This protocol outlines a general procedure for administering this compound to study its behavioral effects, adapted from methods used for other NMDA antagonists like ketamine.[12]
1. Drug Preparation:
-
Dissolve this compound HCl in sterile 0.9% saline to the desired stock concentration. Ensure complete dissolution. The final volume for injection should be approximately 10 mL/kg.[12]
-
The control group should receive an equivalent volume of the saline vehicle.
2. Animal Handling and Dosing:
-
Acclimatize animals to the experimental environment.
-
Accurately weigh each animal immediately before injection to ensure precise dosing.
-
Calculate the injection volume based on the animal's weight and the desired dose (e.g., reported doses for behavioral studies range from 5.0 to 40.0 mg/kg).[7]
-
Administer the drug via the chosen route, commonly intraperitoneal (IP) or subcutaneous (SC).[7][12]
3. Behavioral Assessment:
-
Following a suitable latency period (e.g., 30-60 minutes), place the animal in the testing apparatus.[12]
-
Conduct behavioral tests relevant to the research question, such as open-field tests for locomotor activity, forced swim tests for antidepressant-like effects, or prepulse inhibition for sensorimotor gating.[12][13]
Protocol for Interconversion
1. Freebasing this compound Hydrochloride:
-
Dissolve the this compound HCl salt in a minimal amount of water.
-
Slowly add a mild aqueous base (e.g., sodium bicarbonate or a dilute NaOH solution) while stirring until the solution becomes basic (confirm with pH paper).[14]
-
The water-insoluble freebase will precipitate out of the solution or form an oily layer.
-
Extract the freebase into a water-immiscible organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer with water to remove any remaining inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Evaporate the solvent under reduced pressure to yield the this compound freebase.
2. Converting Freebase to Hydrochloride Salt:
-
Dissolve the this compound freebase in a suitable anhydrous organic solvent (e.g., diethyl ether or ethanol).
-
Add a solution of HCl in the same solvent (e.g., HCl in ether) dropwise while stirring.[14]
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with a small amount of the cold solvent to remove any unreacted starting material.
-
Dry the resulting solid under vacuum.
Conclusion and Recommendations
The choice between this compound hydrochloride and its freebase form is a critical decision in the planning phase of any research project.
-
For most biological applications, both in vitro and in vivo, the hydrochloride salt is the superior choice. Its enhanced water solubility simplifies the preparation of aqueous formulations for cell-based assays and animal administration, while its greater stability ensures a longer shelf life and more reliable experimental outcomes.
-
The freebase form should be reserved for specific applications where solubility in non-polar organic solvents is required, such as in certain chemical synthesis procedures or specialized analytical methods.
Regardless of the form used, it is imperative for researchers to account for the difference in molecular weight to ensure accurate, reproducible, and comparable dosing across experiments. Proper documentation of which form was used is essential for the interpretation and replication of scientific findings.
References
- 1. This compound Hydrochloride | 631-06-1 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. medkoo.com [medkoo.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | C20H23NO2 | CID 3034023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 4741-41-7 [amp.chemicalbook.com]
- 9. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 11. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. NMDA Receptor Antagonists for Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Unraveling the Structure-Activity Relationship of Dexoxadrol: A Technical Guide for Researchers
An in-depth exploration of the molecular determinants governing the affinity and activity of dexoxadrol and its analogs at the N-methyl-D-aspartate (NMDA) receptor.
For Immediate Release
[City, State] – [Date] – This technical guide offers a comprehensive analysis of the structure-activity relationship (SAR) of this compound, a potent non-competitive antagonist of the NMDA receptor. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key findings on how structural modifications of the this compound scaffold influence its pharmacological activity. The guide provides a detailed overview of experimental protocols, quantitative binding data, and visual representations of associated signaling pathways and experimental workflows.
This compound, chemically known as (S,S)-2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine, emerged from research in the mid-1960s as a promising analgesic and anesthetic agent.[1] However, its clinical development was halted due to adverse psychotomimetic side effects, including hallucinations and unpleasant dreams.[1] These effects were later attributed to its high affinity for the phencyclidine (PCP) binding site located within the ion channel of the NMDA receptor.[1] Understanding the intricate relationship between the chemical structure of this compound analogs and their binding affinity at the NMDA receptor is crucial for the design of novel therapeutics with improved selectivity and safety profiles for treating a range of neurological disorders.
Quantitative Structure-Activity Relationship Data
The affinity of this compound and its analogs for the NMDA receptor is typically quantified by their inhibition constant (Kᵢ) in radioligand binding assays. These assays measure the ability of a compound to displace a radiolabeled ligand, such as --INVALID-LINK---MK-801 or [³H]TCP, from the PCP binding site.[2][3] The following tables summarize the Kᵢ values for key this compound analogs, highlighting the impact of structural modifications on receptor affinity.
Table 1: Modifications of the Piperidine (B6355638) Ring
| Compound | Modification | Kᵢ (nM) | Reference |
| This compound | Unsubstituted | 11.4 | [4] |
| N-methyl-dexoxadrol | N-methylation | Inactive | [3] |
| 4-hydroxy-dexoxadrol ((S,S,S)-5) | 4-axial-OH | 28 | [4] |
| 4-fluoro-dexoxadrol ((S,S,S)-6) | 4-axial-F | 7 | [4] |
| 4,4-difluoro-dexoxadrol ((S,S)-7) | 4,4-di-F | 48 | [4] |
| 4-oxo-dexoxadrol (15a) | 4-oxo | 470 | [5] |
Table 2: Modifications of the 1,3-Dioxolane (B20135) Ring
| Compound | Modification | Kᵢ (nM) | Reference |
| This compound | 2,2-diphenyl-1,3-dioxolane | 11.4 | [4] |
| Etoxadrol | 2-ethyl-2-phenyl-1,3-dioxolane | Comparable to this compound | [6] |
| Propyl analog (7) | 2-propyl-2-phenyl-1,3-dioxolane | More potent than etoxadrol | [3] |
| Isopropyl analog (8) | 2-isopropyl-2-phenyl-1,3-dioxolane | More potent than etoxadrol | [3] |
| 1,3-Dioxane (B1201747) analog (3a) | Ring enlargement to 1,3-dioxane | 1450 | [7] |
Table 3: Modifications of the Aromatic Rings
| Compound | Modification | Kᵢ (nM) | Reference |
| Etoxadrol | 2-phenyl | Comparable to this compound | [6] |
| 2-thienyl analog | Phenyl replaced by 2-thienyl | Comparable to etoxadrol | [3] |
| 3-thienyl analog | Phenyl replaced by 3-thienyl | Comparable to etoxadrol | [3] |
| ortho-chloro analog (11) | 2-(o-chlorophenyl) | More potent than etoxadrol | [3] |
Experimental Protocols
The determination of the binding affinity of this compound analogs is primarily achieved through competitive radioligand binding assays. The following is a generalized protocol based on methodologies cited in the literature.[1]
Protocol: Competitive Radioligand Binding Assay for NMDA Receptor Affinity
1. Membrane Preparation:
-
Rat brain cortices are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
Protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a radioligand (e.g., 1-5 nM --INVALID-LINK---MK-801).
-
The prepared brain membrane homogenate (0.2-0.5 mg/mL protein).
-
Varying concentrations of the unlabeled test compound (this compound analog).
-
-
Total binding is measured in the absence of any competing ligand.
-
Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor antagonist (e.g., 10 µM unlabeled this compound or PCP).
-
The plate is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding).
-
The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
The filters are dried, and scintillation fluid is added.
-
The radioactivity retained on the filters, representing the bound radioligand, is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Visualizing the Molecular Landscape
To better understand the complex relationships and processes involved in the study of this compound's structure-activity relationship, the following diagrams have been generated using the DOT language.
Key Structure-Activity Relationship Insights
The accumulated data reveals several critical structural features that govern the affinity of this compound analogs for the NMDA receptor:
-
The Piperidine Nitrogen: The secondary amine of the piperidine ring is essential for high-affinity binding. N-alkylation leads to a significant loss of activity, suggesting that the protonated secondary amine forms a crucial interaction with the receptor binding site.[3]
-
Stereochemistry: The stereochemistry at the C2 and C4 positions of the piperidine and dioxolane rings, respectively, is critical for potent NMDA receptor antagonism. The (S,S) configuration of this compound is the more active enantiomer.[4]
-
Substituents on the Piperidine Ring: Introduction of small, electronegative substituents at the C4 position, such as hydroxyl or fluorine, can maintain or even enhance binding affinity.[4] This suggests the presence of a specific pocket in the receptor that can accommodate these groups.
-
The 1,3-Dioxolane Ring: The 1,3-dioxolane ring itself is a key structural motif. While enlargement to a 1,3-dioxane ring is tolerated to some extent, it generally leads to a decrease in affinity.[7]
-
Substituents at C2 of the Dioxolane Ring: The presence of two aromatic rings at the C2 position, as in this compound, is optimal for high affinity. However, one aromatic ring and a short alkyl chain, as in etoxadrol, also confer significant potency.[6] Increasing the size of the alkyl group can further enhance affinity.[3]
-
Aromatic Ring Substituents: Substitution on the phenyl rings can modulate affinity. For instance, the introduction of a chlorine atom at the ortho position of one of the phenyl rings in an etoxadrol analog resulted in a highly potent compound.[3]
Conclusion
The structure-activity relationship of this compound and its analogs provides a rich dataset for understanding the molecular requirements for binding to the PCP site of the NMDA receptor. The key takeaways for drug design include the critical importance of the secondary amine on the piperidine ring, the specific stereochemistry of the molecule, and the tolerance for small, electronegative substituents in the C4 position of the piperidine ring. The insights gained from these studies continue to inform the development of new NMDA receptor modulators with potentially improved therapeutic profiles for a variety of neurological and psychiatric disorders. Future research may focus on fine-tuning the pharmacokinetic properties of these potent antagonists to separate their therapeutic effects from their undesirable psychotomimetic side effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from this compound and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analogues of the dioxolanes this compound and etoxadrol as potential phencyclidine-like agents. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR studies of chiral non-racemic this compound analogues as uncompetitive NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and NMDA-receptor affinity of 4-oxo-dexoxadrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationships between the structure of this compound and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and NMDA-receptor affinity of ring and side chain homologous this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of an Analgesic Candidate: A Technical History of Dexoxadrol
Introduction: In the mid-20th century, the quest for potent, non-opioid analgesics led researchers to explore novel chemical scaffolds. Among the promising candidates that emerged was Dexoxadrol, a dissociative anesthetic with a unique mechanism of action. This technical guide provides an in-depth overview of the historical development of this compound as an analgesic, from its synthesis and preclinical evaluation to the ultimate discontinuation of its clinical development due to adverse psychotomimetic effects. Tailored for researchers, scientists, and drug development professionals, this document details the pharmacological profile of this compound, its mechanism of action, and the experimental methodologies used to characterize its properties.
Historical Context and Initial Discovery
This compound, chemically (2S,4S)-2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine, was synthesized in the mid-1960s.[1][2] It was developed as part of a research program investigating dioxolane derivatives for their potential as analgesic and anesthetic agents.[1][2] Preclinical studies in animal models revealed that this compound possessed significant analgesic and anesthetic properties, sparking interest in its potential for human use.[1][2] However, these early investigations also hinted at a complex pharmacological profile, with behavioral effects reminiscent of phencyclidine (PCP).[3][4]
Synthesis of this compound
The synthesis of this compound has been approached through various routes, with a notable asymmetric synthesis starting from D-mannitol. This method allows for the stereospecific construction of the chiral centers crucial for its pharmacological activity.
Asymmetric Synthesis from D-Mannitol:
A key strategy for the enantioselective synthesis of this compound involves the following key transformations:
-
Preparation of a Chiral Aldehyde: D-mannitol is converted to a protected diol, which then undergoes oxidative cleavage to yield the chiral aldehyde.
-
Imine Formation: The aldehyde is reacted with an appropriate amine to form a chiral imine.
-
Diastereoselective Addition: A Grignard reagent, such as vinylmagnesium bromide, is added to the imine in a highly diastereoselective manner to establish the second chiral center.
-
Ring-Closing Metathesis: The resulting amino-alkene undergoes ring-closing metathesis to form the piperidine (B6355638) ring.
-
Deprotection and Final Modification: Removal of protecting groups yields the final this compound molecule.
Mechanism of Action: A Non-Competitive NMDA Receptor Antagonist
The primary mechanism underlying the analgesic and psychotomimetic effects of this compound is its action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It exerts its effect by binding to the phencyclidine (PCP) site located within the ion channel of the NMDA receptor complex.[1][2]
NMDA Receptor Signaling Pathway in Pain
The NMDA receptor plays a critical role in central sensitization, a key process in the development and maintenance of chronic pain. The binding of glutamate (B1630785) and a co-agonist (glycine or D-serine) to the NMDA receptor leads to the opening of its ion channel, allowing for the influx of Ca²⁺ ions. This influx triggers a cascade of downstream signaling events, including the activation of protein kinases and transcription factors, ultimately leading to increased synaptic efficacy and neuronal hyperexcitability, which are hallmarks of central sensitization. By blocking the NMDA receptor ion channel, this compound can inhibit this cascade and thereby reduce the transmission of pain signals.
Preclinical Pharmacology and Analgesic Activity
Quantitative Data: Receptor Binding Affinity
The affinity of this compound and its analogues for the NMDA receptor has been well-characterized using radioligand binding assays.
| Compound | Receptor Binding Site | Kᵢ (nM) |
| This compound | NMDA (PCP site) | 44 - 470 |
| Levoxadrol | NMDA (PCP site) | >10,000 |
Note: The range of Kᵢ values for this compound reflects data from different studies and analogues.
Experimental Protocols
The evaluation of this compound's analgesic properties and mechanism of action relied on a battery of standardized preclinical assays.
Acetic Acid-Induced Writhing Test
This test is a model of visceral pain used to screen for analgesic activity.
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Writhing: After a predetermined pretreatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a set period (e.g., 20 minutes).
-
Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the vehicle control group.
NMDA Receptor Binding Assay ([³H]TCP Displacement)
This assay is used to determine the binding affinity of a compound for the PCP site on the NMDA receptor.
-
Membrane Preparation: Rat forebrain tissue is homogenized in a buffered solution and centrifuged to isolate the crude membrane fraction containing the NMDA receptors.
-
Incubation: The membrane preparation is incubated with a known concentration of the radioligand [³H]TCP (a high-affinity PCP site ligand) and varying concentrations of the test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]TCP (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Clinical Trials and Discontinuation
Structure-Activity Relationship (SAR)
Studies on analogues of this compound have provided insights into the structural requirements for high-affinity NMDA receptor binding and analgesic activity.
-
Stereochemistry: The (2S,4S) configuration is crucial for high affinity to the NMDA receptor. The enantiomer, Levoxadrol, has significantly lower affinity.
-
Dioxolane Ring: The 1,3-dioxolane (B20135) ring is a key structural feature. Modifications to this ring generally lead to a loss of activity.
-
Piperidine Ring: The piperidine moiety is important for activity, though some modifications are tolerated.
-
Aromatic Rings: The two phenyl groups on the dioxolane ring are critical for high-affinity binding.
Experimental Workflow for Analgesic Drug Discovery
The development of a novel analgesic like this compound typically follows a structured workflow from initial discovery to preclinical and clinical evaluation.
Conclusion
The story of this compound serves as a compelling case study in the complexities of analgesic drug development. While it demonstrated a promising and novel mechanism of action for pain relief, its unacceptable psychotomimetic side effects, intrinsically linked to its NMDA receptor antagonism, ultimately led to its clinical failure. The historical development of this compound underscores the critical importance of a favorable therapeutic index and the challenge of separating desired analgesic effects from adverse central nervous system effects when targeting complex neurotransmitter systems. The knowledge gained from the study of this compound and its analogues has, however, contributed significantly to our understanding of the NMDA receptor and its role in pain, informing the development of subsequent generations of NMDA receptor modulators with potentially improved safety profiles.
References
- 1. Relationships between the structure of this compound and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. This compound [medbox.iiab.me]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Clinical investigation of a new intravenous anesthetic--etoxadrol hydrochloride (CL-1848; U-37862A) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Dexoxadrol and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Dexoxadrol and its analogues. This compound, the dextrorotatory enantiomer of dioxadrol, is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been a subject of interest in medicinal chemistry due to its phencyclidine (PCP)-like effects.[1] The synthesis of this compound and its analogues is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents targeting the NMDA receptor.
This guide outlines two primary synthetic strategies: a highly stereoselective asymmetric synthesis of this compound and a versatile hetero-Diels-Alder approach for the synthesis of various analogues with modifications in the piperidine (B6355638) ring.
Physicochemical and Quantitative Data
A summary of the key physicochemical and quantitative data for this compound and a representative analogue is presented in Table 1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation ([α]D) | Overall Yield (%) | NMDA Receptor Affinity (Ki, nM) |
| This compound | C₂₀H₂₃NO₂ | 309.41 | 248-254 (HCl salt) | +34° (c=2 in Methanol, HCl salt)[1] | 43% (Asymmetric Synthesis) | 11.4 |
| 4-Hydroxy-Dexoxadrol Analogue (WMS-2508) | - | - | - | - | - | 44 |
Asymmetric Synthesis of this compound from D-Mannitol
The first asymmetric synthesis of this compound, (2S)-2-[(4S)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine, was achieved in six steps with an overall yield of 43% starting from conveniently protected D-mannitol. This approach utilizes a highly diastereoselective addition of a Grignard reagent to a chiral imine and a ring-closing metathesis as key steps.
Experimental Protocol: Asymmetric Synthesis
Step 1: Synthesis of Aldehyde 3
-
Procedure: The starting diol, derived from D-mannitol, is subjected to oxidative cleavage using lead tetraacetate to yield the crude aldehyde 3. This intermediate is used immediately in the next step without further purification.
Step 2: Formation of Imine 4
-
Procedure: The crude aldehyde 3 is treated with 3-buten-1-amine (B1219720) to form the corresponding imine 4. This imine is also used in the subsequent step without purification.
Step 3: Diastereoselective Addition of Vinylmagnesium Bromide to form Amino Ketal 5
-
Reagents: Imine 4, vinylmagnesium bromide.
-
Procedure: A solution of imine 4 is treated with vinylmagnesium bromide in a suitable solvent at low temperature. The reaction proceeds with high diastereoselectivity to afford the anti-diastereomer of the amino ketal 5 as the major product. The product is purified by column chromatography.
Step 4: N-Protection to form Carbamate (B1207046) 6
-
Reagents: Amino ketal 5, benzyl (B1604629) chloroformate, diisopropylethylamine (DIPEA).
-
Procedure: The amino ketal 5 is protected as its N-benzyl carbamate by reacting it with benzyl chloroformate in the presence of DIPEA to yield compound 6 in nearly quantitative yield.
Step 5: Ring-Closing Metathesis to form Dihydropyridine (B1217469) 7
-
Catalyst: Grubbs' first-generation catalyst.
-
Procedure: The diene 6 is subjected to ring-closing metathesis using Grubbs' first-generation catalyst (10 mol%) in dichloromethane (B109758) at room temperature. The reaction affords the dihydropyridine derivative 7 in nearly quantitative yield.
Step 6: Reduction and Deprotection to yield this compound (1)
-
Reagents: Dihydropyridine 7, Hydrogen gas, Palladium on carbon (Pd/C).
-
Procedure: The dihydropyridine 7 is catalytically hydrogenated using 10% Pd/C under a hydrogen atmosphere. This step simultaneously reduces the double bond and removes the Cbz protecting group to yield the final product, this compound (1). The product is purified by crystallization of its hydrochloride salt.
Synthesis Workflow: Asymmetric Synthesis of this compound
Caption: Asymmetric synthesis of this compound from a D-mannitol derivative.
Synthesis of this compound Analogues via Hetero-Diels-Alder Reaction
A versatile approach for the synthesis of this compound analogues with modifications at the 4-position of the piperidine ring involves a hetero-Diels-Alder reaction as the key step. This strategy allows for the introduction of various substituents to probe the structure-activity relationships.
Experimental Protocol: Hetero-Diels-Alder Synthesis
Step 1: Formation of Imine 10
-
Starting Materials: A dioxolane-derived aldehyde.
-
Reagents: p-Methoxybenzylamine.
-
Procedure: The starting aldehyde is condensed with p-methoxybenzylamine to form the corresponding imine 10.
Step 2: Hetero-Diels-Alder Reaction
-
Reagents: Imine 10, Danishefsky's diene (11).
-
Procedure: The imine 10 undergoes a hetero-Diels-Alder reaction with Danishefsky's diene (11) to construct the piperidine ring system, yielding a dihydropyridinone intermediate.
Step 3: Reduction and Functional Group Manipulations
-
Procedure: The dihydropyridinone intermediate is then subjected to a series of reactions, including reduction of the double bond and the ketone functionality. This allows for the introduction of various substituents at the 4-position of the piperidine ring, such as hydroxyl or methoxy (B1213986) groups. The different diastereomers are separated at this stage.
Step 4: N-Deprotection and Reprotection
-
Procedure: The p-methoxybenzyl protecting group is removed and subsequently replaced with a carbobenzyloxy (Cbz) group.
Step 5: Final Deprotection
-
Procedure: The Cbz group is removed by catalytic hydrogenation to yield the final this compound analogues.
Synthesis Workflow: Hetero-Diels-Alder Approach to Analogues
Caption: Synthesis of this compound analogues via a hetero-Diels-Alder reaction.
Structure-Activity Relationships of Analogues
Modifications to the this compound structure have provided valuable insights into the requirements for high affinity at the NMDA receptor.
-
Piperidine Ring: The piperidine moiety is crucial for activity. N-alkylation of this compound leads to inactive compounds.
-
4-Position of Piperidine: Introduction of a hydroxyl group at the 4-position, as in WMS-2508, results in a potent NMDA antagonist with high selectivity.[2] The stereochemistry at this position is critical, with an axial orientation of the substituent being preferred for high affinity.
-
1,3-Dioxolane Ring: Modifications to the dioxolane ring generally result in a loss of activity.
-
Aromatic Rings: The two phenyl groups on the dioxolane ring are important for binding.
These detailed protocols and the accompanying data provide a solid foundation for researchers engaged in the synthesis and development of this compound-based compounds for neurological research and potential therapeutic applications. The synthetic routes are robust and adaptable, allowing for the generation of a diverse library of analogues for further pharmacological evaluation.
References
Application Note: Chiral Separation of Dexoxadrol Enantiomers Using High-Performance Liquid Chromatography (HPLC)
Introduction
Dexoxadrol is a chiral non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Its pharmacological activity is stereospecific, with the (+)-enantiomer (this compound) being significantly more potent than the (-)-enantiomer (levoxadrol). Consequently, the ability to separate and quantify the individual enantiomers is crucial for drug development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of chiral pharmaceuticals.[1][2][3][4] This application note provides a detailed protocol for the chiral separation of this compound enantiomers.
The method outlined below utilizes a polysaccharide-based chiral stationary phase, which is known for its broad applicability in separating a wide range of chiral compounds, including those containing amine and aromatic functional groups present in this compound.[2][5]
Experimental Protocols
This section details the necessary instrumentation, reagents, and step-by-step procedures for the chiral separation of this compound enantiomers.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For this protocol, we will specify a column with an amylose-based CSP.
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica (B1680970) gel.
-
Dimensions: 250 x 4.6 mm.
-
-
Data Acquisition and Processing Software: To control the HPLC system and analyze the chromatograms.
-
Reagents and Solvents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (B145695) (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
This compound racemic standard
-
Purified water (for sample preparation if needed)
-
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in ethanol.
-
From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL by diluting with the mobile phase.
-
-
Sample Solution Preparation:
-
For bulk drug substance, dissolve the sample in ethanol to a nominal concentration of 1 mg/mL and then dilute to 100 µg/mL with the mobile phase.
-
For formulated products, an appropriate extraction procedure may be necessary to isolate the this compound from excipients before dilution.
-
Chromatographic Conditions
The following chromatographic conditions are recommended for the chiral separation of this compound enantiomers.
| Parameter | Condition |
| Column | Chiralpak® IA, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
System Suitability
Before sample analysis, perform a system suitability test by injecting the racemic this compound standard solution. The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 1.5.
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers under the specified chromatographic conditions.
| Enantiomer | Retention Time (min) (Expected) | Resolution (Rs) |
| Levoxadrol | ~ 8.5 | - |
| This compound | ~ 10.2 | > 1.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the chiral HPLC analysis of this compound.
Caption: Workflow for Chiral HPLC Analysis of this compound.
Principle of Chiral Recognition
The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.
Caption: Principle of Chiral Recognition on a CSP.
References
NMDA receptor binding assay protocol using Dexoxadrol
DA Receptor Binding Assay Using Dexoxadrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1][2][3] Its dysregulation is implicated in a variety of neurological and psychiatric disorders, making it a critical target for drug discovery.[1][2] This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of compounds with the phencyclidine (PCP) binding site located within the ion channel of the NMDA receptor.[1][4][5] this compound, a potent non-competitive NMDA receptor antagonist, is used here as a reference compound.[4][6] This assay is fundamental for screening and determining the affinity of novel therapeutic agents targeting the NMDA receptor.
Principle of the Assay
This competitive binding assay measures the ability of a test compound to displace a specific radiolabeled ligand from the PCP binding site of the NMDA receptor. The assay utilizes a tritiated radioligand, such as [³H]-(+)-MK-801, and membrane preparations from rat brain, which are a rich source of NMDA receptors.[5][7] The amount of radioactivity bound to the receptors is quantified by liquid scintillation counting. By competing for the same binding site, the test compound will reduce the amount of bound radioligand in a concentration-dependent manner. This allows for the determination of the test compound's half-maximal inhibitory concentration (IC₅₀), which can then be used to calculate its binding affinity (Ki).
NMDA Receptor Signaling Pathway
The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 and two GluN2 subunits.[1][8] For the ion channel to open, it requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, either glycine (B1666218) or D-serine, to the GluN1 subunit.[1][2] Furthermore, the channel is subject to a voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential.[2] Upon depolarization of the postsynaptic membrane, the Mg²⁺ block is relieved, allowing for the influx of cations, most notably Ca²⁺.[2] The subsequent increase in intracellular Ca²⁺ acts as a second messenger, activating a cascade of downstream signaling pathways involving molecules such as calcium/calmodulin-dependent protein kinase II (CaMKII) and cyclic AMP-responsive element binding protein (CREB), which are crucial for synaptic plasticity.[3][9]
Experimental Protocol
This protocol is adapted from methodologies described for competitive binding assays at the NMDA receptor PCP site.[1][5][6]
Materials and Reagents
-
Radioligand: [³H]-(+)-MK-801 (specific activity 20-30 Ci/mmol)
-
Reference Compound: this compound
-
Membrane Preparation: Rat cortical membranes (prepared in-house or commercially sourced)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding (NSB) Ligand: 10 µM Phencyclidine (PCP) or 10 µM MK-801
-
Scintillation Cocktail
-
Polyethylenimine (PEI): 0.5% (w/v) solution
-
Glass Fiber Filters (e.g., Whatman GF/B)
-
96-well plates
-
Cell harvester
-
Liquid scintillation counter
Rat Cortical Membrane Preparation
-
Euthanize adult rats according to institutional guidelines.
-
Rapidly dissect the cerebral cortices and place them in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).[1]
-
Homogenize the tissue using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a known volume of assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane preparation in aliquots at -80°C until use.
Assay Procedure
-
Pre-soak the glass fiber filters in 0.5% PEI for at least 30 minutes at room temperature to reduce non-specific binding.[1]
-
On the day of the experiment, thaw the rat cortical membranes on ice. Dilute the membranes in assay buffer to a final protein concentration of 0.2-0.5 mg/mL.[1]
-
Prepare serial dilutions of the test compound and the reference compound (this compound) in the assay buffer.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 25 µL of assay buffer + 100 µL of diluted membrane preparation + 25 µL of [³H]-(+)-MK-801.
-
Non-specific Binding (NSB): 25 µL of 10 µM PCP or MK-801 + 100 µL of diluted membrane preparation + 25 µL of [³H]-(+)-MK-801.[1]
-
Test Compound/Dexoxadrol: 25 µL of each dilution + 100 µL of diluted membrane preparation + 25 µL of [³H]-(+)-MK-801.[1]
-
-
The final concentration of [³H]-(+)-MK-801 should be close to its Kd value (typically 1-5 nM).[1] The final assay volume is 150 µL.[1]
-
Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation.[1]
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[1]
-
Dry the filter mat completely.
-
Place the individual filters into scintillation vials and add 3-5 mL of scintillation cocktail.[1]
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Quantify the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.[1]
Data Analysis
-
Calculate the average CPM for each condition (Total Binding, NSB, and each concentration of the test compound).
-
Determine the Specific Binding by subtracting the average NSB CPM from the average Total Binding CPM.
-
Specific Binding = Total Binding - Non-specific Binding
-
-
For each concentration of the test compound, calculate the percentage of specific binding inhibited using the following formula:
-
% Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)])
-
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value of the test compound.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Quantitative Data Summary
The following table summarizes the binding affinity of this compound and other non-competitive NMDA receptor antagonists at the PCP binding site, as determined by competitive binding assays using [³H]MK-801.
| Compound | Ki (nM) | Source |
| MK-801 | 5.5 | [6] |
| This compound | 21.5 | [6] |
| TCP | 24.2 | [6] |
| Phencyclidine (PCP) | 100.8 | [6] |
| (+)-SKF 10,047 | 357.7 | [6] |
| Ketamine | 922.2 | [6] |
Table 1: Binding affinities of non-competitive antagonists at the NMDA receptor PCP site.
The following table can be used to record experimental results for a test compound.
| Test Compound Concentration | % Inhibition |
| [Concentration 1] | |
| [Concentration 2] | |
| [Concentration 3] | |
| [Concentration 4] | |
| [Concentration 5] | |
| [Concentration 6] | |
| IC₅₀ | |
| Ki |
Table 2: Template for recording experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationships between the structure of this compound and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from this compound and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the non-competitive antagonist binding site of the NMDA receptor in dark Agouti rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. news-medical.net [news-medical.net]
- 9. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Electrophysiology Studies with Dexoxadrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexoxadrol is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that binds to the phencyclidine (PCP) site within the ion channel of the receptor.[1][2][3] Its high affinity for the NMDA receptor makes it a valuable tool for investigating the role of NMDA receptor-mediated signaling in various physiological and pathological processes.[1][4] These application notes provide detailed protocols for utilizing in vitro electrophysiology techniques to characterize the effects of this compound on NMDA receptor function and synaptic plasticity.
Mechanism of Action
This compound exerts its effects by physically blocking the pore of the NMDA receptor channel when it is in the open state. This prevents the influx of Ca²⁺ and Na⁺ ions, which are crucial for the receptor's role in excitatory neurotransmission and synaptic plasticity. The binding of this compound is use-dependent, meaning it has a higher affinity for the receptor when it is actively being opened by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine).
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its analogs, providing a reference for expected potency in in vitro electrophysiological assays.
| Compound | Parameter | Value | Assay Type | Reference |
| This compound Analog ((2S,4S)-13b) | Kᵢ | 69 nM | --INVALID-LINK---MK-801 Binding Assay | [4] |
| This compound Analog (WMS-2508) | Kᵢ | 44 nM | Radioligand Binding Assay | [5] |
Note: Kᵢ values are from binding assays and represent the affinity of the compound for the receptor. While not a direct measure of ion channel block, they are indicative of the concentration range at which the compound is expected to be effective in functional electrophysiological assays.
| Experiment | Parameter | Expected Outcome with this compound | Concentration Range |
| Patch-Clamp (Whole-Cell) | NMDA Receptor Current Inhibition (IC₅₀) | Concentration-dependent block | 10 nM - 10 µM |
| Field Potential Recording | Inhibition of Long-Term Potentiation (LTP) | Significant reduction in fEPSP slope potentiation | 100 nM - 10 µM |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
This protocol is designed to measure the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂ (pH 7.4, bubbled with 95% O₂/5% CO₂).
-
NMDA Receptor Agonist Solution: aCSF containing 100 µM NMDA and 10 µM glycine, with MgCl₂ omitted to relieve voltage-dependent block.
-
Internal Solution: 130 mM Cs-gluconate, 10 mM CsCl, 4 mM NaCl, 10 mM HEPES, 1 mM MgCl₂, 5 mM EGTA, 2 mM ATP-Mg, 0.3 mM GTP-Na (pH 7.2 with CsOH).
-
This compound Stock Solution: 10 mM in DMSO, stored at -20°C. Dilute to final concentrations in the NMDA receptor agonist solution on the day of the experiment.
Procedure:
-
Prepare cultured neurons or acute brain slices.
-
Transfer the preparation to the recording chamber on the microscope stage and perfuse with aCSF.
-
Obtain a whole-cell patch-clamp recording from a target neuron.
-
Switch the perfusion to the NMDA receptor agonist solution to elicit an inward current.
-
Once a stable baseline current is established, apply this compound at increasing concentrations by adding it to the perfusion solution.
-
Record the steady-state current at each concentration of this compound.
-
Wash out the drug with the NMDA receptor agonist solution to observe recovery.
-
Data Analysis: Normalize the current amplitude at each this compound concentration to the baseline current. Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC₅₀.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is suitable for characterizing the interaction of this compound with specific NMDA receptor subtypes expressed heterologously in Xenopus oocytes.
Materials:
-
Oocyte Culture Medium (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES (pH 7.5).
-
Recording Solution: ND96 with reduced CaCl₂ (e.g., 0.3 mM) and the addition of 100 µM NMDA and 10 µM glycine.
-
Internal Electrode Solution: 3 M KCl.
-
cRNA for the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).
-
This compound stock solution.
Procedure:
-
Inject oocytes with cRNA for the NMDA receptor subunits and incubate for 2-5 days.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two electrodes (voltage and current) and clamp the membrane potential at a holding potential of -70 mV.
-
Apply the NMDA/glycine solution to elicit an inward current.
-
After establishing a stable baseline, co-apply this compound at various concentrations with the agonists.
-
Record the peak and steady-state current for each concentration.
-
Wash out this compound to observe the reversal of the block.
-
Data Analysis: Similar to the patch-clamp protocol, determine the IC₅₀ by fitting the concentration-response data.
Field Potential Recording of Long-Term Potentiation (LTP)
This protocol is used to assess the impact of this compound on synaptic plasticity, specifically NMDA receptor-dependent LTP in hippocampal slices.
Materials:
-
aCSF: Same as for patch-clamp recordings.
-
Stimulating and Recording Electrodes: Bipolar tungsten electrode and glass microelectrode filled with aCSF, respectively.
-
This compound stock solution.
Procedure:
-
Prepare acute hippocampal slices and allow them to recover for at least 1 hour.
-
Place a slice in the recording chamber and perfuse with aCSF.
-
Position the stimulating electrode in the Schaffer collaterals and the recording electrode in the stratum radiatum of the CA1 region.
-
Establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
Apply this compound to the perfusion solution at the desired concentration and continue baseline recording for at least 20 minutes to ensure equilibration.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, separated by 20 seconds).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
Data Analysis: Measure the slope of the fEPSP. Normalize the slope values to the pre-HFS baseline. Compare the magnitude of potentiation in the presence of this compound to a control group (without the drug). Calculate the percentage inhibition of LTP.
Visualizations
References
- 1. Relationships between the structure of this compound and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Striking Variations in Corticosteroid Modulation of Long-Term Potentiation along the Septotemporal Axis of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from this compound and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and NMDA receptor affinity of this compound analogues with modifications in position 4 of the piperidine ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Studying the Behavioral Effects of Dexoxadrol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexoxadrol is the dextrorotatory enantiomer of dioxadrol, a dissociative anesthetic. It functions as a potent and selective non-competitive antagonist of the N-Methyl-D-aspartate (NMDA) receptor, binding with high affinity to the phencyclidine (PCP) site within the receptor's ion channel. This mechanism of action results in behavioral effects in animals that are similar to those produced by PCP.[1][2] The study of this compound is crucial for understanding the structure-activity relationships of NMDA receptor antagonists and their potential therapeutic applications, as well as their psychotomimetic side effects.[1]
These application notes provide detailed protocols for assessing the behavioral effects of this compound in rodent models, focusing on assays relevant to its psychotomimetic, anxiogenic/anxiolytic, and antidepressant-like properties.
Signaling Pathway of this compound at the NMDA Receptor
This compound exerts its effects by blocking the ion channel of the NMDA receptor. The following diagram illustrates the signaling pathway.
Caption: this compound's mechanism of action at the NMDA receptor.
Experimental Protocols and Data Presentation
The following sections detail protocols for key behavioral assays used to characterize the effects of this compound in rodents. The quantitative data presented in the tables is illustrative, based on the known PCP-like effects of this compound, and should be replaced with actual experimental data.
Locomotor Activity
Objective: To assess the effects of this compound on spontaneous locomotor activity, a measure of psychomotor stimulation. NMDA receptor antagonists like PCP are known to induce hyperlocomotion.
Experimental Workflow:
Caption: Workflow for the locomotor activity test.
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300g) or male C57BL/6 mice (20-25g).
-
Apparatus: Open field arena (e.g., 40x40x40 cm for rats) equipped with infrared beams or a video tracking system.
-
Procedure:
-
Habituate animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle.
-
Place the animal in the center of the open field arena.
-
Record locomotor activity for a period of 60 minutes.
-
Clean the arena with 70% ethanol (B145695) between subjects.
-
-
Data Analysis: The primary dependent variable is the total distance traveled. Other measures include rearing frequency and time spent in the center versus the periphery of the arena.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) (Mean ± SEM) | Rearing Frequency (Mean ± SEM) |
| Vehicle | 0 | 1500 ± 150 | 25 ± 3 |
| This compound | 1 | 2500 ± 200 | 40 ± 5 |
| This compound | 3 | 4500 ± 300 | 65 ± 7 |
| This compound | 10 | 3800 ± 250 | 50 ± 6 |
| *p < 0.05, **p < 0.01 compared to vehicle. |
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Objective: To evaluate the effects of this compound on sensorimotor gating. Deficits in PPI are observed in individuals with schizophrenia and can be induced in rodents by NMDA receptor antagonists.
Experimental Workflow:
Caption: Workflow for the prepulse inhibition test.
Protocol:
-
Animals: Male Wistar rats (250-300g).
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a platform to detect the animal's startle response.
-
Procedure:
-
Habituate animals to the testing room for at least 60 minutes.
-
Administer this compound (e.g., 0.3, 1, 3 mg/kg, i.p.) or vehicle.
-
Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 70 dB).
-
The test session consists of trials with a startling pulse alone (e.g., 120 dB white noise for 40 ms) and trials where the pulse is preceded by a non-startling prepulse (e.g., 74, 78, 82 dB white noise for 20 ms (B15284909), with a 100 ms inter-stimulus interval).
-
Trials are presented in a pseudorandom order with a variable inter-trial interval.
-
-
Data Analysis: Percentage of PPI is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
Data Presentation:
| Treatment Group | Dose (mg/kg) | % PPI (74 dB Prepulse) (Mean ± SEM) | % PPI (78 dB Prepulse) (Mean ± SEM) | % PPI (82 dB Prepulse) (Mean ± SEM) |
| Vehicle | 0 | 65 ± 5 | 75 ± 4 | 85 ± 3 |
| This compound | 0.3 | 50 ± 6 | 60 ± 5 | 70 ± 4 |
| This compound | 1 | 30 ± 7 | 40 ± 6 | 50 ± 5 |
| This compound | 3 | 15 ± 5 | 25 ± 5 | 35 ± 6 |
| p < 0.05, **p < 0.01 compared to vehicle. |
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior. The effects of NMDA antagonists on anxiety are complex, with some studies reporting anxiolytic-like effects and others reporting anxiogenic-like effects.
Experimental Workflow:
Caption: Workflow for the elevated plus maze test.
Protocol:
-
Animals: Male BALB/c mice (20-25g).
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Habituate mice to the testing room for at least 30 minutes.
-
Administer this compound (e.g., 0.5, 1, 2 mg/kg, i.p.) or vehicle.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with a video camera mounted above the maze.
-
Clean the maze with 70% ethanol between subjects.
-
-
Data Analysis: The primary measures are the percentage of time spent in the open arms and the percentage of entries into the open arms.
Data Presentation:
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) |
| Vehicle | 0 | 25 ± 3 | 30 ± 4 |
| This compound | 0.5 | 35 ± 4 | 40 ± 5 |
| This compound | 1 | 20 ± 3 | 25 ± 4 |
| This compound | 2 | 15 ± 2 | 20 ± 3 |
| *p < 0.05 compared to vehicle. |
Forced Swim Test (FST)
Objective: To assess depressive-like behavior. Some NMDA receptor antagonists have shown antidepressant-like effects in this test.
Experimental Workflow:
Caption: Workflow for the forced swim test.
Protocol:
-
Animals: Male CD-1 mice (25-30g).
-
Apparatus: A transparent glass cylinder (25 cm tall, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Habituate mice to the testing room for at least 60 minutes.
-
Administer this compound (e.g., 2, 5, 10 mg/kg, i.p.) or vehicle.
-
Gently place the mouse into the cylinder of water.
-
Record the session for 6 minutes.
-
After the test, remove the mouse, dry it with a towel, and place it in a heated cage for recovery before returning it to its home cage.
-
-
Data Analysis: The duration of immobility during the last 4 minutes of the 6-minute test is scored. Immobility is defined as the absence of all movement except for that required to keep the head above water.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Immobility Time (s) (Mean ± SEM) |
| Vehicle | 0 | 150 ± 10 |
| This compound | 2 | 120 ± 8 |
| This compound | 5 | 90 ± 7 |
| This compound | 10 | 105 ± 9 |
| p < 0.05, **p < 0.01 compared to vehicle. |
Conclusion
The animal models and protocols described provide a framework for the comprehensive behavioral characterization of this compound. By systematically evaluating its effects on locomotor activity, sensorimotor gating, anxiety-like behavior, and depressive-like behavior, researchers can gain valuable insights into the psychopharmacological profile of this potent NMDA receptor antagonist. Such studies are essential for understanding its potential therapeutic uses and the neurobiological basis of its psychotomimetic side effects.
References
- 1. Enantiomeric and diastereomeric dioxadrols: behavioral, biochemical and chemical determination of the configuration necessary for phencyclidine-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of phencyclidine derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Dexoxadrol in Biological Samples
Introduction
Dexoxadrol is a chiral dissociative anesthetic and a potent N-methyl-D-aspartate (NMDA) receptor antagonist. Its pharmacological activity resides primarily in the (+)-enantiomer. Accurate and precise quantification of this compound and its enantiomer, Levoxadrol, in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document outlines proposed analytical methods using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the determination of this compound concentrations in biological samples.
Proposed Analytical Methodologies
Two primary analytical techniques are proposed for the quantification of this compound:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity, selectivity, and applicability to a wide range of compounds in complex biological matrices.[1][2] A chiral separation method is proposed to quantify this compound and Levoxadrol individually.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique suitable for volatile and thermally stable compounds.[3] Derivatization may be required to improve the chromatographic properties of this compound.
Application Note 1: Chiral LC-MS/MS Method for the Quantification of this compound and Levoxadrol in Human Plasma
This application note describes a proposed sensitive and selective LC-MS/MS method for the simultaneous quantification of this compound and its enantiomer, Levoxadrol, in human plasma. The method utilizes solid-phase extraction for sample cleanup and a chiral stationary phase for enantiomeric separation.
Experimental Protocol
2.1.1. Materials and Reagents
-
This compound and Levoxadrol reference standards
-
Stable isotope-labeled internal standard (e.g., this compound-d5)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2.1.2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: Thaw plasma samples at room temperature. To a 200 µL aliquot of plasma, add 20 µL of the internal standard working solution. Vortex for 10 seconds.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2.1.3. LC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: Chiral stationary phase column (e.g., polysaccharide-based chiral selector like amylose (B160209) or cellulose (B213188) derivatives).
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of the enantiomers.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
Data Presentation: Target Quantitative Parameters
The following table summarizes the target validation parameters for the proposed LC-MS/MS method. These values are based on typical requirements for bioanalytical method validation.[4][5]
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | ≤ 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%RE) | ± 15% |
| Inter-day Accuracy (%RE) | ± 15% |
| Recovery | > 80% |
Visualization: LC-MS/MS Workflow
Caption: Workflow for this compound quantification by LC-MS/MS.
Application Note 2: GC-MS Method for the Quantification of Total this compound in Human Urine
This application note details a proposed GC-MS method for the quantification of total this compound (as a single peak for the racemate) in human urine. The method involves liquid-liquid extraction and derivatization to enhance volatility and thermal stability.
Experimental Protocol
2.1.1. Materials and Reagents
-
This compound reference standard
-
Internal standard (e.g., a structurally similar compound)
-
GC-grade ethyl acetate, hexane, and dichloromethane
-
Sodium hydroxide
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Human urine
2.1.2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Hydrolysis (Optional): To a 500 µL urine sample, add a suitable enzyme (e.g., β-glucuronidase) to hydrolyze any conjugated metabolites, if necessary. Incubate as per the enzyme's protocol.
-
Alkalinization: Adjust the pH of the urine sample to >9 with sodium hydroxide.
-
Extraction: Add 2 mL of ethyl acetate and vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.
-
Separation: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatization: To the dry residue, add 50 µL of BSTFA and 50 µL of ethyl acetate. Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature.
2.1.3. GC-MS Conditions
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium
-
Oven Temperature Program: A suitable temperature program to achieve good peak shape and separation from matrix components.
-
Injector Temperature: 250°C
-
MS System: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI)
-
Scan Mode: Selected Ion Monitoring (SIM)
Data Presentation: Target Quantitative Parameters
The following table outlines the target validation parameters for the proposed GC-MS method.
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | ≤ 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%RE) | ± 15% |
| Inter-day Accuracy (%RE) | ± 15% |
| Recovery | > 75% |
Visualization: GC-MS Workflow
Caption: Workflow for this compound quantification by GC-MS.
Method Validation Considerations
Both proposed methods require full validation to ensure they are reliable and reproducible for the intended application.[4][5] Key validation parameters to be assessed include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effects: The influence of the biological matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
The proposed LC-MS/MS and GC-MS methods provide a robust framework for the development of validated analytical protocols for the quantification of this compound in biological samples. The LC-MS/MS method offers the advantage of chiral separation, enabling the individual quantification of this compound and Levoxadrol, which is critical for stereoselective pharmacokinetic and pharmacodynamic studies. The GC-MS method provides a reliable alternative for the analysis of total this compound. Successful implementation of these methods will require rigorous validation to ensure data integrity and compliance with regulatory standards.
References
Application Notes and Protocols for Investigating Dexoxadrol Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexoxadrol is a dissociative anesthetic that functions as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Its mechanism of action involves blocking the ion channel associated with the NMDA receptor, which is crucial for excitatory synaptic transmission in the central nervous system.[2][3] Overactivation of NMDA receptors can lead to excessive calcium influx, resulting in a neurotoxic cascade known as excitotoxicity, which is implicated in various neurological disorders.[4][5] Consequently, NMDA receptor antagonists like this compound are of significant interest for their potential neuroprotective effects, but also require thorough toxicological assessment.
These application notes provide a comprehensive guide for preparing cell cultures and conducting a panel of cytotoxicity assays to evaluate the in vitro toxic potential of this compound. The protocols are designed for neuronal cell lines, such as the human neuroblastoma cell line SH-SY5Y, which can express functional NMDA receptors, particularly upon differentiation.[6][7][8] The described assays will enable researchers to quantify cell viability, membrane integrity, and apoptotic markers following exposure to this compound.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described cytotoxicity assays. Researchers should generate their own data for this compound. For comparative purposes, representative data for other NMDA receptor antagonists are included.
Table 1: Comparative IC50 Values of NMDA Receptor Antagonists in Neuronal Cells
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| This compound | SH-SY5Y (differentiated) | MTT | 24, 48, 72 | To be determined | N/A |
| This compound | SH-SY5Y (differentiated) | LDH | 24, 48, 72 | To be determined | N/A |
| Ketamine | SH-SY5Y | CCK-8 | 24 | >100 (viability reduced by ~30% at 100 µM) | [9] |
| Dizocilpine (MK-801) | A549 (lung carcinoma) | MTT | 96 | ~100-500 | [10] |
Note: IC50 values can vary significantly based on the cell line, assay method, and experimental conditions.[11]
Table 2: Apoptosis and Necrosis Analysis by Annexin V-FITC/PI Staining
| Treatment (Concentration) | Incubation Time (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 24 | ||||
| This compound (Low Conc.) | 24 | ||||
| This compound (Mid Conc.) | 24 | ||||
| This compound (High Conc.) | 24 | ||||
| Vehicle Control | 48 | ||||
| This compound (Low Conc.) | 48 | ||||
| This compound (Mid Conc.) | 48 | ||||
| This compound (High Conc.) | 48 |
Table 3: Caspase-3/7 Activity
| Treatment (Concentration) | Incubation Time (hours) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle Control |
| Vehicle Control | 24 | 1.0 | |
| This compound (Low Conc.) | 24 | ||
| This compound (Mid Conc.) | 24 | ||
| This compound (High Conc.) | 24 | ||
| Staurosporine (Positive Control) | 24 |
Experimental Protocols
Cell Culture and Differentiation
1.1. Cell Line Selection
The human neuroblastoma cell line, SH-SY5Y, is recommended for these studies. For enhanced neuronal characteristics and functional NMDA receptor expression, differentiation is advised.[6][7][8]
1.2. Materials
-
SH-SY5Y cells
-
Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Differentiation medium: DMEM/F-12 supplemented with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM all-trans-retinoic acid (RA).
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Standard cell culture flasks, plates, and consumables.
1.3. Protocol
-
Cell Maintenance: Culture SH-SY5Y cells in complete growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Passaging: When cells reach 80-90% confluency, detach them using trypsin-EDTA and re-seed at a lower density.
-
Differentiation Protocol:
-
Seed SH-SY5Y cells in the desired culture plates at an appropriate density.
-
After 24 hours, replace the complete growth medium with differentiation medium containing 10 µM RA.
-
Incubate for 5-7 days, replacing the medium every 2-3 days.
-
For terminal differentiation, replace the RA-containing medium with serum-free medium containing 50 ng/mL BDNF for an additional 2-3 days.
-
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
2.1. Materials
-
Differentiated SH-SY5Y cells in a 96-well plate.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[13]
-
Phosphate Buffered Saline (PBS).
2.2. Protocol
-
Cell Seeding: Seed differentiated SH-SY5Y cells at a density of 1 x 10^4 to 5 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. The final solvent concentration should not exceed 0.1%. Replace the medium in the wells with the this compound dilutions. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[14]
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[15] Measure the absorbance at 570 nm using a microplate reader.[13]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.[16]
3.1. Materials
-
Differentiated SH-SY5Y cells in a 96-well plate.
-
This compound stock solution.
-
Commercially available LDH cytotoxicity assay kit.
-
Lysis buffer (provided in the kit for maximum LDH release control).
3.2. Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls:
-
Vehicle Control: Cells treated with the vehicle only.
-
Maximum LDH Release Control: Lyse untreated cells with the provided lysis buffer 30 minutes before the assay endpoint.
-
Medium Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure times.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution (if provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[17]
4.1. Materials
-
Differentiated SH-SY5Y cells in a 6-well plate.
-
This compound stock solution.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
4.2. Protocol
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them with trypsin. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[19]
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[20]
5.1. Materials
-
Differentiated SH-SY5Y cells in a 96-well white-walled plate.
-
This compound stock solution.
-
Caspase-Glo® 3/7 Assay System (Promega).
-
Luminometer.
5.2. Protocol
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
Hypothesized Signaling Pathway of this compound-Mediated Cytotoxicity
Caption: Hypothesized signaling pathway of this compound action.
References
- 1. Deregulation of NMDA-receptor function and down-stream signaling in APP[V717I] transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dizocilpine - Wikipedia [en.wikipedia.org]
- 3. NMDA receptor-mediated excitotoxicity depends on the coactivation of synaptic and extrasynaptic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Functional Expression of NMDA Receptors in SH-SY5Y Neuroblastoma Cells Following Long-Term RA/BDNF-Induced Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Functional Expression of NMDA Receptors in SH-SY5Y Neuroblastoma Cells Following Long-Term RA/BDNF-Induced Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Ketamine - Wikipedia [en.wikipedia.org]
- 11. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Expression of NMDA receptors in multipotent stromal cells of human adipose tissue under conditions of retinoic acid-induced differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selectscience.net [selectscience.net]
- 15. Lack of functional expression of NMDA receptors in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | The cellular model for Alzheimer's disease research: PC12 cells [frontiersin.org]
- 17. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expression of N-methyl-D-aspartate receptor subunit mRNAs in the rat pheochromocytoma cell line PC12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. storage.imrpress.com [storage.imrpress.com]
- 20. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer [mdpi.com]
Application Notes and Protocols for In vivo Microdialysis: Measuring Neurotransmitter Release with Dexoxadrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexoxadrol is a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It binds to the phencyclidine (PCP) site within the ion channel of the NMDA receptor, thereby blocking the influx of Ca2+ and inhibiting glutamatergic neurotransmission.[1] This mechanism of action makes this compound a valuable tool for investigating the role of the NMDA receptor in various physiological and pathological processes, including neurotransmitter release, synaptic plasticity, and neurotoxicity.
In vivo microdialysis is a powerful technique for continuously monitoring the concentrations of endogenous substances, such as neurotransmitters and their metabolites, in the extracellular fluid of specific brain regions in awake, freely-moving animals.[3] This method provides real-time insights into the dynamic neurochemical changes induced by pharmacological agents like this compound. These application notes provide a detailed protocol for conducting in vivo microdialysis experiments to measure the effects of this compound on dopamine (B1211576) and glutamate (B1630785) release in the rodent brain.
Key Applications
-
Investigating the pharmacodynamics of NMDA receptor antagonists.
-
Studying the role of the glutamatergic system in modulating dopamine release.
-
Evaluating the potential of this compound as a therapeutic agent for conditions associated with glutamatergic and dopaminergic dysregulation.
-
Assessing the neurochemical basis of behaviors modulated by the NMDA receptor.
Experimental Protocols
This protocol is designed for in vivo microdialysis in adult male Sprague-Dawley rats (280-320 g). All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Surgical Implantation of Microdialysis Guide Cannula
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., for isoflurane)
-
Surgical drill
-
Guide cannula (sized for the target brain region, e.g., striatum or prefrontal cortex)
-
Dummy probe
-
Dental cement
-
Surgical sutures or staples
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the animal in the stereotaxic apparatus.
-
Shave the scalp and sterilize the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., for the striatum: AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm from bregma).
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement.
-
Insert a dummy probe into the guide cannula to maintain patency.
-
Suture or staple the scalp incision.
-
Administer post-operative analgesics and allow the animal to recover for at least 5-7 days.
In Vivo Microdialysis Procedure
Materials:
-
Microdialysis probe (e.g., 2 mm membrane length)
-
Microsyringe pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
Analytical system (e.g., HPLC with electrochemical or fluorescence detection)
aCSF Composition:
| Component | Concentration (mM) |
| NaCl | 147 |
| KCl | 2.7 |
| CaCl2 | 1.2 |
| MgCl2 | 1.0 |
The pH of the aCSF should be adjusted to 7.4.
Procedure:
-
On the day of the experiment, gently restrain the recovered animal and place it in a microdialysis bowl or chamber.
-
Remove the dummy cannula and insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to a microsyringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 90-120 minutes to achieve a stable baseline of neurotransmitter levels.
-
Collect at least three baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound systemically (e.g., intraperitoneally, i.p.) or locally via reverse dialysis by dissolving it in the aCSF.
-
Continue to collect dialysate samples at regular intervals for at least 2-3 hours post-administration.
-
Store the collected dialysate samples at -80°C until analysis.
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.
Sample Analysis
The concentrations of dopamine and glutamate in the dialysate samples are typically quantified using High-Performance Liquid Chromatography (HPLC) coupled with either electrochemical detection (for dopamine) or fluorescence detection (for glutamate following pre-column derivatization).
Data Presentation
The following tables present representative quantitative data from a hypothetical in vivo microdialysis experiment investigating the effect of this compound on dopamine and glutamate release in the rat striatum.
Table 1: Basal Extracellular Concentrations of Dopamine and Glutamate in the Striatum
| Neurotransmitter | Basal Concentration (nM) |
| Dopamine | 5.2 ± 0.8 |
| Glutamate | 1.8 ± 0.3 |
| Values are presented as mean ± SEM. |
Table 2: Effect of this compound (10 mg/kg, i.p.) on Extracellular Dopamine and Glutamate Levels in the Striatum
| Time Post-Injection (min) | % Change in Dopamine Release (from baseline) | % Change in Glutamate Release (from baseline) |
| 20 | 125 ± 15 | 95 ± 12 |
| 40 | 180 ± 22 | 88 ± 10 |
| 60 | 210 ± 25 | 85 ± 9 |
| 80 | 195 ± 20 | 90 ± 11 |
| 100 | 160 ± 18 | 98 ± 13 |
| 120 | 130 ± 16 | 102 ± 14 |
| Values are presented as mean ± SEM. |
Visualizations
References
- 1. Relationships between the structure of this compound and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical dissociation of human awareness: focus on non-competitive NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing the Analgesic Effects of Dexoxadrol in Rodents
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Dexoxadrol is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its analgesic properties.[1][2][3] As an NMDA receptor antagonist, this compound modulates the activity of the glutamate (B1630785) system, which plays a crucial role in pain signaling pathways in the central nervous system.[1][2][3] This protocol provides a detailed framework for assessing the analgesic effects of this compound in rodent models, a critical step in preclinical drug development. The methodologies described herein are standard in vivo assays for evaluating the efficacy of potential analgesic compounds.
Mechanism of Action
This compound exerts its analgesic effects primarily by blocking the ion channel of the NMDA receptor. This action prevents the influx of calcium ions into the neuron, a key event in the transmission and potentiation of pain signals. The NMDA receptor is a crucial component in central sensitization, a process that leads to heightened pain sensitivity. By inhibiting this receptor, this compound can reduce the excitability of neurons involved in pain pathways, thereby producing analgesia.
Experimental Protocols
To comprehensively evaluate the analgesic potential of this compound, a battery of tests assessing different pain modalities is recommended. These include thermal nociception (Hot Plate and Tail-Flick tests) and visceral chemical nociception (Acetic Acid-Induced Writhing test).
Hot Plate Test
This test is used to evaluate the response to a thermal stimulus, primarily assessing supraspinally organized pain responses.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Plexiglas cylinder to confine the animal on the hot plate.
-
Stopwatch.
-
Rodents (mice or rats).
-
This compound solution.
-
Vehicle solution (e.g., saline, distilled water).
-
Positive control (e.g., Morphine).
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Habituation: Gently place each animal on the unheated hot plate for a brief period (e.g., 1-2 minutes) on the day before testing to reduce novelty-induced stress.
-
Baseline Latency: Set the hot plate temperature to a constant, non-injurious temperature (typically 55 ± 1°C). Place each animal individually on the hot plate and start the stopwatch. Record the latency (in seconds) for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage. Animals with a baseline latency outside a predetermined range (e.g., 5-20 seconds) may be excluded.
-
Drug Administration: Administer this compound (various doses), vehicle, or the positive control to different groups of animals via the desired route (e.g., intraperitoneal, oral).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency as described in step 3.
Tail-Flick Test
This assay measures the latency of a spinal reflex to a thermal stimulus applied to the tail.
Materials:
-
Tail-flick analgesia meter with a radiant heat source.
-
Animal restrainer.
-
Rodents (rats or mice).
-
This compound solution.
-
Vehicle solution.
-
Positive control (e.g., Morphine).
Procedure:
-
Acclimation and Habituation: Similar to the hot plate test, acclimate and habituate the animals to the testing environment and restrainer.
-
Baseline Latency: Gently place the animal in the restrainer with its tail positioned over the radiant heat source. Activate the heat source and start the timer. The timer automatically stops when the animal flicks its tail away from the heat. Record this baseline latency. A cut-off time (e.g., 10-15 seconds) is essential to prevent tissue injury.[4]
-
Drug Administration: Administer this compound, vehicle, or a positive control to respective animal groups.
-
Post-Treatment Latency: Measure the tail-flick latency at various time intervals post-administration, as in the hot plate test.
Acetic Acid-Induced Writhing Test
This test assesses visceral pain by inducing a characteristic stretching behavior (writhing) through the intraperitoneal injection of an irritant.[5]
Materials:
-
0.6% Acetic acid solution.
-
Syringes and needles.
-
Observation chambers.
-
Stopwatch.
-
Mice.
-
This compound solution.
-
Vehicle solution.
-
Positive control (e.g., Diclofenac sodium).
Procedure:
-
Acclimation: Acclimate the mice to the observation chambers before the experiment.
-
Drug Administration: Administer this compound, vehicle, or a positive control to the respective groups of mice.
-
Induction of Writhing: After a set pretreatment time (e.g., 30 minutes), administer a 0.6% acetic acid solution intraperitoneally (typically 10 mL/kg body weight).
-
Observation: Immediately after the acetic acid injection, place the mouse in an individual observation chamber and start the stopwatch. Count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) over a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the following formula: % Inhibition = [ (Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group ] x 100
Data Presentation
Disclaimer: Extensive literature searches did not yield specific quantitative data for the analgesic effects of this compound in the rodent models described below. The following tables are presented as templates to illustrate how such data would be structured and should not be interpreted as actual experimental results for this compound.
Table 1: Effect of this compound on Paw Lick Latency in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) | Post-Treatment Latency (s) at Time (min) |
| 30 | ||||
| Vehicle | - | 10 | 10.2 ± 0.8 | 10.5 ± 0.9 |
| This compound | 5 | 10 | 10.5 ± 0.7 | 15.8 ± 1.2 |
| This compound | 10 | 10 | 10.3 ± 0.9 | 20.1 ± 1.8 |
| This compound | 20 | 10 | 10.6 ± 0.8 | 28.5 ± 2.5 |
| Morphine | 10 | 10 | 10.4 ± 0.7 | 38.2 ± 3.1 |
| Data are presented as Mean ± SEM. *p < 0.05 compared to the vehicle group. |
Table 2: Effect of this compound on Tail-Flick Latency
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) | Post-Treatment Latency (s) at Time (min) |
| 30 | ||||
| Vehicle | - | 10 | 3.5 ± 0.3 | 3.6 ± 0.3 |
| This compound | 5 | 10 | 3.6 ± 0.2 | 5.8 ± 0.5 |
| This compound | 10 | 10 | 3.4 ± 0.3 | 7.9 ± 0.7 |
| This compound | 20 | 10 | 3.7 ± 0.3 | 10.2 ± 0.9 |
| Morphine | 10 | 10 | 3.5 ± 0.2 | 13.5 ± 1.2 |
| Data are presented as Mean ± SEM. *p < 0.05 compared to the vehicle group. |
Table 3: Effect of this compound on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | N | Number of Writhes (in 20 min) | % Inhibition |
| Vehicle | - | 10 | 45.2 ± 3.5 | - |
| This compound | 5 | 10 | 30.1 ± 2.8 | 33.4 |
| This compound | 10 | 10 | 21.5 ± 2.1 | 52.4 |
| This compound | 20 | 10 | 12.8 ± 1.5 | 71.7 |
| Diclofenac Sodium | 10 | 10 | 9.5 ± 1.2 | 79.0 |
| Data are presented as Mean ± SEM. *p < 0.05 compared to the vehicle group. |
Mandatory Visualizations
Caption: NMDA Receptor Signaling Pathway in Pain and Site of this compound Action.
Caption: Experimental Workflow for Assessing Analgesic Effects.
References
- 1. ANALGESIC AND PSYCHOTOMIMETIC PROPERTIES OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationships between the structure of this compound and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of Novel Dexoxadrol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexoxadrol is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has shown potential as an analgesic and neuroprotective agent. Its unique structure, featuring a piperidine (B6355638) ring linked to a 1,3-dioxolane (B20135) moiety, offers a versatile scaffold for the development of novel derivatives with improved pharmacological profiles. Solid-phase organic synthesis (SPOS) provides a powerful and efficient platform for the rapid generation of libraries of such analogs, facilitating structure-activity relationship (SAR) studies and the identification of lead compounds. This document provides detailed protocols for the solid-phase synthesis of novel this compound derivatives, methods for their characterization, and a summary of their biological activity.
I. Quantitative Data Summary
The following tables summarize the NMDA receptor binding affinities (Ki) for a series of this compound derivatives with modifications on the piperidine and dioxolane rings. This data is crucial for understanding the SAR of this class of compounds.
Table 1: NMDA Receptor Affinity of this compound Analogs with Modifications at Position 4 of the Piperidine Ring. [1]
| Compound | R-group at Position 4 | Ki (nM) |
| This compound | H | - |
| 17d (WMS-2508) | OH (axial) | 44 |
| 19a | OMe (unlike-config.) | >10,000 |
| 19b | OMe (unlike-config.) | >10,000 |
Table 2: NMDA Receptor Affinity of Ring and Side Chain Homologous this compound Derivatives. [2]
| Compound | Structure | Ki (µM) |
| 2a | Primary amine (1,3-dioxolane) | 3.38 |
| 3a | Primary amine (1,3-dioxane) | 1.45 |
| 2b | Secondary amine (1,3-dioxolane) | >10 |
| 3b | Secondary amine (1,3-dioxane) | 5.62 |
| 2e | Piperidine (1,3-dioxolane) | >10 |
II. Experimental Protocols
A. Solid-Phase Synthesis of this compound Derivatives via Imino-Diels-Alder Reaction
This protocol outlines a strategy for the synthesis of polysubstituted 4-piperidone (B1582916) derivatives, which can be further modified to generate a diverse library of this compound analogs.[3]
1. Resin Preparation and Amine Loading:
-
Start with Rink Amide resin and swell in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and then DMF.
-
Couple the desired amino acid (as the dienophile precursor) using standard peptide coupling conditions (e.g., HATU/DIPEA in DMF) for 2-4 hours.
-
Wash the resin extensively with DMF and DCM.
2. Imine Formation:
-
To the resin-bound amine, add a solution of the desired aldehyde (e.g., a derivative of 2,2-diphenyl-1,3-dioxolane-4-carbaldehyde) in a 1:1 mixture of trimethyl orthoformate and DCM.
-
Allow the reaction to proceed for 4-6 hours at room temperature to form the solid-supported imine.
-
Wash the resin with DCM.
3. Imino-Diels-Alder Cycloaddition:
-
Add a solution of a suitable diene (e.g., Danishefsky's diene) in acetonitrile (B52724) to the resin-bound imine.
-
Heat the reaction mixture at 60-80 °C for 12-24 hours.
-
After cooling to room temperature, wash the resin with the reaction solvent, followed by DMF and DCM.
4. Cleavage from Resin:
-
Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge and decant the ether.
-
Dry the crude product under vacuum.
5. Purification:
-
The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
B. Characterization of Synthesized Derivatives
The identity and purity of the synthesized this compound derivatives should be confirmed using a combination of analytical techniques.
1. High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Detection: UV at 254 nm.
2. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry to confirm the molecular weight of the target compounds.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy to confirm the chemical structure of the synthesized derivatives. Spectra can be recorded in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
III. Visualizations
A. Signaling Pathway
This compound and its derivatives act as non-competitive antagonists at the NMDA receptor, primarily by binding to the phencyclidine (PCP) site within the ion channel.[4] This blockade prevents calcium influx, which in turn modulates downstream signaling cascades. The antidepressant-like effects of NMDA receptor antagonists are thought to involve an increase in glutamate (B1630785) transmission, leading to the activation of AMPA receptors and subsequent engagement of the mTOR and BDNF signaling pathways.[5][6][7]
Caption: NMDA Receptor Antagonist Signaling Pathway.
B. Experimental Workflow
The following diagram illustrates the overall workflow for the solid-phase synthesis and characterization of novel this compound derivatives.
Caption: Solid-Phase Synthesis and Characterization Workflow.
References
- 1. Synthesis and NMDA receptor affinity of this compound analogues with modifications in position 4 of the piperidine ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and NMDA-receptor affinity of ring and side chain homologous this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Relationships between the structure of this compound and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Mechanism of Antagonism of N-methyl-D-aspartate Receptor by Ketamine in Treatment-resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ketamine - Wikipedia [en.wikipedia.org]
Application Note: Analysis of Dexoxadrol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific method for the analysis of Dexoxadrol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a dissociative anesthetic and NMDA receptor antagonist, is of significant interest in neuroscience research and drug development.[1][2][3] The protocol outlines procedures for sample preparation, GC-MS instrumentation, and data analysis suitable for the quantification of this compound in various matrices. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for this compound.
Introduction
This compound, with the chemical formula C₂₀H₂₃NO₂ and a molar mass of 309.409 g·mol⁻¹, is a potent dissociative anesthetic that acts as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its pharmacological properties make it a valuable tool in neuroscience research. Accurate and reliable quantification of this compound is essential for pharmacokinetic, pharmacodynamic, and metabolism studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful technique for the analysis of pharmaceuticals like this compound.[4] This application note provides a comprehensive protocol for the analysis of this compound, which can be adapted for various research applications.
Experimental
Sample Preparation
Given the chemical structure of this compound, which includes a piperidine (B6355638) ring, derivatization is recommended to improve its volatility and chromatographic peak shape. Silylation is a common derivatization technique for compounds containing active hydrogens.
Protocol: Sample Derivatization (Silylation)
-
Aliquot : Transfer 100 µL of the sample solution (e.g., extracted from a biological matrix or a standard solution) into a clean, dry glass vial.
-
Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Derivatization Reagent : Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample.
-
Incubation : Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cooling : Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended as a starting point and may require optimization for specific instrumentation and applications.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B GC/MSD (or equivalent) |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) and Selected Ion Monitoring (SIM) for quantification |
Data Analysis and Quantification
For quantitative analysis, a calibration curve should be prepared using standard solutions of derivatized this compound. The use of an internal standard is recommended to improve accuracy and precision.
Quantitative Data Summary
While specific quantitative data for a validated this compound GC-MS method is not widely published, typical performance characteristics for the analysis of similar pharmaceutical compounds are provided below for reference. Method validation would be required to establish these parameters for this compound.
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 15 ng/mL[5] |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Expected Mass Fragmentation
The mass spectrum of derivatized this compound is expected to show characteristic fragment ions resulting from the cleavage of the piperidine and dioxolane rings. The proposed fragmentation is based on the analysis of similar structures. The trimethylsilyl (B98337) (TMS) derivative of this compound would have a molecular weight of 381.5 g/mol .
Key Expected Fragment Ions (m/z):
-
[M-CH₃]⁺ : Loss of a methyl group from the TMS moiety.
-
Ion resulting from cleavage of the piperidine ring.
-
Ions related to the diphenyl-dioxolane moiety , such as m/z 105 (benzoyl cation) and m/z 77 (phenyl cation).[6]
Visualizations
Caption: Experimental workflow for this compound analysis by GC-MS.
Caption: Logical relationship of key steps in the GC-MS protocol.
Conclusion
The GC-MS method outlined in this application note provides a robust framework for the analysis of this compound. The protocol includes detailed steps for sample preparation involving derivatization, suggested GC-MS parameters, and considerations for quantitative analysis. While this method is expected to yield high sensitivity and specificity, it is crucial that it is fully validated in the target matrix to ensure reliable and accurate results for its intended research application.
References
Application Notes and Protocols for the Purity Analysis of Dexoxadrol by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexoxadrol, the dextrorotatory isomer of dioxadrol, is a dissociative anesthetic that acts as a non-competitive NMDA receptor antagonist. As with any active pharmaceutical ingredient (API), ensuring its purity is critical for safety and efficacy. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the purity analysis of pharmaceuticals due to its high resolution, sensitivity, and accuracy.[1][2]
This document provides a detailed application note and protocol for the determination of this compound purity and the analysis of related substances using a stability-indicating reversed-phase HPLC (RP-HPLC) method. The proposed method is based on established principles for the analysis of piperidine-containing compounds and related pharmaceutical substances. It should be noted that this method serves as a starting point and must be fully validated according to ICH guidelines before implementation in a quality control setting.
Principle of Analysis
The proposed method utilizes reversed-phase chromatography, where this compound and its potential impurities are separated based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Compounds with higher polarity will elute earlier, while less polar compounds will be retained longer on the column. Detection is achieved using a UV detector, as the phenyl groups in this compound are expected to have sufficient UV absorbance.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: HPLC grade phosphoric acid.
-
Reference Standard: this compound reference standard of known purity.
-
Sample: this compound API or drug product.
Chromatographic Conditions
A proposed set of starting chromatographic conditions is provided in the table below. Optimization of these parameters may be required.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (to be optimized based on UV scan) |
| Injection Volume | 10 µL |
Table 1: Proposed HPLC Chromatographic Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Table 2: Proposed Gradient Elution Program
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare as described for the Standard Solution.
-
Blank Solution: Use the diluent.
System Suitability
Before sample analysis, the suitability of the chromatographic system must be verified. Inject the standard solution six times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Table 3: System Suitability Parameters
Analysis Procedure
-
Inject the blank solution to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Identify and quantify any impurities in the sample by comparing their retention times and peak areas to the this compound peak. The percentage of each impurity can be calculated using the following formula:
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100%
Method Validation (Proposed)
The analytical method should be validated according to ICH Q2(R1) guidelines. The following validation parameters should be assessed.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte in the presence of expected components (impurities, degradation products, matrix). | No interference at the retention time of this compound and its known impurities. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of the working concentration). |
| Accuracy | The closeness of test results to the true value. | % Recovery between 98.0% and 102.0% for the API. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | % RSD ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters are met under varied conditions (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). |
Table 4: Proposed Method Validation Parameters
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[3] These studies involve subjecting the this compound sample to various stress conditions to induce degradation.[4]
Protocol for Forced Degradation
Prepare solutions of this compound at a concentration of approximately 1 mg/mL in a suitable solvent and subject them to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.
After exposure, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis. The chromatograms should be examined for the separation of degradation products from the main this compound peak.
Chiral Purity Analysis
Since this compound is a specific stereoisomer, it is crucial to assess its enantiomeric purity. This is typically achieved using a chiral HPLC method.
Proposed Chiral HPLC Method
A separate chiral HPLC method must be developed and validated. This often involves screening different chiral stationary phases (CSPs).
| Parameter | Recommended Starting Condition |
| Column | Chiral stationary phase (e.g., polysaccharide-based like Chiralpak AD-H or Chiralcel OD-H) |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at a suitable wavelength |
Table 5: Proposed Chiral HPLC Conditions
The goal is to achieve baseline separation of this compound from its enantiomer, Levoxadrol. The method would then be validated for specificity, linearity, and precision for the quantitation of the undesired enantiomer.
Visualization of Workflows
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Workflow for Forced Degradation Studies of this compound.
Conclusion
The proposed RP-HPLC method provides a robust starting point for the purity analysis of this compound and the determination of its related substances. The inclusion of forced degradation studies will ensure that the method is stability-indicating. Furthermore, the development of a specific chiral HPLC method is imperative to control the enantiomeric purity of the drug substance. Comprehensive method validation in accordance with regulatory guidelines is a prerequisite for the implementation of these methods in a quality control environment.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Separation by HPLC Using the Ligand-Exchange Principle | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Studying Dexoxadrol in Addiction Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical studies to evaluate the potential of Dexoxadrol, a non-competitive NMDA receptor antagonist, in the context of substance use disorders. The following sections detail the rationale, experimental designs, and detailed protocols for assessing the effects of this compound on drug reward, motivation, and withdrawal using established rodent models of addiction.
Introduction to this compound and its Rationale in Addiction Research
This compound is a dissociative anesthetic that acts as a potent and selective non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, binding to the phencyclidine (PCP) site within the ion channel.[1] The glutamatergic system, and particularly the NMDA receptor, plays a critical role in the neurobiology of addiction.[2] NMDA receptor-mediated synaptic plasticity is implicated in the development of drug-associated memories, craving, and relapse.[2] Therefore, modulation of NMDA receptor activity with antagonists like this compound presents a promising therapeutic strategy for the treatment of addiction.
The experimental designs outlined below are intended to investigate the potential of this compound to:
-
Reduce the rewarding properties of addictive drugs.
-
Decrease the motivation to seek and take drugs.
-
Alleviate withdrawal symptoms.
Key Experimental Models in Addiction Research
Three primary behavioral paradigms are recommended for the initial assessment of this compound's efficacy in rodent models of addiction:
-
Intravenous Self-Administration (IVSA): This is considered the gold standard for modeling drug-taking behavior as it allows animals to volitionally control drug intake.[3]
-
Conditioned Place Preference (CPP): This Pavlovian conditioning paradigm is used to assess the rewarding or aversive properties of a drug by pairing its effects with a specific environment.[4][5]
-
Withdrawal Assessment: This involves monitoring and quantifying both somatic and affective signs of withdrawal following the cessation of chronic drug administration.
Experimental Protocols
Intravenous Self-Administration (IVSA)
This protocol is designed to assess the effect of this compound on the acquisition and maintenance of drug self-administration.
3.1.1. Surgical Protocol: Jugular Vein Catheterization
A detailed protocol for implanting an indwelling catheter into the jugular vein of a rat is essential for intravenous drug delivery.[1][6][7][8][9]
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scissors, forceps, hemostats, retractors)
-
Catheter material (e.g., Silastic tubing)
-
Suture material (e.g., 4-0 silk)
-
Vascular access port or harness system
-
Antiseptics and analgesics
-
Stereotaxic frame (optional, for precise placement)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Shave the ventral neck area and the dorsal region between the scapulae.
-
Make a small incision over the right jugular vein.
-
Carefully dissect the jugular vein from the surrounding tissue.
-
Place two loose silk sutures around the vein, one cranial and one caudal.
-
Make a small incision in the vein between the sutures.
-
Insert the catheter into the vein and advance it towards the heart.
-
Secure the catheter in place by tightening the sutures.
-
Tunnel the external end of the catheter subcutaneously to the dorsal exit point.
-
Secure the external port or harness.
-
Close all incisions with sutures or wound clips.
-
Administer post-operative analgesics and antibiotics as required.
-
Allow the animal to recover for at least 5-7 days before starting the self-administration experiments.
-
Maintain catheter patency by flushing daily with a heparinized saline solution.
3.1.2. IVSA Apparatus and Training
Apparatus:
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a syringe pump for drug infusion.
Training Procedure:
-
Habituate the catheterized rats to the operant chambers for 1-2 days.
-
Initiate self-administration training on a Fixed Ratio 1 (FR1) schedule, where each press on the active lever results in a single intravenous infusion of the drug of abuse (e.g., cocaine, heroin).
-
Each infusion should be paired with a discrete cue (e.g., illumination of the cue light) to facilitate learning.
-
Inactive lever presses are recorded but have no programmed consequences.
-
Training sessions are typically 2 hours per day for 10-14 days, or until stable responding is achieved.
3.1.3. This compound Treatment Paradigms
-
Effect on Acquisition: Administer this compound (or vehicle) systemically (e.g., intraperitoneally, subcutaneously) 30 minutes prior to each self-administration session during the acquisition phase.
-
Effect on Maintenance: Once stable self-administration is established, administer this compound (or vehicle) prior to the self-administration sessions.
3.1.4. Data Collection and Presentation
Data to Collect:
-
Number of active lever presses
-
Number of inactive lever presses
-
Number of infusions earned
-
Total drug intake (mg/kg)
Data Presentation:
| Treatment Group | Dose of this compound (mg/kg) | Mean Active Lever Presses (± SEM) | Mean Inactive Lever Presses (± SEM) | Mean Infusions Earned (± SEM) |
| Vehicle | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Table 1: Example data table for presenting the effects of this compound on drug self-administration.
Conditioned Place Preference (CPP)
This protocol assesses whether this compound can block the rewarding effects of a drug of abuse.[4][5][10][11]
3.2.1. CPP Apparatus
-
A three-chamber apparatus is recommended, consisting of two conditioning chambers with distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.
3.2.2. CPP Procedure
-
Pre-conditioning (Baseline Preference): On day 1, place the rat in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber to determine any initial preference.
-
Conditioning: This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer the drug of abuse and confine the rat to one of the conditioning chambers for 30 minutes.
-
On vehicle conditioning days, administer the vehicle and confine the rat to the other conditioning chamber for 30 minutes.
-
The order of drug and vehicle conditioning should be counterbalanced across animals.
-
-
Post-conditioning (Test): The day after the last conditioning session, place the rat in the central chamber and allow it to freely explore all three chambers for 15-20 minutes in a drug-free state. Record the time spent in each chamber.
3.2.3. This compound Treatment
-
Administer this compound (or vehicle) 30 minutes prior to the administration of the drug of abuse during the conditioning phase.
3.2.4. Data Collection and Presentation
Data to Collect:
-
Time spent in the drug-paired chamber during the pre-conditioning and post-conditioning tests.
-
Time spent in the vehicle-paired chamber during the pre-conditioning and post-conditioning tests.
Data Presentation:
| Treatment Group | Dose of this compound (mg/kg) | Pre-conditioning Time in Drug-Paired Chamber (s ± SEM) | Post-conditioning Time in Drug-Paired Chamber (s ± SEM) | Preference Score (s ± SEM) |
| Vehicle + Vehicle | 0 | |||
| Vehicle + Drug of Abuse | 0 | |||
| This compound + Drug of Abuse | X | |||
| This compound + Drug of Abuse | Y | |||
| This compound + Drug of Abuse | Z |
Table 2: Example data table for presenting the effects of this compound on conditioned place preference. Preference score is calculated as the post-conditioning time minus the pre-conditioning time in the drug-paired chamber.
Assessment of Withdrawal Symptoms
This protocol is for quantifying the severity of withdrawal from a drug of abuse and assessing the potential of this compound to ameliorate these symptoms.
3.3.1. Induction of Dependence
-
Administer the drug of abuse (e.g., morphine, ethanol) chronically over a period of several days to induce physical dependence. The dosing regimen will vary depending on the drug.
3.3.2. Assessment of Somatic Withdrawal Signs
-
Following the cessation of chronic drug treatment, observe the animals for a defined period (e.g., 30 minutes) at various time points (e.g., 12, 24, 48 hours post-drug).
-
Score the presence and frequency of somatic withdrawal signs using a standardized rating scale.
Common Somatic Withdrawal Signs in Rodents:
-
Wet dog shakes
-
Chattering teeth
-
Ptosis (drooping eyelids)
-
Piloerection
-
Diarrhea
-
Jumping
-
Abdominal writhing
3.3.3. Assessment of Affective Withdrawal Signs
-
Affective components of withdrawal, such as anxiety-like behavior, can be assessed using paradigms like the elevated plus maze or light-dark box test.
3.3.4. This compound Treatment
-
Administer this compound (or vehicle) at different time points during the withdrawal period and assess its effect on the severity of withdrawal signs.
3.3.5. Data Collection and Presentation
Data Presentation:
| Treatment Group | Dose of this compound (mg/kg) | Mean Somatic Withdrawal Score (± SEM) | Mean Time in Open Arms (Elevated Plus Maze) (s ± SEM) |
| Vehicle | 0 | ||
| This compound | X | ||
| This compound | Y | ||
| This compound | Z |
Table 3: Example data table for presenting the effects of this compound on withdrawal symptoms.
Dose Selection for this compound
While specific dose-response data for this compound in addiction models is limited, its high affinity for the PCP binding site of the NMDA receptor suggests that its behavioral effects will be in a range similar to other non-competitive NMDA antagonists.[1] Drug discrimination studies with related compounds provide a starting point for dose selection. For instance, dextromethorphan (B48470), which has PCP-like effects, has been used at doses around 30 mg/kg in rats for discriminative stimulus studies.[2][9] Based on the available literature, a starting dose range of 1-10 mg/kg for this compound administered intraperitoneally or subcutaneously is recommended for initial dose-finding studies in rats. It is crucial to perform a dose-response curve for each behavioral paradigm to determine the optimal dose of this compound.
Visualizations
NMDA Receptor Signaling Pathway in Addiction
NMDA receptor signaling in addiction and the point of intervention for this compound.
Experimental Workflow for IVSA Study
References
- 1. Relationships between the structure of this compound and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discriminative stimulus effects of dextromethorphan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic intravenous drug self-administration in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 6. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from this compound and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discriminative stimulus and reinforcing properties of etoxadrol and this compound in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexmedetomidine induces conditioned place preference in rats: Involvement of opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discriminative stimulus properties of dextromethorphan in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EVIDENCE FOR CONDITIONED PLACE PREFERENCE TO A MODERATE DOSE OF ETHANOL IN ADULT MALE SPRAGUE-DAWLEY RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conditioned Place Preference (CPP) in Rats: From Conditioning to Reinstatement Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Dexoxadrol synthesis
Technical Support Center: Dexoxadrol Synthesis
Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound. Below you will find frequently asked questions and detailed troubleshooting guides to address common challenges, particularly those related to achieving a high reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound and what yield can be expected?
A common and effective pathway for synthesizing (+)-Dexoxadrol involves starting from commercially available (-)-pipecolinic acid.[1] A key step in this synthesis is the formation of the dioxolane ring. One reported method involves the reaction of a diol precursor with benzophenone (B1666685) dimethyl acetal (B89532), catalyzed by p-toluenesulfonic acid (PTSA) in refluxing isopropyl alcohol, which has been shown to produce yields in the range of 56-60%.[2] Overall yields will depend on the efficiency of each step in the chosen synthetic pathway.
Q2: Which reaction parameters are most critical for maximizing the yield of the dioxolane formation step?
The formation of the 1,3-dioxolane (B20135) ring from a diol and a ketone (or its acetal) is an equilibrium-driven reaction. To maximize yield, it is crucial to remove water as it is formed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus. Other critical parameters include:
-
Catalyst: Acid catalysts like p-toluenesulfonic acid (PTSA) are commonly used. The amount and purity of the catalyst can significantly impact reaction rates.
-
Solvent: A non-polar solvent that forms an azeotrope with water, such as toluene (B28343) or benzene, is ideal for driving the reaction forward.
-
Temperature: The reaction is typically run at the reflux temperature of the solvent to facilitate water removal.
-
Reagent Purity: The purity of the diol and the ketone/acetal is essential, as impurities can lead to side reactions.[3]
Q3: How can I minimize the formation of diastereomers or separate them effectively?
The synthesis of this compound can result in the formation of diastereomers, which can be challenging to separate and may lower the yield of the desired isomer.[4][5]
-
Diastereoselective Synthesis: Employing chiral catalysts or starting from a chiral precursor, such as (-)-pipecolinic acid, can favor the formation of the desired diastereomer.[1] Methods like Sharpless asymmetric dihydroxylation are key in establishing the correct stereochemistry early in the synthesis.[1]
-
Purification: If a mixture of diastereomers is formed, separation can often be achieved using column chromatography. The choice of solvent system is critical for achieving good separation. In some cases, fractional crystallization of salts of the final product or intermediates can also be an effective method.
Q4: My yield is consistently low despite following the protocol. What are the most common hidden sources of yield loss?
Low yields can stem from several issues that are not immediately obvious.[6][7][8]
-
Atmospheric Moisture: The reagents used in many organic syntheses are sensitive to moisture. Ensure all glassware is thoroughly dried, and reactions are run under an inert atmosphere (e.g., nitrogen or argon).[6][8]
-
Reagent Degradation: Starting materials, especially organometallics or reactive intermediates, can degrade upon storage. It is best to use freshly prepared or purified reagents.[8]
-
Product Loss During Workup: The product may have some solubility in the aqueous layer during extraction. Performing multiple extractions with smaller volumes of organic solvent can improve recovery.[3][7] Also, ensure the pH of the aqueous layer is adjusted to prevent the amine product from being protonated and lost to the aqueous phase.
-
Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before quenching and workup.[3]
Troubleshooting Guide: Low Yield
This guide provides a systematic approach to diagnosing and resolving low-yield issues during this compound synthesis.
Problem 1: Low Conversion of Starting Material
If you observe a significant amount of unreacted starting material in your crude product, consult the following table.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of catalyst. If using a solid catalyst, ensure it is properly activated and dry. |
| Insufficient Reaction Time | Monitor the reaction by TLC. Extend the reaction time until the starting material spot is no longer visible.[3] |
| Incorrect Reaction Temperature | Verify the reaction temperature. For reflux conditions, ensure vigorous boiling is maintained. For low-temperature reactions, ensure the cooling bath is stable.[8] |
| Poor Quality Reagents/Solvents | Use high-purity, anhydrous solvents and reagents. Purify starting materials if their quality is questionable.[6][8] |
Problem 2: Significant Formation of Byproducts
The presence of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates side reactions are occurring.
| Potential Cause | Recommended Solution |
| Reaction Temperature Too High | High temperatures can provide the activation energy for undesired reaction pathways. Try running the reaction at a lower temperature.[3] |
| Reagents Added Too Quickly | For highly exothermic reactions, rapid addition of reagents can cause temperature spikes, leading to side products. Add reactive reagents dropwise with efficient stirring.[9] |
| Presence of Oxygen or Water | Some reactions are sensitive to air and moisture. Ensure the reaction is run under an inert atmosphere with anhydrous solvents.[8] |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. An excess of one reagent may promote side reactions. |
Problem 3: Product Loss During Purification
If the crude yield appears reasonable but the final yield after purification is low, consider these possibilities.
| Potential Cause | Recommended Solution |
| Product Decomposition on Silica (B1680970) Gel | Amines can sometimes interact strongly with or decompose on acidic silica gel. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (B128534) (e.g., 1-2%). |
| Incorrect Column Chromatography Conditions | The polarity of the eluent may be too high, causing your product to elute too quickly with impurities, or too low, leading to very broad bands and poor recovery. Optimize the solvent system using TLC first. |
| Product is Volatile | If the product has a low boiling point, it may be lost during solvent removal under high vacuum. Use lower temperatures on the rotovap and avoid prolonged exposure to high vacuum.[7] |
| Product Lost in Aqueous Wash | This compound is a piperidine (B6355638) derivative and can be protonated in acidic conditions, increasing its water solubility. Ensure the aqueous layer is basic before extraction. Back-extract the aqueous layers to recover any dissolved product.[7] |
Key Experimental Protocols
Protocol 1: Dioxolane Formation
This protocol is a representative method for the acid-catalyzed formation of the dioxolane ring.
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the diol precursor (1.0 eq), benzophenone dimethyl acetal (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Add a sufficient volume of toluene to suspend the reagents.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to quench the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Synthetic Pathway and Troubleshooting Logic
The following diagrams illustrate a plausible synthetic pathway for this compound and a logical workflow for troubleshooting low-yield issues.
Caption: A plausible synthetic route to (+)-Dexoxadrol starting from (-)-pipecolinic acid.
Caption: A decision-tree workflow for troubleshooting low yields in chemical synthesis.
Caption: Relationship between water removal and reaction equilibrium in dioxolane synthesis.
References
- 1. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·ÙØ§Ø¹ رساÙ٠عÙÙÙ Ù ÙÙØ§Ùر٠- A concise diastereoselective approach to (+)-dexoxadrol, (â)-epi-dexoxadrol, (â)-conhydrine and (+)-lentiginosine from (â)-pipecolinic acid [search.isc.ac]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and NMDA-receptor affinity of 4-oxo-dexoxadrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and NMDA receptor affinity of this compound analogues with modifications in position 4 of the piperidine ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. quora.com [quora.com]
- 9. Reddit - The heart of the internet [reddit.com]
Optimizing Dexoxadrol Dosage for In Vivo Behavioral Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Dexoxadrol dosage for in vivo behavioral studies. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It binds to a site within the ion channel of the NMDA receptor, thereby blocking the influx of calcium ions (Ca2+) that is crucial for synaptic plasticity, learning, and memory. This action is "use-dependent," meaning the channel must be open for this compound to bind.
Q2: What are the expected behavioral effects of this compound in rodents?
A2: As an NMDA receptor antagonist, this compound is expected to influence a range of behaviors. At lower doses, it may exhibit effects on learning and memory, often impairing performance in cognitive tasks. At higher doses, it can induce locomotor changes, such as hyperactivity or stereotypy, and may have anxiolytic-like or anxiogenic-like effects depending on the specific test and dosage. It is also known to produce dissociative anesthetic effects at higher concentrations.
Q3: What is a typical starting dose range for this compound in rodent behavioral studies?
A3: Due to limited publicly available dose-response data specifically for this compound in common behavioral tests, establishing a precise starting dose can be challenging. However, based on the known potencies of other NMDA receptor antagonists and general pharmacological principles, a pilot study with a wide dose range is recommended. A suggested starting point for intraperitoneal (i.p.) administration in rodents could be between 1 mg/kg and 10 mg/kg. It is crucial to perform a dose-response study to determine the optimal dose for the specific behavioral paradigm and research question.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound is typically available as a hydrochloride salt, which has limited solubility in aqueous solutions. For stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common solvent. For final dilutions intended for injection, it is critical to ensure the final concentration of DMSO is minimized (ideally below 1%) to avoid solvent-induced behavioral effects. The vehicle (e.g., saline with a low percentage of DMSO) should always be tested as a control group in your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable behavioral effect | - Insufficient Dose: The administered dose may be too low to elicit a response. - Poor Bioavailability: The drug may not be reaching the central nervous system in sufficient concentrations. - Timing of Administration: The behavioral test may be conducted outside the window of peak drug efficacy. | - Conduct a dose-response study with a wider range of doses. - Consider a different route of administration (e.g., subcutaneous instead of intraperitoneal). - If pharmacokinetic data is available, align the timing of the behavioral test with the expected peak plasma or brain concentration. If not, conduct a time-course experiment. |
| High variability in behavioral data | - Inconsistent Drug Administration: Variations in injection volume or technique. - Individual Animal Differences: Natural variation in metabolism and sensitivity to the drug. - Environmental Factors: Inconsistent handling, lighting, or noise levels in the testing environment. | - Ensure accurate and consistent administration techniques. - Increase the sample size per group to account for individual variability. - Standardize all experimental conditions, including handling procedures and the testing environment. |
| Unexpected or paradoxical behavioral effects | - Dose-dependent Effects: The drug may have biphasic effects, where low and high doses produce opposite outcomes. - Off-target Effects: At higher concentrations, the drug may interact with other receptors or cellular targets. | - Carefully review your dose-response curve to identify any non-linear effects. - Consult the literature for potential off-target activities of this compound or related compounds. |
| Signs of toxicity or distress in animals | - Dose is too high: The administered dose may be approaching toxic levels. | - Immediately reduce the dosage in subsequent experiments. - Closely monitor animals for any adverse effects after administration. - Consult with your institution's animal care and use committee for guidance on humane endpoints. |
Quantitative Data Summary
Due to the limited availability of specific dose-response data for this compound in the public domain, the following tables provide a general framework and example data for related compounds or classes of drugs. Researchers are strongly encouraged to conduct their own dose-response studies for this compound.
Table 1: General Dose-Response Guidelines for NMDA Receptor Antagonists in Rodent Behavioral Tests (Example Data)
| Behavioral Test | Animal Model | Route of Administration | Example Compound | Effective Dose Range (mg/kg) | Observed Effects |
| Locomotor Activity (Open Field Test) | Mouse | i.p. | Dexamethasone (B1670325) | 2 - 8 | Dose-dependent decrease in locomotor activity.[1] |
| Anxiety-Like Behavior (Elevated Plus Maze) | Mouse | i.p. | Diazepam (Anxiolytic) | 0.5 - 2 | Increased time spent in open arms. |
| Learning and Memory (Novel Object Recognition) | Rat/Mouse | i.p. | MK-801 (NMDA Antagonist) | 0.05 - 0.2 | Impaired discrimination between novel and familiar objects. |
Table 2: Example Pharmacokinetic Parameters of Dexamethasone in Female Rats [2]
| Parameter | Value |
| Bioavailability (Intramuscular) | 86% |
| Terminal Half-life (t½) | 2.3 hours |
| Volume of Distribution (Vd) | 0.78 L/kg |
| Clearance (CL) | 0.23 L/h/kg |
Note: This data is for Dexamethasone and should be used as a conceptual reference only. Pharmacokinetic parameters for this compound may differ significantly.
Experimental Protocols
Locomotor Activity (Open Field Test)
Objective: To assess the effect of this compound on spontaneous locomotor activity and exploratory behavior.
Methodology:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., i.p.).
-
Test Initiation: At a predetermined time post-injection (e.g., 30 minutes), place the animal in the center of the open field arena (e.g., 40x40 cm).
-
Data Collection: Record the animal's activity for a set duration (e.g., 15-30 minutes) using an automated tracking system.
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency (vertical activity).
-
Stereotypical behaviors (e.g., circling, excessive grooming).
-
Anxiety-Like Behavior (Elevated Plus Maze)
Objective: To evaluate the anxiolytic or anxiogenic effects of this compound.
Methodology:
-
Habituation: Acclimate the animals to the dimly lit testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle.
-
Test Initiation: At a predetermined time post-injection, place the animal in the center of the elevated plus maze, facing an open arm.
-
Data Collection: Record the animal's behavior for 5 minutes using a video camera.
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general activity).
-
Learning and Memory (Novel Object Recognition)
Objective: To assess the impact of this compound on recognition memory.
Methodology:
-
Habituation Phase (Day 1): Allow each animal to freely explore the empty testing arena for 5-10 minutes.
-
Training/Familiarization Phase (Day 2):
-
Administer this compound or vehicle at a set time before this phase.
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set duration (e.g., 5-10 minutes).
-
-
Testing Phase (Day 2 or 3):
-
After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and record its exploration of the objects for 5 minutes.
-
-
Parameters Measured:
-
Time spent exploring the novel object.
-
Time spent exploring the familiar object.
-
Discrimination Index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Visualizations
Caption: NMDA Receptor Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for In Vivo Behavioral Studies.
References
Dexoxadrol Stability and Degradation in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Dexoxadrol in solution. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is influenced by several key factors, including pH, temperature, light exposure, and the choice of solvent.[1] As a compound containing a 1,3-dioxolane (B20135) ring, this compound is particularly susceptible to acid-catalyzed hydrolysis.
Q2: What is the most likely degradation pathway for this compound in an aqueous solution?
A2: The primary degradation pathway for this compound in aqueous solutions, particularly under acidic conditions, is the hydrolysis of the 1,3-dioxolane ring. This reaction would lead to the opening of the dioxolane ring to form a diol and the corresponding ketone or aldehyde from the acetal (B89532) carbon.
Q3: Are there any data on the long-term stability of this compound or related compounds in solution?
Q4: What are the recommended storage conditions for this compound solutions?
A4: Based on the stability profile of related compounds and general best practices for pharmaceutical solutions, it is recommended to store this compound solutions in a cool, dark place.[5] To minimize the risk of hydrolysis, the pH of the solution should be maintained in a neutral to slightly alkaline range if compatible with the experimental design. For long-term storage, freezing (-20°C or below) is advisable, although the potential for degradation upon thawing should be considered.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of a this compound solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[6] This method should be capable of separating the intact this compound from its potential degradation products. Regular analysis of the solution over time will allow for the quantification of any decrease in this compound concentration and the appearance of degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Potency or Unexpected Experimental Results | Degradation of this compound in solution. | 1. Verify Solution pH: Check the pH of your stock and working solutions. Acidic conditions can accelerate hydrolysis of the dioxolane ring. Adjust the pH to a neutral or slightly alkaline range if your experimental protocol allows. 2. Protect from Light: Store solutions in amber vials or protect them from light to prevent potential photodegradation. 3. Control Temperature: Avoid storing solutions at elevated temperatures. For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, consider aliquoting and freezing at -20°C or lower. 4. Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new stock of solid this compound. |
| Appearance of Unknown Peaks in Chromatogram | Formation of degradation products. | 1. Perform Forced Degradation Studies: To identify potential degradation products, subject a sample of your this compound solution to forced degradation conditions (acid, base, oxidation, heat, light). This will help in confirming if the unknown peaks are related to this compound degradation. 2. Use a Stability-Indicating HPLC Method: Ensure your HPLC method has been validated to separate this compound from its potential degradants. 3. Mass Spectrometry (MS) Analysis: If available, use LC-MS to identify the mass of the unknown peaks and elucidate the structure of the degradation products. |
| Precipitation in Solution | Poor solubility or degradation leading to less soluble products. | 1. Check Solvent Compatibility: Ensure this compound is fully dissolved in the chosen solvent at the desired concentration. The use of co-solvents may be necessary.[7] 2. Filter the Solution: Use a sterile filter to remove any undissolved particles or precipitates. 3. Monitor for Changes: Visually inspect the solution for any signs of precipitation before each use. |
Data on Forced Degradation Studies
While specific quantitative data for this compound is limited, the following table provides a general framework for conducting forced degradation studies on piperidine (B6355638) derivatives, which can be adapted for this compound. The goal is typically to achieve 5-20% degradation to ensure the stability-indicating nature of the analytical method.[8]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or slightly elevated (e.g., 60°C). | Hydrolysis of the 1,3-dioxolane ring. |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or slightly elevated (e.g., 60°C). | Potential for hydrolysis, although generally slower than acid-catalyzed hydrolysis for dioxolanes. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature. | Oxidation of the piperidine ring or other susceptible moieties. |
| Thermal Degradation | Heating the solution at temperatures ranging from 60°C to 80°C. | General thermal decomposition. |
| Photodegradation | Exposure to UV and visible light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[9] | Photolytic cleavage of bonds. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and an organic co-solvent) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution at room temperature or 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH and neutralize with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%.
-
Keep the solution at room temperature for a specified period, taking samples at various time points.
-
Dilute the samples with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the this compound solution in a temperature-controlled oven at a specified temperature (e.g., 80°C).
-
Withdraw samples at various time points, cool to room temperature, and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a sample of the this compound solution in a photochemically transparent container to a light source according to ICH Q1B guidelines.[9]
-
Simultaneously, keep a control sample protected from light.
-
After the specified exposure, analyze both the exposed and control samples by HPLC.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method for Piperidine Derivatives (Adapted for this compound)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 20 µL.
-
Temperature: Ambient or controlled (e.g., 25°C).
Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound's dioxolane ring.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. This compound hydrochloride | TargetMol [targetmol.com]
- 2. Stability of phencyclidine in stored blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Phencyclidine | C17H25N | CID 6468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ViewArticleDetail [ijpronline.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Overcoming Poor Solubility of Dexoxadrol for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of Dexoxadrol for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound has very low solubility in water, reported to be approximately 70 mg/L at room temperature.[1][2] The hydrochloride salt of this compound is also poorly soluble in aqueous solutions.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro assays.[3] this compound hydrochloride is soluble in DMSO but not in water.[3]
Q3: What is the maximum final concentration of DMSO that can be used in cell-based assays?
A3: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity.[3][4][5] A final concentration of 0.5% DMSO is tolerated by most cell lines, but it is highly recommended to keep it at or below 0.1% to minimize any potential off-target effects of the solvent.[3][4][6] It is crucial to include a vehicle control (media with the same final DMSO concentration as the drug-treated samples) in all experiments.[4][5]
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
A4: Precipitation upon dilution into aqueous media is a common issue with compounds dissolved in 100% DMSO.[5][7] To mitigate this, you can try the following:
-
Serial Dilutions in DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions of your high-concentration stock solution in 100% DMSO to get closer to your final desired concentration.[5]
-
Vortexing During Dilution: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or pipetting up and down.
-
Use of Surfactants: In some non-cell-based assays, the addition of a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain solubility.[7] However, this is often not suitable for cell-based assays as detergents can be cytotoxic.[7]
Q5: How should I store my this compound stock solution in DMSO?
A5: DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to compound precipitation.[5][8] To ensure the stability of your this compound stock solution, it is recommended to:
-
Use anhydrous, high-purity DMSO (≥99.9%).[8]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture absorption.[5][8]
-
Store the aliquots in tightly sealed tubes at -20°C or -80°C, protected from light.[3][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient mixing or low temperature. | Vortex the solution for an extended period. Gentle warming in a 37°C water bath or brief sonication can also aid dissolution.[5][8] Ensure you are using anhydrous DMSO. |
| Cloudiness or precipitation observed in the final assay well. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The final DMSO concentration is too low to maintain solubility. | Perform a solubility test to determine the maximum soluble concentration of this compound in your specific assay medium. Consider performing serial dilutions in DMSO first to lower the required volume of stock solution added to the aqueous buffer.[5] |
| Inconsistent results between experiments. | Degradation of this compound in the stock solution due to improper storage. | Prepare fresh stock solutions and aliquot them into single-use vials to avoid multiple freeze-thaw cycles.[5][8] Always use a consistent lot of this compound and DMSO. |
| Observed cytotoxicity in vehicle control wells. | The final DMSO concentration is too high for the specific cell line being used. | Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cells. Aim for a final DMSO concentration of ≤ 0.1% if possible.[3][4] |
Quantitative Data Summary
Table 1: Recommended Solvent and Storage Conditions for this compound
| Parameter | Recommendation |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity[3][8] |
| Stock Solution Storage Temperature | -20°C or -80°C[3][8] |
| Storage Conditions | Aliquoted in single-use, tightly sealed tubes, protected from light[5][8] |
| Maximum Final DMSO Concentration in Cell-Based Assays | ≤ 0.5% (ideally ≤ 0.1%)[3][4][6] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound hydrochloride (MW: 345.87 g/mol ). Adjust the calculations accordingly for the free base or a different desired concentration.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered, ≥99.9% purity
-
Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated micropipettes and sterile, nuclease-free tips
-
Analytical balance
-
Vortex mixer
-
Optional: Water bath sonicator
Procedure:
-
Calculate the required mass of this compound hydrochloride:
-
To prepare 1 mL of a 10 mM solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 345.87 g/mol * 1000 mg/g = 3.46 mg
-
-
-
Weigh the this compound hydrochloride:
-
In a sterile microcentrifuge tube, accurately weigh out 3.46 mg of this compound hydrochloride using an analytical balance.
-
-
Add DMSO:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound hydrochloride.
-
-
Dissolve the compound:
-
Tightly cap the tube and vortex the solution for 1-2 minutes.
-
Visually inspect the solution to ensure the compound has completely dissolved.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C until the solution is clear.
-
-
Aliquot and store:
-
Once the this compound is completely dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Experimental Workflow: Preparation of this compound Working Solutions
Caption: Workflow for preparing this compound working solutions.
Signaling Pathway: this compound as an NMDA Receptor Antagonist
As a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, this compound blocks the ion channel, thereby inhibiting the downstream signaling cascade initiated by glutamate (B1630785) and co-agonist (glycine or D-serine) binding. This blockage prevents the influx of calcium ions (Ca²⁺), a critical second messenger.
Caption: Inhibition of NMDA receptor signaling by this compound.
References
- 1. The Rac1 inhibitor NSC23766 suppresses CREB signaling by targeting NMDA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Side Effects of Dexoxadrol in Animal Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the side effects of Dexoxadrol in animal experiments. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in animal research?
This compound is a dissociative anesthetic and a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] In animal research, it is often used to model psychotomimetic effects, similar to those of phencyclidine (PCP), for studying schizophrenia and other neuropsychiatric disorders.[5][6] Its mechanism of action involves blocking the PCP-sensitive voltage-gated potassium channels and antagonizing the NMDA receptor.[1][5]
Q2: What are the most common side effects of this compound observed in animal experiments?
The most prominent side effects of this compound in animal models are psychotomimetic behaviors, including:
-
Hyperlocomotion: A significant increase in spontaneous movement.
-
Stereotypy: Repetitive, unvarying, and functionless behaviors such as head weaving, circling, or sniffing.
-
Ataxia: Lack of voluntary coordination of muscle movements.
-
Cognitive deficits: Impairments in learning and memory tasks.[3][4]
Development of this compound for human use was discontinued (B1498344) due to severe psychotomimetic side effects, including nightmares and hallucinations.[1][3][4][7]
Q3: How can I monitor the psychotomimetic side effects of this compound in my experiments?
Several behavioral tests can be used to quantify the psychotomimetic effects of this compound in rodents:
-
Open Field Test: This test assesses locomotor activity and anxiety-like behavior. Animals are placed in an open arena, and their movement patterns, including total distance traveled, time spent in the center versus the periphery, and rearing frequency, are recorded.[8][9] Increased locomotion and a preference for the periphery can indicate this compound-induced hyperactivity and anxiety.
-
Prepulse Inhibition (PPI) Test: PPI is a measure of sensorimotor gating, which is often deficient in schizophrenic patients. A weak prestimulus (prepulse) should inhibit the startle response to a subsequent strong stimulus. NMDA antagonists like this compound can disrupt PPI, providing a quantifiable measure of their psychotomimetic effects.[10]
-
Stereotypy Rating Scales: Observers can use established rating scales to score the intensity and frequency of stereotypic behaviors.
Troubleshooting Guide
Issue 1: Excessive Hyperlocomotion and Stereotypy
-
Problem: Animals exhibit extreme hyperactivity and repetitive behaviors, which may interfere with the primary experimental outcomes.
-
Possible Causes:
-
The administered dose of this compound is too high.
-
The animal strain is particularly sensitive to NMDA receptor antagonists.
-
Lack of habituation to the testing environment.
-
-
Solutions:
-
Dose Reduction: The most effective way to reduce side effects is to lower the dose of this compound. A dose-response study is recommended to determine the optimal dose that produces the desired effect with minimal side effects.
-
Co-administration with a GABAA Receptor Agonist: Studies have shown that co-administration of a GABAA receptor agonist, such as a benzodiazepine (B76468) (e.g., diazepam), can mitigate the neuronal damage and some of the behavioral side effects associated with NMDA receptor antagonists.[1][11]
-
Habituation: Ensure that animals are properly habituated to the testing apparatus and environment before this compound administration to reduce novelty-induced stress, which can exacerbate hyperactivity.
-
Issue 2: Significant Cognitive Impairment Affecting Task Performance
-
Problem: Animals are unable to perform learning and memory tasks (e.g., Morris water maze, passive avoidance) after this compound administration.
-
Possible Causes:
-
The dose of this compound is causing profound cognitive disruption.
-
The timing of drug administration is interfering with memory consolidation or retrieval.
-
-
Solutions:
-
Adjusting the Dose: Lower the dose of this compound to a level that induces the desired psychotomimetic state without completely impairing cognitive function.
-
Timing of Administration: Alter the timing of this compound administration relative to the training and testing phases of the cognitive task. For example, administer the drug after the acquisition phase to study its effects on memory consolidation.
-
Consider a Different Cognitive Task: Some cognitive tasks may be more sensitive to the effects of this compound than others. Consider using a task that is less demanding on motor function.
-
Issue 3: High Variability in Behavioral Responses
-
Problem: There is a wide range of behavioral responses to the same dose of this compound, making the data difficult to interpret.
-
Possible Causes:
-
Inconsistent drug administration technique.
-
Individual differences in drug metabolism and sensitivity.
-
Environmental factors influencing behavior.
-
-
Solutions:
-
Standardize Administration Protocol: Ensure that the route of administration, injection volume, and handling of the animals are consistent across all subjects.
-
Increase Sample Size: A larger sample size can help to account for individual variability.
-
Control Environmental Conditions: Maintain consistent lighting, temperature, and noise levels in the experimental room.
-
Data Presentation
Table 1: Dose-Dependent Behavioral Effects of NMDA Receptor Antagonists (PCP and Ketamine) in Rodents
Disclaimer: The following data is for PCP and Ketamine, which are structurally and functionally similar to this compound. This information should be used as a general guideline, and dose-response studies specific to this compound are highly recommended.
| Drug | Animal Model | Dose (mg/kg) | Behavioral Effect | Reference |
| Phencyclidine (PCP) | Mouse | 1.0 - 6.0 | Dose-dependent increase in locomotor activity. | [12] |
| Phencyclidine (PCP) | Rat | 1.0 - 6.0 | Dose-dependent disruption of prepulse inhibition. | [13] |
| Ketamine | Rat | 2.5 - 5.0 | Reduction in diazepam withdrawal-induced convulsions. | [14] |
| Ketamine | Mouse | ~60 (with xylazine) | Anesthesia. | [13] |
Experimental Protocols
Protocol 1: Open Field Test for Assessing Locomotor Activity and Anxiety
-
Apparatus: A square arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats) with high walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The floor is divided into a grid of equal-sized squares.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Place the animal in the center of the open field arena.
-
Record the animal's behavior for a set period (e.g., 10-30 minutes) using a video tracking system or manual observation.
-
-
Parameters Measured:
Protocol 2: Co-administration of Diazepam to Mitigate this compound-Induced Side Effects
-
Materials: this compound solution, Diazepam solution, sterile saline, syringes, and needles.
-
Procedure:
-
Prepare the this compound solution at the desired concentration in sterile saline.
-
Prepare the Diazepam solution at a low, non-sedating dose (e.g., 0.5-1 mg/kg for rats) in a suitable vehicle.
-
Administer Diazepam (or vehicle) via intraperitoneal (IP) injection 15-30 minutes before the administration of this compound.
-
Administer this compound (or vehicle) via the desired route (e.g., IP or subcutaneous injection).
-
Proceed with the planned behavioral or physiological experiments, monitoring for both the primary effects of this compound and any reduction in side effects.[11][17]
-
Signaling Pathways and Experimental Workflows
Caption: this compound's primary signaling mechanisms.
Caption: General experimental workflow.
References
- 1. Ketamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Discordant behavioral effects of psychotomimetic drugs in mice with altered NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms | MDPI [mdpi.com]
- 5. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 7. NMDA Receptor and Schizophrenia: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sex still matters: has the prevalence of male-only studies of drug effects on rodent behaviour changed during the past decade? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Dopamine antagonist effects on locomotor activity in naive and ethanol-treated FAST and SLOW selected lines of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Involvement of NMDA receptor complex in the anxiolytic-like effects of chlordiazepoxide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discordant behavioral effects of psychotomimetic drugs in mice with altered NMDA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. NMDA Receptors and NO:cGMP Signaling Pathway Mediate the Diazepam-Induced Sensitization to Withdrawal Signs in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. anilocus.com [anilocus.com]
- 16. Open Field Tests: Mastering Animal Behavior Research | Amuza Inc [amuzainc.com]
- 17. Effect of NMDA antagonists on rapid tolerance to benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enantiomeric Separation of Dexoxadrol and Levoxadrol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric separation of Dexoxadrol and Levoxadrol.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound and Levoxadrol critical?
A1: this compound and Levoxadrol are enantiomers of the same molecule, but they exhibit distinct pharmacological profiles. This compound is the dextrorotatory (+) isomer and acts as a potent N-methyl-D-aspartate (NMDA) receptor antagonist, producing effects similar to phencyclidine (PCP)[1]. In contrast, Levoxadrol, the levorotatory (-) isomer, has been reported to have morphine-like analgesic and sedative properties[1]. Due to these differing and potent biological activities, regulatory agencies require the separation and independent evaluation of each enantiomer to ensure drug safety and efficacy.
Q2: What are the primary analytical techniques for separating this compound and Levoxadrol?
A2: The most common and effective techniques for the enantiomeric separation of pharmaceutical compounds like this compound and Levoxadrol are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP)[2][3][4]. Capillary Electrophoresis (CE) with a chiral selector in the background electrolyte is another powerful technique for this purpose[5][6].
Q3: Which type of chiral stationary phase (CSP) is most effective for separating piperidine (B6355638) derivatives like this compound?
A3: Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are highly recommended for the separation of a wide range of chiral compounds, including those with piperidine moieties. Columns such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) have shown broad applicability and are a good starting point for method development[7][8].
Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for this separation?
A4: SFC offers several advantages over HPLC for chiral separations. It typically provides faster analysis times due to the lower viscosity and higher diffusivity of the supercritical CO2-based mobile phase, which allows for higher flow rates[4][9][10]. SFC is also considered a "greener" technique as it significantly reduces the consumption of organic solvents[9]. Furthermore, SFC can sometimes offer different or enhanced selectivity compared to HPLC for the same chiral stationary phase[4].
Q5: Is derivatization required for the chiral separation of this compound and Levoxadrol?
A5: Derivatization is generally not necessary for the direct chiral separation of this compound and Levoxadrol, as these compounds possess functional groups that can interact with a chiral stationary phase. Direct methods using HPLC or SFC with a suitable CSP are typically successful. However, if detection sensitivity is an issue (e.g., if the chromophore provides a weak UV response), pre-column derivatization with a UV-active agent could be considered, though this adds complexity to the sample preparation.
Troubleshooting Guides
HPLC/SFC Separation Issues
| Symptom | Potential Cause | Troubleshooting Steps |
| Poor or No Resolution (Rs < 1.5) | 1. Inappropriate Chiral Stationary Phase (CSP).2. Incorrect mobile phase composition.3. Suboptimal temperature. | 1. Screen different polysaccharide-based CSPs (e.g., Chiralpak® series, Chiralcel® series).2. Vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase. For basic compounds like this compound, add a small amount of a basic additive (e.g., 0.1% diethylamine) to improve peak shape and selectivity. For SFC, adjust the percentage of the co-solvent (e.g., methanol, ethanol).3. Optimize the column temperature. Lower temperatures often increase enantioselectivity, but this is compound-dependent. |
| Peak Tailing | 1. Secondary interactions with the stationary phase.2. Column overload.3. Column contamination or degradation. | 1. Add a basic modifier like diethylamine (B46881) (0.1-0.2%) to the mobile phase to minimize interactions with residual silanols on the silica (B1680970) support.2. Reduce the sample concentration and/or injection volume.3. Wash the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. |
| Irreproducible Retention Times | 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition.3. Temperature variations. | 1. Ensure the column is fully equilibrated with the mobile phase before each injection sequence.2. Prepare fresh mobile phase daily and ensure it is well-mixed. Use a high-quality pump and degasser.3. Use a column oven to maintain a constant and consistent temperature. |
| Ghost Peaks | 1. Contaminated mobile phase or sample solvent.2. Carryover from the autosampler. | 1. Use high-purity solvents and additives. Filter the mobile phase.2. Run a blank injection (mobile phase only) to check for system contamination. Implement a needle wash step in the autosampler method with a strong solvent. |
Capillary Electrophoresis (CE) Separation Issues
| Symptom | Potential Cause | Troubleshooting Steps |
| Poor or No Resolution | 1. Inappropriate chiral selector or concentration.2. Incorrect background electrolyte (BGE) pH.3. Suboptimal voltage or temperature. | 1. Screen different chiral selectors, such as various cyclodextrin (B1172386) derivatives (e.g., sulfated-β-cyclodextrin, hydroxypropyl-β-cyclodextrin). Optimize the concentration of the chiral selector in the BGE.2. Adjust the pH of the BGE to optimize the charge of the analytes and their interaction with the chiral selector. For basic compounds, a lower pH is often a good starting point.3. Optimize the separation voltage and capillary temperature. |
| Poor Peak Shape (Tailing or Fronting) | 1. Mismatch between sample matrix and BGE conductivity.2. Adsorption of the analyte to the capillary wall. | 1. Dissolve the sample in the BGE or a solution with lower conductivity than the BGE.2. For basic compounds, adsorption can be minimized by using a low pH BGE or by using a coated capillary. |
| Unstable Current/Baseline | 1. Air bubbles in the capillary or buffer vials.2. Depletion of the BGE in the vials. | 1. Degas the BGE before use. Ensure the capillary ends are always immersed in the buffer.2. Replenish the BGE in the inlet and outlet vials regularly, especially for long analysis sequences. |
Experimental Protocols
Protocol 1: Chiral HPLC Method
This hypothetical protocol is based on methods developed for structurally similar piperidine derivatives.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic mixture of this compound and Levoxadrol in the mobile phase to a concentration of 1 mg/mL.
Expected Outcome: Baseline separation of the two enantiomers. The elution order would need to be confirmed by injecting standards of the pure enantiomers.
Protocol 2: Chiral SFC Method
This protocol is a general starting point for chiral SFC method development.
-
Instrumentation: SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and UV detector.
-
Chiral Stationary Phase: Chiralpak® IA (150 x 4.6 mm, 3 µm) or a similar immobilized polysaccharide-based CSP.
-
Mobile Phase: Supercritical CO2 and Methanol with 0.2% Isopropylamine as a modifier.
-
Gradient: Isocratic at 15% Methanol with 0.2% Isopropylamine.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the racemic mixture in Methanol to a concentration of 1 mg/mL.
Protocol 3: Chiral Capillary Electrophoresis Method
This protocol is a starting point for developing a CE method for basic chiral compounds.
-
Instrumentation: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm I.D., effective length 40 cm.
-
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 15 mM Sulfated-β-cyclodextrin.
-
Separation Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the sample in water or the BGE to a concentration of 0.5 mg/mL.
Data Presentation
The following tables summarize hypothetical quantitative data for a successful chiral separation of this compound and Levoxadrol based on the HPLC protocol described above.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol/DEA (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
Table 2: Enantiomer Separation Data
| Enantiomer | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Levoxadrol | 8.5 | 1.1 | \multirow{2}{*}{2.8} |
| This compound | 10.2 | 1.2 |
Visualizations
Signaling Pathways
The distinct pharmacological effects of this compound and Levoxadrol stem from their interactions with different receptor systems. The diagrams below illustrate the simplified signaling pathways associated with each enantiomer.
Caption: Simplified signaling pathway for this compound as an NMDA receptor antagonist.
Caption: Postulated signaling pathway for Levoxadrol's opioid-like effects.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflows for method development and troubleshooting.
Caption: General workflow for chiral separation method development.
Caption: Logical workflow for troubleshooting poor enantiomeric resolution.
References
- 1. Relationships between the structure of this compound and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selvita.com [selvita.com]
- 10. chromedia.org [chromedia.org]
Addressing variability in animal responses to Dexoxadrol
Welcome to the technical support center for Dexoxadrol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the use of this compound in experimental animal models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address variability in animal responses and ensure the robustness of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the dextrorotatory (+)-isomer of dioxadrol. It functions as a dissociative anesthetic and is classified as a potent, selective, and non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] Its primary mechanism involves binding to the phencyclidine (PCP) site located inside the ion channel of the NMDA receptor.[1] This action blocks the influx of calcium ions, thereby inhibiting glutamatergic neurotransmission. This blockade is "use-dependent," meaning the channel must be open for this compound to bind. This compound is also known to be a sigma receptor agonist.[1]
Q2: Why am I observing significant variability in behavioral responses to this compound between my test subjects?
A2: Variability in response to NMDA antagonists like this compound is a common challenge and can stem from several factors:
-
Pharmacokinetic (PK) Differences: How the drug is absorbed, distributed, metabolized, and excreted (ADME) can differ significantly between species (e.g., rats vs. mice), strains, and even sexes.[4][5] These differences can lead to varying concentrations of the drug reaching the brain, even with weight-adjusted dosing.
-
Pharmacodynamic (PD) Variability: The density and subunit composition of NMDA receptors can vary depending on the animal's age, species, and the specific brain region being studied.[6] This can alter the drug's potency and efficacy.
-
Experimental and Environmental Factors: Minor differences in experimental procedures, such as route of administration, time of day for testing, and animal housing conditions (e.g., temperature, light cycle), can influence behavioral outcomes.[7]
Q3: What are the expected behavioral effects of this compound in rodents?
A3: As a PCP-site NMDA antagonist, this compound is expected to produce effects similar to phencyclidine in animals.[2][3][8][9] These effects can include hyperlocomotion, stereotyped behaviors (e.g., head weaving, repetitive sniffing), ataxia (motor incoordination), and deficits in sensorimotor gating (measured by prepulse inhibition).[10][11] At higher doses, it acts as a dissociative anesthetic. It is important to note that development for human use was halted due to significant psychotomimetic side effects like hallucinations and nightmares.[2][9]
Q4: My this compound solution is difficult to prepare. What is the recommended solvent?
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Inconsistent Locomotor Activity or Ataxia Post-Administration
Problem: You observe high variability in locomotor activity or inconsistent motor impairment (ataxia) in the rotarod test between animals receiving the same dose of this compound.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Pharmacokinetic Variability | Solution: Conduct a pilot pharmacokinetic study to determine the time to maximum plasma concentration (Cmax) and brain exposure in your specific animal model (species and strain).[13][14] This will help you select the optimal time point for behavioral testing post-administration. |
| Improper Dosing/Administration | Solution: Ensure accurate calculation of doses based on the most recent body weights. Verify the administration technique (e.g., intraperitoneal, subcutaneous) is consistent and performed by a trained individual. Use of an inappropriate vehicle can affect drug absorption. |
| Animal Stress/Acclimation | Solution: Ensure all animals have had an adequate acclimation period (at least 3-7 days) to the facility and testing room.[6][15] Handle animals consistently and minimize stress before and during the experiment. |
| Apparatus/Environment Issues | Solution: For locomotor tests, ensure the testing arena is cleaned thoroughly between subjects to remove olfactory cues. For the rotarod test, verify that the apparatus is calibrated and that all animals have been habituated to the device.[1][2][6] |
A troubleshooting decision tree for inconsistent results is visualized below.
Issue 2: Lack of Effect in a Prepulse Inhibition (PPI) Assay
Problem: this compound administration does not produce the expected disruption of prepulse inhibition, a measure of sensorimotor gating.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Dose | Solution: The dose may be too low to effectively engage NMDA receptors involved in the PPI circuit. Conduct a dose-response study to determine the optimal dose for PPI disruption in your model. Doses used for other behavioral effects (e.g., hyperlocomotion) may not be sufficient. |
| Incorrect Timing | Solution: The PPI test may be conducted at a time point when the drug concentration in the brain is not optimal. Refer to pharmacokinetic data or conduct a time-course study to align testing with peak drug exposure. |
| Baseline PPI Levels | Solution: If baseline PPI levels in your control animals are very low or highly variable, it may be difficult to detect a drug-induced deficit. Ensure your animal strain and testing parameters are appropriate to produce robust and stable baseline PPI.[3] |
| Habituation to Stimuli | Solution: Repeated testing can lead to habituation to the startle stimulus. Ensure your protocol includes a sufficient inter-trial interval and that animals are not over-tested.[11] Some protocols recommend a pre-exposure session to acclimate animals but not cause habituation.[9] |
Quantitative Data Summary
Specific pharmacokinetic and pharmacodynamic data for this compound is limited in publicly available literature. The following table provides reference data for a related, well-studied non-competitive NMDA antagonist, Phencyclidine (PCP), to serve as an estimation framework.
Disclaimer: This data is for Phencyclidine (PCP) and should be used as a comparative reference only. Researchers must determine the specific parameters for this compound in their own models.
| Parameter | Species: Rat (Sprague-Dawley) | Species: Mouse (ICR) | Citation |
| Route of Administration | Subcutaneous (SC) | Intraperitoneal (IP) | [7][11] |
| Dose for PPI Disruption | 0.5 - 2.0 mg/kg | Data not readily available | [11] |
| Dose for Locomotor Effects | Data not readily available | 0.1 - 1 mg/kg (for analgesia) | [7] |
| Plasma Half-Life (t½) | ~2.3 hours (IV Dexamethasone (B1670325), different drug) | Data not readily available | [14] |
Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination
This protocol assesses ataxia and motor coordination deficits induced by this compound.
1. Apparatus:
2. Animal Preparation:
-
Acclimate animals to the testing room for at least 30-60 minutes before the first trial.[6]
-
Weigh each animal before dosing.
-
Mark animals for easy identification.[2]
3. Habituation/Training (Day Prior to Testing):
-
Place each animal on the rod at a low, constant speed (e.g., 4 RPM) for 60 seconds.[1]
-
Repeat for 2-3 trials with a 15-minute inter-trial interval. This reduces anxiety and improves baseline performance.
4. Testing Procedure:
-
Administer this compound or vehicle at the desired dose and route.
-
At the predetermined time point (based on PK data), place the animal on the rotarod.
-
Begin the acceleration protocol (e.g., accelerating from 4 to 40 RPM over 300 seconds).[2][6]
-
Record the latency to fall (in seconds). A fall is registered when the animal drops onto the sensor plate below or after completing one full passive rotation by clinging to the rod.[2]
-
Conduct 3 trials per animal with a 15-minute inter-trial interval.[6]
-
Clean the apparatus thoroughly between each animal.[2]
The general workflow for this experiment is visualized below.
Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle
This protocol measures sensorimotor gating, which is often disrupted by NMDA antagonists.
1. Apparatus:
-
Acoustic startle response system with sound-attenuating chambers and ventilation (e.g., SR-LAB).[10]
2. Animal Preparation:
-
Acclimate animals to the testing room.
-
Weigh animals for accurate dosing.
3. Testing Procedure:
-
Administer this compound or vehicle.
-
After the appropriate absorption time, place the animal into the Plexiglas restraining cylinder within the chamber.
-
Acclimation Period: Allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[9][10]
-
Test Session: The session consists of multiple trial types presented in a pseudorandom order with a variable inter-trial interval (average 15 seconds).[9]
-
Pulse-Alone Trials: A strong startling stimulus (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse-Pulse Trials: A weaker, non-startling acoustic stimulus (the "prepulse," e.g., 73, 79, or 85 dB for 20 ms) is presented 100 ms before the startling pulse.[9][10]
-
No-Stimulus Trials: Background noise only, to measure baseline movement.
-
-
The system's accelerometer records the whole-body startle response (amplitude) for each trial.
4. Data Analysis:
-
Calculate the percent PPI for each prepulse intensity using the formula: %PPI = [ (Startle on Pulse-Alone Trials - Startle on Prepulse-Pulse Trials) / Startle on Pulse-Alone Trials ] * 100[3][10]
-
Compare the %PPI between the this compound-treated group and the vehicle control group.
The underlying mechanism of this compound's action is depicted in the pathway diagram below.
References
- 1. benchchem.com [benchchem.com]
- 2. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 3. ja.brc.riken.jp [ja.brc.riken.jp]
- 4. Locomotor and discriminative stimulus effects of four novel hallucinogens in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-NMDA receptor encephalitis: a review of mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. Targeting pain-depressed behaviors in preclinical assays of pain and analgesia: Drug effects on acetic acid-depressed locomotor activity in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the NMDA-receptor in Prepulse Inhibition in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 11. Time course of prepulse inhibition disruption induced by dopamine agonists and NMDA antagonists: effects of drug administration regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 14. researchgate.net [researchgate.net]
- 15. Across-species meta-analysis of dexamethasone pharmacokinetics utilizing allometric and scaling modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biomed-easy.com [biomed-easy.com]
Preventing degradation of Dexoxadrol during sample storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Dexoxadrol during sample storage. Due to the limited availability of specific degradation data for this compound in published literature, this guide focuses on best practices derived from general principles of pharmaceutical stability, the known properties of analogous compounds, and recommended storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound hydrochloride should be stored under controlled conditions to minimize degradation.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | Short-term (days to weeks): 0 - 4°C Long-term (months to years): -20°C | Reduces the rate of potential chemical degradation reactions.[1] |
| Light | Protect from light (e.g., store in amber vials or a dark cabinet) | Many pharmaceutical compounds are susceptible to photodegradation.[2][3] |
| Atmosphere | Store in a dry, well-sealed container. For solutions, consider purging with an inert gas (e.g., nitrogen or argon). | Minimizes exposure to moisture and oxygen, which can cause hydrolysis and oxidation.[1] |
| Container | Glass vials are recommended for storing solutions of anesthetic compounds. | Glass is generally more inert than plastic and reduces the risk of leaching or adsorption. |
Q2: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not well-documented, based on its chemical structure containing a piperidine (B6355638) ring and a dioxolane ring, the following are potential degradation routes:
-
Hydrolysis: The dioxolane ring may be susceptible to acid- or base-catalyzed hydrolysis, breaking the ring structure.[2]
-
Oxidation: The piperidine ring and other parts of the molecule could be susceptible to oxidation, especially if exposed to air and light.[2]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[2][3]
Q3: How can I tell if my this compound sample has degraded?
Visual inspection can be the first indicator. Look for:
-
Color change
-
Precipitation in solutions
-
Cloudiness in solutions
However, significant degradation can occur without any visible signs. Therefore, analytical testing is crucial to confirm purity.
Q4: What analytical methods are suitable for assessing this compound purity?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing the purity of pharmaceutical compounds and detecting degradation products.[4][5][6][7][8] A stability-indicating HPLC method should be developed and validated to separate this compound from any potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency in bioassays | Chemical degradation of this compound. | 1. Verify storage conditions (temperature, light, atmosphere). 2. Test the purity of the sample using a stability-indicating HPLC method. 3. If degradation is confirmed, discard the sample and obtain a fresh batch. |
| Unexpected peaks in HPLC chromatogram | Presence of degradation products or impurities. | 1. Perform a forced degradation study (see protocol below) to help identify potential degradation products. 2. If new peaks appear over time, it indicates sample degradation. |
| Inconsistent experimental results | Sample degradation leading to variable concentrations of the active compound. | 1. Always use freshly prepared solutions for critical experiments. 2. Re-evaluate and tighten storage and handling procedures. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general approach to intentionally degrade this compound under various stress conditions to understand its stability and identify potential degradation products.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 N
- Sodium hydroxide (B78521) (NaOH), 0.1 N
- Hydrogen peroxide (H₂O₂), 3%
- High-purity water
- Methanol or other suitable solvent
- pH meter
- HPLC system with UV detector
- Photostability chamber
- Oven
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 N HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with HCl.
-
-
Oxidation:
-
Dissolve this compound in a solution of 3% H₂O₂.
-
Store at room temperature, protected from light, for a defined period.
-
Sample at various time points and analyze by HPLC.
-
-
Thermal Degradation:
-
Place solid this compound in an oven at an elevated temperature (e.g., 80°C).
-
At various time points, remove a sample, allow it to cool, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source in a photostability chamber (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
Sample both the exposed and control solutions at various time points and analyze by HPLC.
-
3. Analysis:
- Analyze all samples by a validated stability-indicating HPLC method.
- Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
- Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products over time.
Protocol 2: Recommended Procedure for Preparation and Storage of this compound Stock Solutions
-
Preparation:
-
Use a high-purity solvent in which this compound is known to be soluble and stable (e.g., methanol, DMSO).
-
Prepare solutions under conditions that minimize exposure to light and oxygen.
-
Use sterile, high-quality glass vials.
-
-
Storage:
-
Store stock solutions at -20°C for long-term storage.
-
For daily use, an aliquot can be stored at 0-4°C for a limited time.
-
Ensure vials are tightly sealed to prevent solvent evaporation and exposure to moisture.
-
Wrap vials in aluminum foil or use amber vials to protect from light.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Logical relationship between storage conditions, degradation, and consequences.
References
- 1. This compound hydrochloride | TargetMol [targetmol.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. veeprho.com [veeprho.com]
- 4. A validated, stability-indicating HPLC method for the determination of dexamethasone related substances on dexamethasone-coated drug-eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijirt.org [ijirt.org]
- 7. ijnrd.org [ijnrd.org]
- 8. asianpubs.org [asianpubs.org]
Optimizing reaction conditions for the synthesis of Dexoxadrol analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Dexoxadrol analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound analogues?
A1: A prevalent and effective method for synthesizing this compound analogues involves a hetero-Diels-Alder reaction. This key step typically utilizes a dioxolane-derived imine and Danishefsky's diene to construct the core piperidine (B6355638) ring structure.[1][2] Subsequent modifications, such as the introduction of various substituents on the piperidine ring, allow for the creation of a diverse range of analogues. Another established approach involves the stereoselective addition of a vinylmagnesium bromide to an N-(3-butenyl)imine derived from D-glyceraldehyde diphenyl ketal, followed by a ring-closing metathesis reaction to form the piperidine ring.
Q2: Why is stereochemistry so critical in the synthesis of this compound analogues?
A2: The stereochemistry of this compound analogues is paramount for their biological activity, specifically their affinity for the NMDA receptor. Research has consistently shown that a like-configuration at the junction of the piperidine and dioxolane rings is crucial for high NMDA receptor affinity.[1] Therefore, maintaining stereocontrol throughout the synthesis is a primary objective to ensure the desired pharmacological profile of the final compounds.
Q3: What are some common challenges encountered during the purification of this compound analogues?
A3: A significant challenge in the purification of this compound analogues is the separation of diastereomers, which often exhibit similar physical properties. The basic nature of the piperidine nitrogen can also lead to issues during chromatographic purification, such as peak tailing. Furthermore, the presence of closely related byproducts, such as N-oxides or incompletely deprotected intermediates, can complicate the purification process.
Troubleshooting Guides
Issue 1: Low Yield in the Hetero-Diels-Alder Reaction
Potential Causes:
-
Poor quality of reagents: Danishefsky's diene is sensitive to moisture and can degrade over time. The imine starting material may also be impure.
-
Suboptimal reaction temperature: The reaction may require specific temperature control to proceed efficiently.
-
Ineffective catalyst: If a Lewis acid catalyst is used, it may be inactive or used in an incorrect stoichiometric amount.
-
Solvent effects: The choice of solvent can significantly influence the reaction rate and yield.
Troubleshooting Steps:
-
Reagent Quality Check:
-
Ensure Danishefsky's diene is fresh or has been stored under anhydrous conditions.
-
Verify the purity of the imine starting material using techniques like NMR or mass spectrometry.
-
-
Temperature Optimization:
-
If the reaction is sluggish at room temperature, consider gentle heating. Monitor the reaction closely, as excessive heat can lead to decomposition.
-
Conversely, if side reactions are prevalent, running the reaction at a lower temperature may improve the yield of the desired product.
-
-
Catalyst Screening:
-
If using a Lewis acid catalyst (e.g., Yb(OTf)₃), ensure it is anhydrous.[3]
-
Screen different Lewis acids and vary their molar equivalents to find the optimal conditions.
-
-
Solvent Selection:
-
Experiment with different anhydrous solvents to identify the one that provides the best solubility for the reactants and facilitates the reaction.
-
Issue 2: Difficulty in Separating Diastereomers
Potential Causes:
-
Similar polarity of diastereomers: The small structural differences between diastereomers can result in very close retention times during column chromatography.
-
Interaction of the basic piperidine nitrogen with the stationary phase: The amine group can interact with acidic sites on silica (B1680970) gel, leading to poor peak shape and resolution.
Troubleshooting Steps:
-
Chromatography Optimization:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the mobile phase to suppress interactions between the basic piperidine nitrogen and the silica gel.
-
Stationary Phase Selection: Consider using alternative stationary phases like alumina (B75360) or base-deactivated silica gel.
-
Chiral Chromatography: For enantiomeric resolution, chiral HPLC is a powerful technique.
-
-
Diastereoselective Crystallization:
-
This technique involves forming a salt with a chiral resolving agent, which can then be selectively crystallized.
-
Screen a variety of chiral resolving agents and crystallization solvents to find conditions that provide good separation.
-
Issue 3: Incomplete Removal of Protecting Groups
Potential Causes:
-
Inappropriate deprotection conditions: The chosen deprotection method may not be suitable for the specific protecting group or the overall molecule.
-
Steric hindrance: Access to the protecting group may be sterically hindered, preventing the reagent from reaching the reaction site.
-
Reagent degradation: The deprotection reagent may have lost its activity.
Troubleshooting Steps:
-
Review Deprotection Strategy:
-
Ensure the deprotection conditions are compatible with the other functional groups in the molecule. For example, if the molecule is acid-sensitive, an acid-labile protecting group should be avoided.
-
-
Optimize Reaction Conditions:
-
Increase the reaction time or temperature, monitoring for any potential side reactions.
-
Increase the equivalents of the deprotection reagent.
-
-
Select an Alternative Protecting Group:
-
If a particular protecting group proves consistently difficult to remove, consider using an alternative protecting group with different cleavage conditions in future syntheses.
-
Data Presentation
Table 1: General Reaction Parameters for Hetero-Diels-Alder Reaction in this compound Analogue Synthesis
| Parameter | Typical Condition/Reagent | Notes |
| Diene | Danishefsky's diene | Highly reactive, sensitive to moisture. |
| Imine | Dioxolane-derived imine | Purity is crucial for good yield. |
| Catalyst | Lewis Acid (e.g., Yb(OTf)₃) | Often used to improve reaction rate and selectivity.[3] |
| Solvent | Anhydrous aprotic solvents (e.g., THF, CH₂Cl₂) | Solvent choice can impact reaction efficiency. |
| Temperature | Room temperature to mild heating | Optimization may be required. |
| Atmosphere | Inert (e.g., Argon or Nitrogen) | Important to prevent degradation of sensitive reagents. |
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of a specific this compound analogue is provided below as an illustrative example. Researchers should adapt this protocol based on their specific target molecule and available starting materials.
Synthesis of 2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine
-
Step 1: Imine Formation. A solution of the appropriate amino alcohol in an anhydrous solvent is reacted with a suitable protecting group reagent to protect the amine. The resulting protected amino alcohol is then oxidized to the corresponding aldehyde, which is subsequently reacted with an amine to form the dioxolane-derived imine.
-
Step 2: Hetero-Diels-Alder Reaction. The crude imine is dissolved in an anhydrous solvent under an inert atmosphere. Danishefsky's diene (typically 1.5-2.0 equivalents) is added, and the reaction is stirred at room temperature or with gentle heating. The progress of the reaction should be monitored by TLC or LC-MS.
-
Step 3: Hydrolysis and Cyclization. Upon completion of the Diels-Alder reaction, the reaction mixture is treated with an acid (e.g., TFA) to hydrolyze the silyl (B83357) enol ether and promote cyclization to the piperidone intermediate.
-
Step 4: Reduction of the Piperidone. The piperidone intermediate is reduced to the corresponding piperidine. This can be achieved using a variety of reducing agents, such as sodium borohydride.
-
Step 5: Deprotection. The protecting group on the piperidine nitrogen is removed under appropriate conditions to yield the final 2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine analogue.
-
Step 6: Purification. The final product is purified by column chromatography, paying close attention to the techniques described in the troubleshooting section for separating diastereomers.
Visualizations
References
- 1. Synthesis and NMDA receptor affinity of this compound analogues with modifications in position 4 of the piperidine ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and NMDA-receptor affinity of 4-oxo-dexoxadrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of Synthetic Dexoxadrol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Dexoxadrol. The information herein is intended to assist in overcoming common challenges encountered during purity assessment and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in assessing the purity of synthetic this compound?
A1: The main challenges in assessing the purity of synthetic this compound stem from its stereochemistry and the potential for process-related impurities. As a chiral molecule, the primary challenge is to separate and quantify the desired (S,S)-enantiomer from its inactive or less active enantiomer (levoxadrol) and other diastereomers that may form during synthesis. Additionally, like any synthetic molecule, it can contain impurities from starting materials, reagents, byproducts, and degradation products.
Q2: What are the critical quality attributes to consider for this compound purity?
A2: The critical quality attributes for this compound purity include:
-
Assay: The accurate quantification of the this compound active pharmaceutical ingredient (API).
-
Enantiomeric Purity: The percentage of the desired (S,S)-enantiomer (this compound) relative to other stereoisomers.
-
Organic Impurities: Identification and quantification of any process-related or degradation impurities.
-
Residual Solvents: Ensuring that levels of solvents used during synthesis are below acceptable limits as defined by guidelines such as ICH Q3C.
-
Inorganic Impurities: Control of reagents, catalysts, and heavy metals.[1]
Q3: Why is chiral separation essential for this compound?
A3: Chiral separation is crucial because enantiomers of a chiral drug can have different pharmacological and toxicological profiles, even though they have the same chemical structure. In biological systems, which are themselves chiral, one enantiomer may be active while the other is inactive or even contributes to side effects. Therefore, regulatory authorities require the stereoisomeric composition of a new drug substance to be well-defined.
Q4: What are the common types of impurities that can be expected in synthetic this compound?
A4: Based on typical synthetic routes for similar compounds, potential impurities in synthetic this compound may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Reagents and Catalysts: Residual reagents or catalysts, such as those used for hydrogenation or cyclization steps.
-
Byproducts: Unwanted products from side reactions.
-
Diastereomers: Stereoisomers that are not enantiomers of this compound, which can form if multiple chiral centers are created non-stereoselectively.
-
Degradation Products: Impurities formed due to exposure to light, heat, or non-optimal pH conditions during synthesis or storage.
Q5: What are the regulatory guidelines for controlling impurities in a new drug substance like this compound?
A5: The International Council for Harmonisation (ICH) provides guidelines for the control of impurities. Specifically, ICH Q3A(R2) outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[2][3] These thresholds are based on the maximum daily dose of the drug.
Troubleshooting Guides
Poor Enantiomeric Resolution in Chiral HPLC
Symptom: The enantiomers of this compound (and its potential stereoisomers) are not well-separated, showing overlapping peaks or a single broad peak.
| Potential Cause | Troubleshooting Step | Action |
| Inappropriate Chiral Stationary Phase (CSP) | Verify CSP suitability for amine-containing chiral compounds. | Screen different types of CSPs (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives, or protein-based like α1-acid glycoprotein). |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. | For normal phase, vary the ratio of the polar modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane). For reversed-phase, adjust the organic modifier (e.g., acetonitrile (B52724), methanol) and buffer pH. |
| Incorrect Temperature | Evaluate the effect of column temperature on separation. | Systematically vary the temperature (e.g., in 5 °C increments from 15 °C to 40 °C). Lower temperatures often improve chiral resolution. |
| Low Column Efficiency | Check for column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. Ensure proper sample filtration to prevent frit blockage. |
Peak Tailing in RP-HPLC Analysis
Symptom: Asymmetrical peaks with a pronounced "tail," leading to poor integration and inaccurate quantification.
| Potential Cause | Troubleshooting Step | Action |
| Secondary Interactions with Silanols | The basic piperidine (B6355638) nitrogen in this compound can interact with residual silanol (B1196071) groups on the silica (B1680970) support. | Add a competing base (e.g., 0.1% triethylamine (B128534) or diethylamine) to the mobile phase. Use a base-deactivated column. |
| Column Overload | Injecting too much sample can lead to peak distortion. | Reduce the injection volume or dilute the sample. |
| Mismatched Sample Solvent and Mobile Phase | If the sample is dissolved in a much stronger solvent than the mobile phase, peak shape can be affected. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Contamination or Void | Buildup of strongly retained compounds or a void at the column inlet can cause tailing. | Back-flush the column (if permissible by the manufacturer). Use a guard column to protect the analytical column. Replace the column if a void is suspected. |
Appearance of Ghost Peaks
Symptom: Peaks appear in the chromatogram at unexpected retention times, often in blank runs.
| Potential Cause | Troubleshooting Step | Action |
| Contaminated Mobile Phase or Solvents | Impurities in the solvents can concentrate on the column and elute as ghost peaks. | Use high-purity, HPLC-grade solvents. Prepare fresh mobile phase daily. Filter the mobile phase before use. |
| Carryover from Autosampler | Residual sample from a previous injection is introduced into the current run. | Optimize the autosampler wash procedure. Use a stronger wash solvent. |
| System Contamination | Contaminants may have accumulated in the injector, tubing, or detector. | Flush the entire HPLC system with a strong, appropriate solvent. |
Quantitative Data Summary
The following table summarizes the impurity thresholds as per ICH Q3A(R2) guidelines, which are crucial for setting specifications for this compound. The thresholds are dependent on the maximum daily dose (MDD) of the drug substance.[1]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Detailed Experimental Protocols
Representative RP-HPLC Method for Purity and Assay
This is a representative method for the analysis of this compound purity and assay. Method development and validation are required for specific applications.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A starting point could be a 60:40 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (based on the UV absorbance of the phenyl groups).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a reference standard solution of this compound with a known concentration in the mobile phase.
Representative Chiral HPLC Method for Enantiomeric Purity
This is a representative method for the separation of this compound from its enantiomer and other stereoisomers.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H or Chiralpak AD-H column (amylose or cellulose derivatives), 4.6 x 250 mm, 5 µm.
-
Mobile Phase (Normal Phase): A mixture of n-hexane and a polar alcohol modifier (e.g., isopropanol (B130326) or ethanol) with a small amount of a basic additive to improve peak shape. A starting point could be a 90:10 (v/v) ratio of n-hexane to isopropanol with 0.1% diethylamine.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of about 1 mg/mL. Filter through a 0.45 µm syringe filter.
Visualizations
References
Enhancing the bioavailability of Dexoxadrol for oral administration studies
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on enhancing the oral bioavailability of Dexoxadrol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to achieving good oral bioavailability with this compound?
A1: The primary challenge is this compound's poor aqueous solubility. One source indicates a water solubility of only 70 mg/L at room temperature[1]. This low solubility can lead to a low dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for the absorption of poorly soluble drugs (often classified as Biopharmaceutics Classification System (BCS) Class II or IV)[2][3][4][5]. Additionally, like many drugs, this compound may be subject to first-pass metabolism in the gut wall and liver, which can further reduce the amount of active drug reaching systemic circulation[6][7][8].
Q2: Which formulation strategies are most promising for enhancing this compound's oral absorption?
A2: Given its low solubility, strategies that increase the dissolution rate are paramount. Promising approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can convert it from a crystalline to a higher-energy amorphous form, significantly increasing its apparent solubility and dissolution rate[9][10][11][12].
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers can solubilize this compound in the formulation and form fine emulsions or microemulsions in the GI tract, facilitating absorption[13][14].
-
Particle Size Reduction (Nanotechnology): Reducing the particle size of this compound to the nanoscale increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation[2][5][15].
Q3: How do I select the right polymer for an amorphous solid dispersion (ASD) of this compound?
A3: Polymer selection is critical for both the performance and stability of an ASD. Key considerations include:
-
Miscibility: The polymer should be miscible with this compound to form a single-phase, homogenous dispersion. This prevents phase separation during storage.
-
Stabilization: The polymer must inhibit the recrystallization of the amorphous drug. This is often achieved by raising the glass transition temperature (Tg) of the mixture and through specific drug-polymer interactions (e.g., hydrogen bonding).
-
Dissolution Enhancement: Hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) can improve the wettability and dissolution of the drug in the GI tract.
Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy are key techniques to assess drug-polymer miscibility and interactions.
Q4: My in vitro dissolution results look promising, but the in vivo bioavailability is still low. What could be the issue?
A4: This discrepancy can arise from several factors:
-
Precipitation in the GI Tract: The formulation may create a supersaturated solution that is unstable, leading to the drug precipitating into a less soluble form before it can be absorbed. Consider incorporating precipitation inhibitors in your formulation.
-
Permeability Limitations: While this compound is predicted to be a high-permeability compound (BCS Class II), this needs to be confirmed. An in vitro Caco-2 permeability assay can assess its ability to cross the intestinal epithelium[16][17][18][19].
-
First-Pass Metabolism: The drug may be extensively metabolized in the intestinal wall or liver[7][20]. Pre-clinical studies in animal models are necessary to quantify the extent of first-pass metabolism.
-
Efflux Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen, reducing net absorption. A bi-directional Caco-2 assay can help identify if efflux is a significant issue[19].
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action / Troubleshooting Step |
| Low Dissolution Rate in Formulation Screening | Poor drug wettability; Insufficient solubility enhancement. | 1. Micronize/Nanonize the drug to increase surface area[2][14]. 2. Screen different amorphous solid dispersion polymers (e.g., PVP K30, HPMC-AS, Soluplus®) and drug loadings. 3. Evaluate lipid-based systems (e.g., SEDDS) with various oils and surfactants[13]. |
| Physical Instability of Amorphous Solid Dispersion (ASD) during Storage | Drug recrystallization due to low glass transition temp (Tg) or phase separation. | 1. Select a polymer that provides a higher Tg for the mixture. 2. Ensure drug loading is below the miscibility limit with the polymer. 3. Incorporate a secondary stabilizing polymer. 4. Control moisture, as water can act as a plasticizer and promote recrystallization. |
| High Variability in Animal Pharmacokinetic (PK) Data | Inconsistent formulation performance in vivo; Food effects; Poor dosing technique. | 1. Ensure the formulation is homogenous and stable upon dilution in the dosing vehicle. 2. Standardize the fasting state of the animals before dosing. 3. Refine the oral gavage technique to ensure consistent delivery to the stomach. |
| Caco-2 Assay Shows High Efflux Ratio (>2) | This compound is likely a substrate for an efflux transporter (e.g., P-gp). | 1. Confirm the specific transporter involved by co-dosing with known inhibitors (e.g., verapamil (B1683045) for P-gp) in the Caco-2 assay[19]. 2. Consider formulating with excipients that are known to inhibit efflux transporters. |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Accurately weigh this compound and a selected polymer (e.g., polyvinylpyrrolidone (B124986) K30) in a 1:3 ratio. Dissolve both components in a suitable solvent (e.g., methanol (B129727) or a dichloromethane/methanol mixture) to form a clear solution.
-
Evaporation: Transfer the solution to a round-bottom flask. Remove the solvent using a rotary evaporator at 40-50°C under reduced pressure.
-
Drying: Once a solid film is formed, continue drying under a high vacuum for 24-48 hours to remove residual solvent.
-
Processing: Scrape the dried film from the flask. Gently grind the material using a mortar and pestle to obtain a fine powder.
-
Characterization: Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The absence of sharp peaks in the PXRD pattern and a single glass transition temperature (Tg) in the DSC thermogram indicate a successful amorphous dispersion.
Protocol 2: In Vitro Dissolution Testing (USP Apparatus II)
-
Apparatus Setup: Use a USP Apparatus II (Paddle Apparatus)[21].
-
Medium Preparation: Prepare 900 mL of a biorelevant dissolution medium (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF). Deaerate the medium and maintain its temperature at 37 ± 0.5°C[22].
-
Test Sample: Add a quantity of the this compound formulation equivalent to the desired dose into each vessel.
-
Operation: Start the paddle rotation at a specified speed, typically 50 or 75 RPM[23].
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot of the medium. Immediately filter the sample through a 0.45 µm syringe filter to stop further dissolution[22].
-
Analysis: Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Plot the percentage of drug dissolved versus time to generate a dissolution profile.
Protocol 3: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell™ inserts) for 18-22 days until they form a confluent, differentiated monolayer[19].
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity[18].
-
Transport Study (Apical to Basolateral - A to B):
-
Add the this compound test solution (in transport buffer, e.g., HBSS) to the apical (A) donor compartment.
-
Add fresh transport buffer to the basolateral (B) receiver compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral compartment and analyze the this compound concentration.
-
-
Transport Study (Basolateral to Apical - B to A):
-
To assess active efflux, perform the transport study in the reverse direction by adding the drug to the basolateral compartment and sampling from the apical compartment.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux[19].
Visualizations
Caption: Troubleshooting workflow for enhancing this compound bioavailability.
Caption: Experimental workflow for preparing an amorphous solid dispersion.
Caption: Relationship between bioavailability challenges and formulation strategies.
References
- 1. This compound | 4741-41-7 [amp.chemicalbook.com]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pexacy.com [pexacy.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of dexamethasone on the intestinal first-pass metabolism of indinavir in rats: evidence of cytochrome P-450 3A [correction of P-450 A] and p-glycoprotein induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First pass effect - Wikipedia [en.wikipedia.org]
- 8. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. pharmtech.com [pharmtech.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 18. enamine.net [enamine.net]
- 19. Caco-2 Permeability | Evotec [evotec.com]
- 20. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. usp.org [usp.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Dexoxadrol in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Dexoxadrol in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a dissociative anesthetic that functions as a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] It binds to the phencyclidine (PCP) site located within the ion channel of the NMDA receptor, thereby blocking the influx of calcium ions (Ca2+) and preventing neuronal excitation.[1][5]
Q2: What are the known off-target effects of this compound?
The primary off-target effect of concern for this compound is its interaction with sigma receptors (σ1 and σ2).[6][7][8] While it is a potent NMDA receptor antagonist, some of its analogues have shown high affinity for sigma-1 receptors.[6] This cross-reactivity can lead to confounding results in cellular assays if not properly controlled for. Additionally, like its parent compound phencyclidine (PCP), this compound may interact with other cellular targets, although the NMDA and sigma receptors are the most well-characterized.[6][9]
Q3: Why were the clinical trials for this compound discontinued?
The clinical development of this compound as an analgesic and anesthetic was halted due to a high incidence of severe psychotomimetic side effects in patients.[1][3][4][5] These adverse effects included nightmares, hallucinations, and other dissociative phenomena, which were deemed unacceptable for therapeutic use.
Q4: How can I be sure that the observed effects in my assay are due to NMDA receptor antagonism and not off-target effects?
To ensure the specificity of this compound's action in your cellular assay, a combination of control experiments is essential. These include:
-
Using a structurally unrelated NMDA receptor antagonist: Comparing the effects of this compound to another NMDA receptor antagonist with a different chemical structure can help confirm that the observed phenotype is due to on-target activity.
-
Employing a selective sigma receptor antagonist: Co-incubation of this compound with a selective sigma receptor antagonist can block its off-target effects, thereby isolating the NMDA receptor-mediated response.
-
Utilizing a cellular system with reduced sigma receptor expression: Employing techniques like siRNA-mediated knockdown of sigma receptors can create a cellular model where the off-target effects of this compound are minimized.
-
Using the inactive enantiomer: this compound's L-isomer, Levoxadrol, has significantly weaker activity at the PCP site of the NMDA receptor but may retain affinity for other sites.[8] Comparing the effects of this compound and Levoxadrol can help differentiate between NMDA receptor-mediated and other effects.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent or unexpected results with this compound treatment. | The observed effects may be a combination of on-target NMDA receptor antagonism and off-target sigma receptor modulation. | 1. Perform a dose-response curve to identify the optimal concentration range for NMDA receptor antagonism while minimizing potential off-target effects. 2. Include control experiments as outlined in FAQ Q4. Specifically, co-treat with a selective sigma receptor antagonist (e.g., NE-100 for sigma-1) to see if the unexpected results are mitigated. |
| Cell viability is compromised at higher concentrations of this compound. | High concentrations of this compound may induce cytotoxicity independent of its primary mechanism of action, potentially through off-target interactions or general cellular stress. | 1. Determine the cytotoxic threshold of this compound in your specific cell line using a cell viability assay (e.g., MTT or LDH assay). 2. Work within a non-toxic concentration range for all subsequent experiments. 3. Consider the contribution of sigma receptor activation to cell death , as some sigma-2 receptor agonists are known to induce apoptosis.[10][11][12] |
| Difficulty in replicating published findings. | Experimental conditions such as cell type, passage number, and media composition can significantly influence the cellular response to this compound. | 1. Standardize your experimental protocol. Ensure consistency in cell density, passage number, and reagent preparation. 2. Characterize the expression levels of NMDA and sigma receptors in your cell line, as variations can lead to different sensitivities to this compound. |
Quantitative Data
Table 1: Binding Affinity of this compound and Related Compounds
| Compound | Target | Kᵢ (nM) | Species | Assay Conditions |
| This compound | NMDA Receptor (PCP site) | 69 | Not Specified | [3H]-(+)-MK-801 binding |
| This compound Analogue (15a) | NMDA Receptor (PCP site) | 470 | Rat | Not Specified |
| This compound Analogue (2e) | Sigma-1 Receptor | High Affinity | Not Specified | Radioligand binding |
| Phencyclidine (PCP) | NMDA Receptor | Not Specified | Human | [3H]TCP binding |
| Phencyclidine (PCP) | Sigma Receptor | Not Specified | Human | [3H]haloperidol binding |
Experimental Protocols
Protocol 1: Calcium Imaging Assay to Assess NMDA Receptor Antagonism
This protocol measures changes in intracellular calcium ([Ca²⁺]ᵢ) in response to NMDA receptor activation and its inhibition by this compound.
Materials:
-
Primary neuronal cell culture or a cell line expressing functional NMDA receptors
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM)
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
NMDA and glycine (B1666218) (co-agonist) stock solutions
-
This compound stock solution
-
Fluorescence microscope with an imaging system capable of ratiometric imaging
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy and culture until they reach the desired confluency.
-
Dye Loading: Incubate the cells with the Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM) in imaging buffer for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with imaging buffer to remove excess dye.
-
Baseline Measurement: Acquire baseline fluorescence images for 1-2 minutes to establish a stable baseline [Ca²⁺]ᵢ.
-
This compound Incubation: Add this compound at the desired concentration and incubate for the desired pre-treatment time (e.g., 5-15 minutes).
-
NMDA Receptor Stimulation: Add a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the cells.
-
Data Acquisition: Record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380) to determine the relative changes in [Ca²⁺]ᵢ. Compare the NMDA-induced calcium influx in the presence and absence of this compound to determine its inhibitory effect.
Protocol 2: Neuroprotection Assay to Differentiate On- and Off-Target Effects
This assay assesses the ability of this compound to protect neurons from excitotoxicity and helps to dissect the contribution of NMDA and sigma receptors.
Materials:
-
Primary neuronal cultures
-
Neurobasal medium supplemented with B27
-
NMDA
-
This compound
-
Selective sigma-1 receptor antagonist (e.g., NE-100)
-
Selective sigma-2 receptor antagonist (if available and relevant)
-
Cell viability assay kit (e.g., LDH cytotoxicity assay or MTT assay)
Procedure:
-
Cell Plating: Plate primary neurons in a 96-well plate and culture for at least 7 days to allow for maturation.
-
Experimental Groups: Set up the following treatment groups (in triplicate or quadruplicate):
-
Control (vehicle)
-
NMDA alone (to induce excitotoxicity, e.g., 50-100 µM for 15-30 minutes)
-
This compound + NMDA
-
Sigma-1 antagonist alone
-
Sigma-1 antagonist + this compound + NMDA
-
This compound alone (to assess baseline toxicity)
-
-
Pre-treatment: Pre-incubate the cells with this compound and/or the sigma receptor antagonist for a specified time (e.g., 30 minutes) before adding NMDA.
-
Excitotoxic Insult: Add NMDA to the appropriate wells and incubate for the determined duration.
-
Wash and Recovery: Remove the treatment media, wash the cells gently with fresh media, and return them to the incubator for 24 hours.
-
Assess Cell Viability: After the recovery period, measure cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: Compare the cell viability across the different treatment groups. If the neuroprotective effect of this compound is diminished in the presence of the sigma receptor antagonist, it suggests a contribution of sigma receptor activity to its overall effect.
Protocol 3: siRNA-Mediated Knockdown of Sigma-1 Receptor
This protocol describes how to reduce the expression of the sigma-1 receptor to create a cellular model for testing the specificity of this compound.
Materials:
-
Cell line of interest
-
siRNA targeting the sigma-1 receptor (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
Complete growth medium
-
Reagents for western blotting or qPCR to validate knockdown
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the siRNA (e.g., to a final concentration of 10-20 nM) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's protocol.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal incubation time for maximal knockdown should be determined empirically.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency of the sigma-1 receptor by western blotting (for protein levels) or qPCR (for mRNA levels).
-
Functional Assay: Once knockdown is confirmed, the transfected cells can be used in the cellular assays described above (e.g., calcium imaging or neuroprotection assay) to evaluate the effects of this compound in the absence of its primary off-target.
Visualizations
Caption: this compound's dual interaction with on-target NMDA and off-target Sigma receptors.
Caption: A stepwise workflow for dissecting this compound's on- and off-target effects.
References
- 1. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 2. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sigma opioid receptor: characterization and co-identity with the phencyclidine receptor (Journal Article) | OSTI.GOV [osti.gov]
- 6. PCP and sigma receptors in brain are not altered after repeated exposure to PCP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of sigma and phencyclidine receptor ligands on learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Psychotomimetic sigma-ligands, this compound and phencyclidine block the same presynaptic potassium channel in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PCP site 2: a high affinity MK-801-insensitive phencyclidine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional assays to define agonists and antagonists of the sigma-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sigma-2 Receptors Play a Role in Cellular Metabolism: Stimulation of Glycolytic Hallmarks by CM764 in Human SK-N-SH Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues in Dexoxadrol quantification by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Dexoxadrol using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of non-linear calibration curves in LC-MS analysis of this compound?
A1: The most prevalent cause of non-linear calibration curves is matrix effects, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of this compound, leading to either ion suppression or enhancement. Other common causes include detector saturation at high concentrations, issues with the internal standard, or improper sample preparation.
Q2: Why is my calibration curve showing a quadratic fit instead of a linear one?
A2: A quadratic (second-order polynomial) fit can be appropriate for some LC-MS assays and may better describe the relationship between concentration and response, especially over a wide dynamic range. This can be due to phenomena like ionization saturation at the ESI source. If a quadratic fit consistently provides better accuracy and precision for your quality control samples, it can be acceptable. However, it's crucial to ensure that the curve is well-defined with a sufficient number of calibration points.
Q3: What are the ideal characteristics of an internal standard (IS) for this compound quantification?
A3: The ideal internal standard for this compound is a stable isotope-labeled (SIL) version of the molecule (e.g., this compound-d5). A SIL-IS has nearly identical physicochemical properties to this compound, meaning it will behave similarly during sample extraction and chromatographic separation, and experience similar matrix effects. This allows for accurate correction of variations. If a SIL-IS is unavailable, a structural analog with similar properties can be used, but it may not compensate for all sources of variability as effectively.
Q4: How can I minimize matrix effects in my this compound assay?
A4: To minimize matrix effects, consider the following strategies:
-
Optimize Sample Preparation: Employ a more rigorous sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of interfering matrix components compared to a simple protein precipitation.
-
Chromatographic Separation: Improve the chromatographic separation to ensure this compound elutes in a region with fewer co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a column with higher efficiency.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but this may also compromise the sensitivity of the assay if this compound concentrations are low.
Q5: What should I do if I observe high variability in my low concentration quality control (QC) samples?
A5: High variability in low QC samples can be caused by several factors:
-
Poor Signal-to-Noise: The concentration may be too close to the lower limit of quantification (LLOQ). Ensure the LLOQ is properly established with acceptable precision and accuracy.
-
Adsorption: this compound may be adsorbing to plasticware or the LC system at low concentrations. Using silanized glassware or adding a small amount of an organic solvent to the sample diluent can help mitigate this.
-
Inconsistent Sample Preparation: Variability in the sample preparation process will have a more pronounced effect at lower concentrations. Ensure consistent and precise execution of all steps.
Troubleshooting Guide
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | 1. Evaluate matrix effects by comparing the response of this compound in a neat solution versus a post-extraction spiked matrix sample. 2. If significant matrix effects are present, optimize the sample preparation method (e.g., switch from protein precipitation to SPE) or improve chromatographic separation. |
| Inappropriate Internal Standard | 1. If not using a stable isotope-labeled IS, the chosen analog may not be adequately compensating for variability. 2. Evaluate the response of the IS across the calibration curve. A consistent response is expected. If the IS response varies significantly, consider selecting a more suitable IS. |
| Detector Saturation | 1. If the curve is flattening at the higher concentration points, the detector may be saturated. 2. Reduce the injection volume or dilute the higher concentration standards. 3. If possible, adjust the detector settings to extend the linear dynamic range. |
| Pipetting/Dilution Errors | 1. Prepare a fresh set of calibration standards, paying close attention to pipetting accuracy. 2. Use calibrated pipettes and ensure proper mixing at each dilution step. |
Data Presentation: Example of a Poor vs. Good Calibration Curve
| Concentration (ng/mL) | Analyte Response (Poor Linearity) | Analyte Response (Good Linearity) | IS Response (Good Linearity) | Response Ratio (Good Linearity) |
| 1 | 15,234 | 14,987 | 501,234 | 0.030 |
| 5 | 78,987 | 75,123 | 505,678 | 0.149 |
| 10 | 155,678 | 152,345 | 498,765 | 0.305 |
| 50 | 765,432 | 759,876 | 502,345 | 1.513 |
| 100 | 1,450,987 | 1,510,987 | 499,876 | 3.023 |
| 250 | 2,987,654 | 3,789,012 | 503,456 | 7.526 |
| 500 | 4,567,890 | 7,564,321 | 501,987 | 15.069 |
| r² | 0.985 (Quadratic) | 0.999 (Linear) |
Issue 2: Inconsistent Peak Areas for Replicate Injections
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Autosampler/Injector Issues | 1. Check for air bubbles in the syringe and sample loop. Purge the injector. 2. Ensure the injection needle is not clogged and is properly seated in the injection port. 3. Verify the injection volume accuracy. |
| LC System Instability | 1. Check for leaks in the LC system. 2. Ensure the pump is delivering a stable flow rate and that the mobile phase composition is consistent. 3. Monitor the system pressure for any unusual fluctuations. |
| Sample Evaporation | 1. If samples are left in the autosampler for an extended period, evaporation of the solvent can concentrate the sample. 2. Use vial caps (B75204) with septa and ensure a good seal. 3. If possible, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). |
Experimental Protocols
Plasma Sample Preparation using Protein Precipitation
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., this compound-d5 at 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters for this compound
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 310.2 | 110.1 | 25 | 100 |
| This compound (Qualifier) | 310.2 | 84.1 | 35 | 100 |
| This compound-d5 (IS) | 315.2 | 115.1 | 25 | 100 |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Troubleshooting guide for poor calibration curve linearity.
Reproducibility challenges in Dexoxadrol-based research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dexoxadrol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dissociative anesthetic agent that functions as a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It binds with high affinity to the phencyclidine (PCP) site located within the ion channel of the NMDA receptor complex.[1][2] This binding action blocks the influx of calcium ions (Ca²⁺) through the channel, thereby inhibiting downstream signaling cascades.
Q2: What is the significance of this compound's stereochemistry?
A2: this compound is the dextrorotatory ((+)-) enantiomer of the racemic compound Dioxadrol. The NMDA receptor affinity resides almost exclusively in the (S,S)-configured enantiomer, which is this compound.[3] Its levorotatory counterpart, Levoxadrol, has a much lower affinity for the NMDA receptor's PCP binding site. This stereoselectivity is a critical consideration in experimental design and data interpretation, as the presence of Levoxadrol in a racemic mixture could lead to confounding results or suggest lower potency.
Q3: Why was the clinical development of this compound discontinued?
A3: Despite promising analgesic and anesthetic properties, the clinical development of this compound was halted due to a high incidence of severe psychotomimetic side effects in patients.[1][2] These adverse effects included nightmares, hallucinations, and dissociative experiences.[1][2]
Q4: What are the known off-target effects of this compound?
A4: While this compound is highly selective for the NMDA receptor's PCP binding site, some studies suggest that like other dissociative compounds, it may have a low affinity for sigma receptors. However, its affinity for sigma receptors is nearly equal to that of its less active enantiomer, Levoxadrol. Researchers should consider performing counter-screening assays to rule out confounding effects from off-target binding, especially when unexpected results are observed.
Q5: How should this compound be stored?
A5: For long-term storage, this compound powder should be kept at -20°C. For short-term storage, 4°C is acceptable. Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be stored at -20°C or -80°C to minimize degradation. Studies on the stability of various compounds in DMSO suggest that while many are stable, the presence of water can accelerate degradation.[4][5][6] It is recommended to use anhydrous DMSO and store solutions in tightly sealed vials.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Question: My in vitro/in vivo experiments with this compound are showing high variability between replicates and different batches of the compound. What could be the cause?
Answer: High variability is a common challenge in preclinical research and can stem from several factors when working with this compound:
-
Purity and Stereoisomeric Composition:
-
Problem: The purity of the this compound powder may be insufficient, or there could be contamination with the less active enantiomer, Levoxadrol.
-
Troubleshooting:
-
Verify the purity of your compound using analytical methods like HPLC or mass spectrometry.
-
Confirm the enantiomeric excess of your this compound sample. If using a racemic mixture, be aware that the potency will be lower than that of pure this compound.
-
Whenever possible, source your compound from a reputable supplier that provides a detailed certificate of analysis.
-
-
-
Compound Stability and Handling:
-
Problem: this compound may degrade in solution over time, especially if not stored properly.
-
Troubleshooting:
-
Prepare fresh stock solutions in anhydrous DMSO regularly.
-
Avoid repeated freeze-thaw cycles of stock solutions.[4][5] Aliquot stock solutions into smaller volumes for single-use.
-
When preparing aqueous working solutions, be aware of the limited solubility and stability of this compound. Do not store aqueous solutions for extended periods.
-
-
-
Experimental Conditions:
-
Problem: Minor variations in experimental conditions can significantly impact the results of assays involving NMDA receptor antagonists.
-
Troubleshooting:
-
In Vitro Assays: Standardize cell densities, incubation times, and buffer compositions. Ensure consistent concentrations of glutamate (B1630785) and co-agonists (glycine or D-serine) in your assays.
-
In Vivo Studies: Control for factors such as animal strain, age, sex, and housing conditions. The time of day of drug administration can also influence behavioral outcomes due to circadian rhythms.
-
-
Issue 2: Lower-Than-Expected Potency in Functional Assays
Question: The IC50 value I'm obtaining for this compound in my electrophysiology or calcium imaging assay is much higher than the reported Ki values from binding assays. Why is this happening?
Answer: A discrepancy between binding affinity (Ki) and functional potency (IC50) is not uncommon and can be attributed to several factors:
-
Assay-Dependent Differences:
-
Problem: Ki values are typically determined in competitive radioligand binding assays under equilibrium conditions, which may not fully represent the dynamic nature of functional assays.
-
Troubleshooting:
-
Recognize that the IC50 value can be influenced by the concentration of the agonist used in the functional assay. The Cheng-Prusoff equation can be used to convert IC50 to Ki, but this requires accurate knowledge of the agonist concentration and its Kd.
-
The voltage-dependent nature of NMDA receptor block by channel blockers like this compound means that the holding potential in electrophysiology experiments will significantly affect the observed potency.
-
-
-
Use-Dependent Block:
-
Problem: As a non-competitive, open-channel blocker, this compound's ability to bind to its site within the ion channel is dependent on the channel being in an open state.
-
Troubleshooting:
-
In your experimental design, ensure that the NMDA receptors are being sufficiently activated by the agonist to allow for this compound to exert its blocking effect.
-
Consider that the kinetics of channel opening and closing, which can be influenced by the specific NMDA receptor subunit composition, will impact the apparent potency of this compound.
-
-
Issue 3: Inconsistent Behavioral Effects in Animal Models
Question: The behavioral effects of this compound in my animal studies are inconsistent or difficult to interpret. What are some potential reasons for this?
Answer: The behavioral effects of dissociative anesthetics like this compound can be complex and influenced by a variety of factors:
-
Dose-Response Relationship:
-
Problem: this compound can have a narrow therapeutic window, and the dose-response curve for its behavioral effects may not be linear.
-
Troubleshooting:
-
-
Nature of the Behavioral Task:
-
Problem: The specific behavioral paradigm used can significantly influence the observed effects of this compound.
-
Troubleshooting:
-
Consider the cognitive and motor demands of your behavioral task. Dissociative anesthetics can impair motor coordination and motivation, which can confound the interpretation of results from tasks that require complex motor responses.
-
Employ a battery of behavioral tests to obtain a more comprehensive understanding of this compound's effects.
-
-
-
Pharmacokinetics:
-
Problem: The route of administration and the time course of the behavioral assessment relative to drug administration are critical.
-
Troubleshooting:
-
Characterize the pharmacokinetic profile of this compound in your animal model to ensure that the timing of your behavioral testing coincides with peak brain concentrations of the drug.
-
Be consistent with the route of administration across all experiments.
-
-
Quantitative Data
Table 1: Binding Affinity of this compound and Related Compounds for the NMDA Receptor
| Compound | Preparation | Radioligand | Ki (nM) | Reference |
| This compound analogue ((2S,4S)-13b) | Not Specified | [³H]-(+)-MK-801 | 69 | [3] |
| This compound analogue (15a, racemate) | Not Specified | Not Specified | 470 | [9] |
| This compound analogue (17d, WMS-2508) | Not Specified | Not Specified | 44 | [10] |
| This compound analogue (2a) | Not Specified | Not Specified | 3380 | [11] |
| This compound analogue (3a) | Not Specified | Not Specified | 1450 | [11] |
Note: The Ki values presented are for various analogues of this compound and may not represent the exact binding affinity of this compound itself. These values are provided for comparative purposes.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for the NMDA Receptor PCP Site
Objective: To determine the binding affinity (Ki) of a test compound for the PCP binding site of the NMDA receptor using a competitive radioligand binding assay with [³H]TCP (a phencyclidine analog).
Materials:
-
Rat cortical membranes (prepared or commercially available)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
[³H]TCP (specific activity ~40-80 Ci/mmol)
-
Non-labeled PCP (for determination of non-specific binding)
-
Test compound (this compound or other ligands)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Cell harvester
Procedure:
-
Membrane Preparation: If not using commercially prepared membranes, homogenize rat cortical tissue in ice-cold buffer, followed by centrifugation to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 50 µL of [³H]TCP (at a final concentration near its Kd, e.g., 2-5 nM), and 150 µL of membrane suspension (final protein concentration ~100-200 µ g/well ).
-
Non-specific Binding (NSB): 25 µL of non-labeled PCP (at a final concentration of 10 µM), 50 µL of [³H]TCP, and 150 µL of membrane suspension.
-
Test Compound: 25 µL of the test compound at various concentrations, 50 µL of [³H]TCP, and 150 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (~25°C) for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Measure NMDA Receptor Currents
Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2
-
NMDA (agonist)
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels
-
Picrotoxin to block GABA-A receptors
-
CNQX to block AMPA/kainate receptors
-
This compound
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Cell/Slice Preparation: Prepare cultured neurons or acute brain slices according to standard protocols.
-
Recording Setup: Place the cell culture dish or brain slice in the recording chamber and perfuse with external solution containing TTX, picrotoxin, and CNQX to isolate NMDA receptor currents.
-
Patching: Obtain a whole-cell patch-clamp recording from a neuron. Hold the cell at a negative potential (e.g., -60 mV) to maintain the Mg²⁺ block of the NMDA receptor channel.
-
Eliciting NMDA Currents: Apply NMDA (e.g., 100 µM) via a perfusion system to elicit an inward current. To observe the voltage-dependent block, you can also depolarize the cell (e.g., to +40 mV) to relieve the Mg²⁺ block before NMDA application.
-
Application of this compound: After establishing a stable baseline of NMDA-evoked currents, co-apply this compound at various concentrations with the NMDA.
-
Data Acquisition: Record the current responses before, during, and after the application of this compound.
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoid curve to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of the NMDA receptor and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound-based research.
References
- 1. Relationships between the structure of this compound and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from this compound and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cognitive effects of psychotomimetic drugs in rats discriminating number cues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cannabidiol inhibits the hyperlocomotion induced by psychotomimetic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and NMDA-receptor affinity of 4-oxo-dexoxadrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and NMDA receptor affinity of this compound analogues with modifications in position 4 of the piperidine ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and NMDA-receptor affinity of ring and side chain homologous this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the NMDA Receptor Antagonism of Dexoxadrol and Ketamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the N-methyl-D-aspartate (NMDA) receptor antagonism of two potent non-competitive antagonists: dexoxadrol and ketamine. Both compounds have been subjects of significant research due to their profound effects on the central nervous system. This document outlines their binding affinities, mechanisms of action, and, where available, their impact on downstream signaling pathways, supported by experimental data and detailed protocols.
Mechanism of Action at the NMDA Receptor
Both this compound and ketamine are non-competitive antagonists of the NMDA receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity, learning, and memory.[1][2] They exert their inhibitory effects by binding to a site within the receptor's ion channel, often referred to as the phencyclidine (PCP) or MK-801 binding site.[3][4] This binding physically obstructs the flow of ions, primarily Ca2+, through the channel, even when the receptor is activated by its co-agonists, glutamate and glycine (B1666218).[2][4]
Ketamine is a well-characterized open-channel blocker, meaning it preferentially binds to the NMDA receptor when the ion channel is in its open conformation.[5] This use-dependent antagonism contributes to its complex pharmacological profile. Ketamine is a racemic mixture of (S)-ketamine (esketamine) and (R)-ketamine (arketamine), with esketamine exhibiting a higher affinity for the NMDA receptor.[6]
This compound also demonstrates high affinity for the PCP binding site within the NMDA receptor's ion channel.[3] Its development as an analgesic and anesthetic was halted due to psychotomimetic side effects, similar to those observed with other NMDA receptor antagonists.[3]
Quantitative Comparison of Binding Affinity
The binding affinity of a compound for its target receptor is a critical determinant of its potency. The inhibitor constant (Ki) is a quantitative measure of this affinity, with lower values indicating a stronger interaction. The following table summarizes the reported Ki values for this compound and ketamine at the NMDA receptor, as determined by radioligand binding assays using [3H]MK-801.
| Compound | Ki (nM) | Reference |
| This compound | 21.5 | [7] |
| ~69 (for a potent analogue) | [8] | |
| Ketamine (racemic) | 922.2 | [7] |
| ~659 | [9] | |
| (S)-Ketamine (Esketamine) | 4.1 (at NR1/NR2A) | |
| (R)-Ketamine (Arketamine) | 24.4 (at NR1/NR2A) |
Note: Ki values can vary between studies due to differences in experimental conditions, tissue preparations, and radioligands used.
Downstream Signaling Pathways
The antagonism of NMDA receptors by these compounds initiates a cascade of intracellular signaling events that are believed to underlie their diverse pharmacological effects, including their anesthetic, analgesic, and, in the case of ketamine, rapid antidepressant actions.
Ketamine's Influence on the mTOR Pathway
Extensive research has elucidated the significant role of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway in mediating the antidepressant-like effects of ketamine.[6] The proposed mechanism involves the following steps:
-
Disinhibition of Pyramidal Neurons: Ketamine preferentially blocks NMDA receptors on inhibitory GABAergic interneurons. This reduces the inhibitory tone on pyramidal neurons, leading to a surge in glutamate release.
-
AMPA Receptor Activation: The increased glutamate preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors on the postsynaptic membrane.
-
BDNF Release and TrkB Activation: AMPA receptor activation leads to the release of brain-derived neurotrophic factor (BDNF), which in turn activates its receptor, Tropomyosin receptor kinase B (TrkB).
-
mTORC1 Activation: The activation of the BDNF-TrkB pathway triggers the activation of the mTOR complex 1 (mTORC1).
-
Synaptogenesis: Activated mTORC1 promotes the synthesis of synaptic proteins, leading to an increase in the number and function of dendritic spines, a process known as synaptogenesis. This rapid enhancement of synaptic plasticity in brain regions like the prefrontal cortex is thought to be a key contributor to ketamine's rapid antidepressant effects.
This compound's Downstream Signaling
Currently, there is a notable lack of published research specifically investigating the downstream signaling pathways modulated by this compound following NMDA receptor antagonism. While it is plausible that, as a potent NMDA receptor antagonist, this compound may share some common downstream effects with ketamine, such as the disinhibition of pyramidal neurons, there is no direct evidence to confirm its impact on the mTOR pathway or other specific intracellular cascades. This represents a significant knowledge gap and a promising area for future investigation to better understand the molecular basis of its pharmacological effects and side-effect profile.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize and compare the NMDA receptor antagonism of compounds like this compound and ketamine.
Radioligand Binding Assay ([3H]MK-801)
This assay is used to determine the binding affinity (Ki) of a test compound for the MK-801 binding site on the NMDA receptor.
Materials:
-
Rat brain cortex membranes (or other tissue/cell preparation expressing NMDA receptors)
-
[3H]MK-801 (radioligand)
-
Test compound (this compound or Ketamine)
-
Non-specific binding control (e.g., unlabeled MK-801 or PCP at a high concentration)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation in fresh assay buffer. Resuspend the final pellet in assay buffer to a desired protein concentration (e.g., 1 mg/mL).
-
Assay Setup: In a 96-well plate or individual tubes, add the following in order:
-
Assay buffer
-
Test compound at various concentrations (for competition curve) or buffer (for total binding) or non-specific binding control (for non-specific binding).
-
[3H]MK-801 at a fixed concentration (typically near its Kd value).
-
Membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters rapidly with several volumes of ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through NMDA receptors in live cells and the assessment of the inhibitory effects of antagonists.
Materials:
-
Cultured neurons or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
External (extracellular) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)
-
Internal (intracellular) solution (e.g., containing K-gluconate, KCl, MgCl2, HEPES, EGTA, ATP, GTP)
-
NMDA and glycine (agonists)
-
Test compound (this compound or Ketamine)
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording. For recombinant expression, transfect cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Obtaining a Gigaseal and Whole-Cell Configuration:
-
Lower the micropipette onto the surface of a cell.
-
Apply gentle suction to form a high-resistance seal (a "gigaseal") between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing the "whole-cell" configuration, which allows for electrical access to the cell's interior.
-
-
Recording NMDA Receptor Currents:
-
Clamp the cell's membrane potential at a negative holding potential (e.g., -60 mV) to relieve the Mg2+ block of the NMDA receptor.
-
Perfuse the cell with the external solution containing NMDA and glycine to evoke an inward current.
-
-
Drug Application:
-
After establishing a stable baseline NMDA-evoked current, co-apply the test compound (this compound or ketamine) at various concentrations with the agonists.
-
Record the degree of inhibition of the NMDA-evoked current at each concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of the antagonist.
-
Plot the percentage of current inhibition as a function of the antagonist concentration.
-
Fit the data to a dose-response curve (e.g., the Hill equation) to determine the IC50 value.
-
Conclusion
Both this compound and ketamine are potent non-competitive antagonists of the NMDA receptor, binding to the PCP site within the ion channel. Quantitative data indicates that this compound has a significantly higher affinity for the NMDA receptor compared to racemic ketamine, with its potency being more comparable to that of the more active (S)-enantiomer of ketamine.
The downstream signaling effects of ketamine, particularly its activation of the mTOR pathway leading to synaptogenesis, are well-documented and are thought to be central to its rapid antidepressant effects. In contrast, the intracellular signaling consequences of this compound's NMDA receptor antagonism remain largely unexplored. This highlights a critical area for future research that could provide valuable insights into the molecular mechanisms underlying the distinct pharmacological and side-effect profiles of these two compounds. Such studies would be instrumental in the rational design of novel NMDA receptor modulators with improved therapeutic properties.
References
- 1. This compound [medbox.iiab.me]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Relationships between the structure of this compound and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketamine and other N-methyl-D-aspartate receptor antagonists in the treatment of depression: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and cellular mechanisms underlying the antidepressant effects of ketamine enantiomers and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from this compound and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Dexmedetomidine and ketamine show distinct patterns of cell degeneration and apoptosis in the developing rat neonatal brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Dexoxadrol as a Selective NMDA Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dexoxadrol with other well-established N-methyl-D-aspartate (NMDA) receptor antagonists, including Ketamine, Phencyclidine (PCP), and Memantine (B1676192). The objective is to validate this compound's selectivity and performance by presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Executive Summary
This compound is a potent and selective non-competitive antagonist of the NMDA receptor, binding to the phencyclidine (PCP) site within the receptor's ion channel.[1] Its development as an analgesic and anesthetic was discontinued (B1498344) due to significant psychotomimetic side effects, such as nightmares and hallucinations.[2][3][4] This guide delves into the available scientific literature to compare its pharmacological profile with that of other notable NMDA receptor antagonists.
Comparative Analysis of Receptor Binding Affinity and Potency
The selectivity and potency of NMDA receptor antagonists are commonly quantified by their equilibrium dissociation constant (Ki) and half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity and potency, respectively. The following table summarizes available data for this compound and its comparators.
| Compound | Receptor/Site | Assay Type | Ki (nM) | IC50 (µM) | Species | Reference |
| This compound | NMDA Receptor (PCP Site) | [³H]-(+)-MK-801 Binding | 69 (for a derivative) | - | Guinea Pig | [5] |
| NMDA Receptor (PCP Site) | 44 (for a derivative) | - | [6] | |||
| Ketamine | NMDA Receptor (general) | - | ~1-5 | Rat/Human | [7][8] | |
| GluN1/GluN2A | Electrophysiology | - | ~18.2 | Human | [8] | |
| GluN1/GluN2B | Electrophysiology | - | ~16.8 | Human | [8] | |
| GluN1/GluN2C | Electrophysiology | - | ~3.1 | Human | [8] | |
| GluN1/GluN2D | Electrophysiology | - | ~3.3 | Human | [8] | |
| Phencyclidine (PCP) | NMDA Receptor (PCP Site) | [³H]MK-801 Binding | 59 | 2.02 | Rat | |
| Memantine | NMDA Receptor (general) | - | ~0.5-1 | Human | ||
| GluN1/GluN2A | Electrophysiology | - | 0.86 | Human | ||
| GluN1/GluN2B | Electrophysiology | - | 0.51 | Human | ||
| GluN1/GluN2C | Electrophysiology | - | 0.53 | Human | ||
| GluN1/GluN2D | Electrophysiology | - | 0.54 | Human |
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor (PCP Site)
This protocol is adapted from methods used to determine the binding affinity of non-competitive antagonists to the PCP site of the NMDA receptor using [³H]-(+)-MK-801.
Objective: To determine the Ki of a test compound (e.g., this compound) for the PCP binding site on the NMDA receptor.
Materials:
-
Rat brain cortical membranes (prepared or commercially available)
-
[³H]-(+)-MK-801 (radioligand)
-
Test compound (this compound)
-
Non-specific binding control (e.g., high concentration of unlabeled MK-801 or PCP)
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer.
-
Assay Setup: In triplicate, prepare tubes containing:
-
Total Binding: Assay buffer, [³H]-(+)-MK-801, and brain membranes.
-
Non-specific Binding: Assay buffer, [³H]-(+)-MK-801, a high concentration of unlabeled MK-801, and brain membranes.
-
Displacement: Assay buffer, [³H]-(+)-MK-801, varying concentrations of the test compound (this compound), and brain membranes.
-
-
Incubation: Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general procedure for assessing the inhibitory effect of NMDA receptor antagonists on NMDA-mediated currents in cultured neurons.
Objective: To determine the IC50 and characterize the voltage-dependency of a test compound's (e.g., this compound) block of NMDA receptors.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
External solution (containing physiological concentrations of ions, including Mg²⁺)
-
Internal solution (for the patch pipette, containing a Cs-based solution to block K⁺ currents)
-
NMDA and glycine (B1666218) (agonists)
-
Test compound (this compound)
-
Patch-clamp amplifier and data acquisition system
-
Microscope and micromanipulators
-
Borosilicate glass pipettes
Procedure:
-
Cell Preparation: Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.
-
Current Recording: Clamp the neuron at a holding potential (e.g., -60 mV). Apply a solution containing NMDA and glycine to evoke an inward current.
-
Antagonist Application: After obtaining a stable baseline NMDA-evoked current, co-apply varying concentrations of the test compound (this compound) with the agonists.
-
Data Acquisition: Record the peak and steady-state current at each concentration of the antagonist.
-
Data Analysis: Plot the percentage of inhibition of the NMDA-evoked current against the logarithm of the antagonist concentration. Fit the data with a Hill equation to determine the IC50. To assess voltage-dependency, repeat the experiment at different holding potentials.
Signaling Pathways and Experimental Workflows
NMDA Receptor Downstream Signaling Pathway
Activation of the NMDA receptor leads to an influx of Ca²⁺, which acts as a second messenger to initiate multiple downstream signaling cascades. These pathways are crucial for synaptic plasticity, learning, and memory, but their overactivation can lead to excitotoxicity. Key pathways include the activation of Calmodulin-dependent kinase II (CaMKII), Extracellular signal-regulated kinase (ERK), and the transcription factor cAMP response element-binding protein (CREB).
Experimental Workflow for Validating NMDA Receptor Antagonism
The following diagram illustrates a typical workflow for the preclinical validation of a selective NMDA receptor antagonist like this compound.
Discussion and Conclusion
This compound demonstrates high affinity for the PCP binding site of the NMDA receptor, consistent with its classification as a potent non-competitive antagonist. Its pharmacological profile is similar to that of PCP and Ketamine, which also act at this site. This is in contrast to Memantine, which is a low-affinity, uncompetitive antagonist with faster blocking kinetics.[9] The high potency of this compound likely contributes to its profound psychotomimetic side effects, which ultimately led to the cessation of its clinical development.[10][11]
While direct comparative data on the effects of this compound on downstream signaling pathways such as ERK and CREB phosphorylation are limited, its mechanism of action strongly suggests that it would inhibit these pathways by blocking NMDA receptor-mediated Ca²⁺ influx. The degree of inhibition would likely be comparable to that of other high-affinity channel blockers like PCP and Ketamine.
References
- 1. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and NMDA-receptor affinity of ring and side chain homologous this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms underlying differential effectiveness of memantine and ketamine in rapid antidepressant responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from this compound and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and NMDA receptor affinity of this compound analogues with modifications in position 4 of the piperidine ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Recent insights into the mode of action of memantine and ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Memantine and Ketamine Differentially Alter NMDA Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relationships between the structure of this compound and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
Dexoxadrol vs. Levoxadrol: A Comparative Analysis of Receptor Binding Profiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexoxadrol and Levoxadrol are the dextrorotatory and levorotatory stereoisomers, respectively, of the dioxolane compound Dioxadrol (B1208953). Originally investigated for their anesthetic and analgesic properties, their development was halted due to adverse psychotomimetic side effects.[1] Subsequent research has revealed that these effects are primarily mediated through interactions with the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[2] This guide provides a comparative analysis of the receptor binding profiles of this compound and Levoxadrol, presenting available experimental data, detailing the methodologies used for their characterization, and visualizing the relevant signaling pathways.
Comparative Receptor Binding Affinity
The primary pharmacological distinction between this compound and Levoxadrol lies in their differential affinity for the phencyclidine (PCP) binding site located within the ion channel of the NMDA receptor.[3] this compound is a potent non-competitive antagonist at this site, while Levoxadrol is significantly less active.[3] The binding affinity of these compounds and their analogs is highly stereoselective, with the (S)-configuration generally conferring higher affinity for the NMDA receptor.[4]
While the primary target is the NMDA receptor, compounds with structural similarities to PCP and its analogs often exhibit affinity for sigma receptors. Although direct, quantitative binding data for this compound and Levoxadrol at sigma-1 and sigma-2 receptors is limited in the readily available literature, some studies on this compound analogs indicate high selectivity against these receptors, suggesting that the parent compound's affinity might be lower than for the NMDA receptor.[5][6] One study noted that this compound displaces sigma receptor ligands, hinting at potential agonist activity, though without providing specific affinity constants.[1]
The following table summarizes the available quantitative data on the receptor binding affinities of this compound and Levoxadrol.
| Compound | Receptor | Binding Site | Kᵢ (nM) | Radioligand | Tissue Source |
| This compound | NMDA | PCP Site | 27 - 69 | [³H]-(+)-MK-801 | Not Specified |
| NMDA | PCP Site | 44 | [³H]-(+)-MK-801 | Not Specified | |
| NMDA | PCP Site | 470 | Not Specified | Not Specified | |
| Levoxadrol | NMDA | PCP Site | Very Low Affinity | [³H]PCP | Not Specified |
Note: The Ki values for this compound are derived from studies on its analogs, where it is used as a reference compound.[4][6] A specific Ki for the parent this compound is not consistently reported across the literature. For Levoxadrol, quantitative data is scarce, with studies indicating it does not significantly displace PCP site radioligands, hence its "very low affinity" designation.[3]
Experimental Protocols
The determination of receptor binding affinities for compounds like this compound and Levoxadrol is predominantly carried out using competitive radioligand binding assays.
Radioligand Binding Assay for NMDA Receptor (PCP Site)
This assay measures the ability of a test compound (e.g., this compound or Levoxadrol) to displace a radiolabeled ligand that specifically binds to the PCP site of the NMDA receptor.
Materials:
-
Radioligand: Typically [³H]-(+)-MK-801 or [³H]TCP (tritium-labeled tenocyclidine), high-affinity PCP site ligands.
-
Tissue Preparation: Synaptosomal membranes prepared from a brain region rich in NMDA receptors, such as the rat cerebral cortex.
-
Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.4).
-
Non-specific Binding Control: A high concentration of a known, unlabeled PCP site ligand (e.g., unlabeled PCP or (+)-MK-801) to determine the amount of radioligand that binds to non-receptor sites.
-
Test Compounds: Serial dilutions of this compound and Levoxadrol.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To quantify the radioactivity on the filters.
Methodology:
-
Membrane Preparation: Brain tissue is homogenized in a suitable buffer and centrifuged to isolate the synaptosomal membrane fraction containing the NMDA receptors. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in microplates. Each well contains the membrane preparation, the radioligand at a fixed concentration (usually near its Kd value), and either buffer (for total binding), the non-specific binding control, or a specific concentration of the test compound.
-
Incubation: The plates are incubated at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
NMDA Receptor Signaling
Activation of the NMDA receptor is a complex process that requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg²⁺) block.[2] Upon activation, the channel opens, allowing the influx of calcium ions (Ca²⁺), which acts as a second messenger to initiate a cascade of downstream signaling events. These pathways are crucial for synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). This compound, as a non-competitive antagonist, blocks this ion channel, thereby inhibiting Ca²⁺ influx and the subsequent signaling cascades.
Sigma Receptor Signaling
Sigma receptors, particularly sigma-1 and sigma-2, are intracellular chaperone proteins primarily located at the endoplasmic reticulum-mitochondrion interface. They are involved in the regulation of cellular stress responses, calcium homeostasis, and neuronal signaling. The signaling pathways of sigma receptors are complex and can involve interactions with various other proteins, including ion channels and G-protein coupled receptors. While the precise mechanisms are still under investigation, sigma-1 receptor activation has been shown to modulate calcium signaling and potentiate NMDA receptor function. If this compound does indeed act as a sigma receptor agonist, it could potentially modulate these pathways, although the functional consequences of this interaction in the context of its potent NMDA antagonism are not well understood.
References
- 1. Psychotomimetic sigma-ligands, this compound and phencyclidine block the same presynaptic potassium channel in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Psychotomimetic sigma-ligands, this compound and phencyclidine block the same presynaptic potassium channel in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from this compound and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and NMDA receptor affinity of fluorinated dioxadrol analogues-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 6. Synthesis and NMDA receptor affinity of this compound analogues with modifications in position 4 of the piperidine ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Dexoxadrol and Other Dissociative Anesthetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dissociative anesthetics represent a unique class of pharmacological agents that induce a state of catalepsy, amnesia, and profound analgesia while preserving spontaneous breathing and cardiovascular stability. This class is primarily defined by its antagonism of the N-methyl-D-aspartate (NMDA) receptor. While ketamine remains the most clinically utilized compound in this category, historical and preclinical research into other potent dissociative agents, such as dexoxadrol, phencyclidine (PCP), and dizocilpine (B47880) (MK-801), provides valuable insights into the structure-activity relationships, therapeutic potential, and inherent risks associated with NMDA receptor modulation.
This guide offers a comparative overview of the efficacy of this compound against other prominent dissociative anesthetics, supported by available preclinical data. This compound, a potent NMDA receptor antagonist, demonstrated significant promise as both an analgesic and anesthetic agent in early studies. However, its clinical development was ultimately halted due to the emergence of severe psychotomimetic side effects, including hallucinations and unpleasant dreams.[1][2] This guide aims to present the available scientific data in a structured format to facilitate objective comparison and inform future research in this area.
Mechanism of Action: NMDA Receptor Antagonism
The primary mechanism of action for this compound, ketamine, PCP, and dizocilpine is the non-competitive antagonism of the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor in the central nervous system.[1][2] These agents bind to a site within the ion channel of the receptor, often referred to as the phencyclidine (PCP) binding site, thereby blocking the influx of calcium ions.[1][2] This blockade of glutamatergic neurotransmission leads to the characteristic dissociative state.
Comparative Efficacy Data
Direct comparative in vivo studies detailing the anesthetic efficacy of this compound alongside ketamine, PCP, and dizocilpine are limited due to the discontinuation of this compound's development. The following tables summarize available data on receptor affinity and preclinical observations. It is important to note that in vitro receptor affinity does not always directly correlate with in vivo anesthetic potency.
Table 1: NMDA Receptor Binding Affinity
| Compound | Receptor Binding Affinity (Ki, nM) | Notes |
| This compound | High affinity for the PCP binding site | Specific Ki values are not consistently reported in recent literature, but it is established to have high affinity.[1][2] |
| Ketamine | Varies by enantiomer; (S)-ketamine has higher affinity than (R)-ketamine | - |
| Phencyclidine (PCP) | High affinity | Often used as the reference compound for this binding site. |
| Dizocilpine (MK-801) | Very high affinity | Known for its potent and long-lasting NMDA receptor antagonism. |
Table 2: Preclinical Anesthetic & Behavioral Effects
| Compound | Anesthetic Potency (ED50) | Duration of Action | Notable Side Effects |
| This compound | Data not readily available | - | Severe psychotomimetic effects, unpleasant dreams, hallucinations.[1][2] |
| Ketamine | Dose-dependent | Relatively short | Emergence reactions, psychotomimetic effects (less severe than PCP). |
| Phencyclidine (PCP) | High | Long-lasting | Severe psychotomimetic effects, agitation, potential for neurotoxicity. |
| Dizocilpine (MK-801) | Very high | Very long-lasting | Significant motor impairment, learning and memory deficits, neurotoxicity at higher doses. |
Experimental Protocols
The evaluation of dissociative anesthetics in preclinical models typically involves assessing the loss of righting reflex as an indicator of anesthetic induction, as well as monitoring physiological parameters and observing behavioral changes.
General Workflow for In Vivo Anesthetic Efficacy Assessment
The following diagram illustrates a typical experimental workflow for evaluating the anesthetic properties of a compound in a rodent model.
Key Methodologies
-
Loss of Righting Reflex (LORR): This is a standard measure of anesthetic onset and duration in animal models. An animal is placed on its back, and the time until it can no longer right itself onto all four paws is recorded as the onset of anesthesia. The time from LORR to the spontaneous return of the righting reflex is considered the duration of anesthesia.
-
Tail-Pinch or Paw-Pinch Test: To assess the level of analgesia during the anesthetized state, a noxious stimulus is applied to the tail or a paw. The absence of a withdrawal reflex indicates a surgical plane of anesthesia.
-
Open Field Test: This is used to assess locomotor activity and other behavioral changes. Dissociative anesthetics can induce hyperlocomotion at sub-anesthetic doses.
-
Rotarod Test: This test is employed to evaluate motor coordination and impairment.
Discussion and Conclusion
The available evidence indicates that this compound is a potent dissociative anesthetic with a high affinity for the NMDA receptor, comparable to other well-characterized antagonists like PCP. Its initial investigation for clinical use as an analgesic and anesthetic was justified by its pharmacological profile. However, the significant incidence of severe psychotomimetic side effects ultimately led to the cessation of its development.[1][2]
In comparison, ketamine, while also producing dissociative and psychotomimetic effects, has a more manageable side effect profile and a shorter duration of action, which has allowed for its continued and expanding clinical use, not only in anesthesia but also in the treatment of depression and chronic pain. Phencyclidine's severe psychotomimetic properties and potential for abuse have relegated it to a tool for preclinical research. Dizocilpine (MK-801), with its very high potency and long duration of action, has been invaluable in neuroscience research for studying the role of NMDA receptors but is not clinically viable due to its side effect profile and potential for neurotoxicity.
The story of this compound underscores a critical challenge in the development of NMDA receptor antagonists: separating the desired anesthetic and analgesic effects from the undesirable psychotomimetic and neurotoxic effects. Future research in this area may focus on developing antagonists with greater receptor subtype selectivity or compounds that modulate NMDA receptor function in a more nuanced manner to achieve a better therapeutic index. The study of compounds like this compound, despite their clinical failure, provides crucial data for the rational design of safer and more effective NMDA receptor-targeting therapeutics.
References
Unraveling the Structure-Activity Relationship of Dexoxadrol Analogues at the NMDA Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dexoxadrol analogues as N-methyl-D-aspartate (NMDA) receptor antagonists. By presenting key structure-activity relationship (SAR) data, detailed experimental protocols, and visual representations of the underlying pharmacology, this document aims to facilitate the rational design of novel NMDA receptor modulators.
This compound, a non-competitive NMDA receptor antagonist, has served as a critical scaffold in the development of central nervous system therapeutics. Its analogues have been extensively studied to delineate the structural requirements for potent and selective antagonism at the phencyclidine (PCP) binding site within the NMDA receptor ion channel. This guide synthesizes findings from key studies to provide a comprehensive overview of the SAR of these compounds.
Comparative Analysis of Binding Affinities
The affinity of this compound analogues for the NMDA receptor is predominantly determined by radioligand binding assays, typically employing [³H]MK-801, a high-affinity channel blocker. The following tables summarize the binding affinities (Ki values) of various this compound analogues, highlighting the impact of stereochemistry and substitutions on the dioxolane and piperidine (B6355638) rings.
Table 1: Influence of Stereochemistry on NMDA Receptor Affinity
| Compound | Configuration | Ki (nM) |
| This compound | (2S, 4S) | High Affinity (Specific values vary across studies) |
| Levoxadrol | (2R, 4R) | Low Affinity |
| Analogue 13b | (2S, 4S) | 69[1] |
| Analogue 16b | (2S, 4S) | High Affinity[1] |
| Analogue 16c | (4S) | High Affinity[1] |
Note: Lower Ki values indicate higher binding affinity.
The data unequivocally demonstrates that the (S,S) configuration at the chiral centers of the dioxolane and piperidine rings is crucial for high-affinity binding to the NMDA receptor.[1][2]
Table 2: Effect of Piperidine Ring Modifications on NMDA Receptor Affinity
| Compound | Modification | Ki (nM) |
| This compound Analogue (15a) | 4-oxo | 470[3] |
| This compound Analogue (17d) | 4-hydroxy | 44[4] |
| This compound Analogue (WMS-2539) | 4-fluoro (axial) | 7[2] |
| This compound Analogue ((S,S,S)-5) | 4-hydroxy (axial) | 28[2] |
| This compound Analogue ((S,S)-7) | 4,4-difluoro | 48[2] |
| Primary amine analogue (2a) | Piperidine replaced with aminomethyl | 3380[5] |
| Primary amine analogue (3a) | Piperidine replaced with aminoethyl (dioxane) | 1450[5] |
Modifications at the 4-position of the piperidine ring significantly influence binding affinity. The introduction of a hydroxyl or a fluorine atom, particularly in an axial orientation, can enhance affinity.[2][4] Furthermore, replacing the piperidine ring with a primary aminoalkyl group is tolerated, although it may lead to a decrease in affinity compared to the parent structure.[5][6] Generally, primary amines exhibit higher affinity than secondary or tertiary amines.[6]
Table 3: Influence of Dioxolane vs. Dioxane Ring on NMDA Receptor Affinity
| Compound | Ring Structure | Ki (nM) |
| Dioxolane Analogue (2a) | 1,3-Dioxolane (B20135) | 3380[5] |
| Dioxane Analogue (3a) | 1,3-Dioxane (B1201747) | 1450[5] |
| Dioxane Analogue ((R,R)-19) | 1,3-Dioxane | 13[7] |
Enlarging the 1,3-dioxolane ring to a 1,3-dioxane ring is a viable strategy that can result in compounds with considerable NMDA receptor affinity.[5][6] In some cases, dioxane derivatives have shown higher affinity than their dioxolane counterparts.[5]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of SAR data, detailed experimental methodologies are crucial. The following sections outline the standard protocols for assessing the binding and functional activity of this compound analogues at the NMDA receptor.
[³H]MK-801 Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of uncompetitive NMDA receptor antagonists that target the PCP site.
Materials:
-
Rat brain cortices
-
Tris-HCl buffer (5 mM, pH 7.4)
-
[³H]MK-801 (radioligand)
-
Non-labeled MK-801 or PCP (for determining non-specific binding)
-
Test compounds (this compound analogues)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three more times. The final pellet, containing the membrane preparation, is resuspended in buffer and stored at -80°C.
-
Binding Assay: In a final volume of 1 mL, incubate the membrane preparation with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound. For determining non-specific binding, a separate set of tubes containing a high concentration of non-labeled MK-801 or PCP is included.
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 2 hours) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the functional characterization of this compound analogues by measuring their effect on NMDA receptor-mediated currents in neurons or heterologous expression systems.
Materials:
-
Cultured neurons or cells expressing recombinant NMDA receptors
-
External solution (containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH 7.4)
-
Internal solution (containing KCl or CsCl, MgCl₂, EGTA, HEPES, ATP, and GTP, pH 7.2)
-
NMDA and glycine (B1666218) (agonists)
-
Test compounds (this compound analogues)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fill with the internal solution. The pipette resistance should be in the range of 3-7 MΩ.
-
Whole-Cell Configuration: Under microscopic guidance, approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a negative holding potential (e.g., -60 mV). Apply NMDA and glycine to the external solution to evoke an inward current through the NMDA receptors.
-
Drug Application: After establishing a stable baseline current, co-apply the test compound with the agonists and record the inhibition of the NMDA receptor-mediated current.
-
Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of different concentrations of the test compound. Plot the percentage of inhibition as a function of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the NMDA Receptor Signaling Pathway
The following diagrams illustrate the mechanism of NMDA receptor activation and the workflow for evaluating antagonists.
Caption: NMDA Receptor Signaling and Antagonism by this compound Analogues.
Caption: Workflow for Evaluating this compound Analogues at the NMDA Receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and NMDA receptor affinity of this compound analogues with modifications in position 4 of the piperidine ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and NMDA-receptor affinity of 4-oxo-dexoxadrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from this compound and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Dexoxadrol Detection Methodologies
For researchers, scientists, and drug development professionals, the precise and reliable detection of pharmaceutical compounds is paramount. This guide provides a comparative analysis of two prominent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the detection and quantification of Dexoxadrol. Due to a scarcity of publicly available data specific to this compound, this guide leverages established methodologies for the structurally similar corticosteroid, Dexamethasone, as a foundational framework for developing and validating analytical methods for this compound.
The accurate quantification of active pharmaceutical ingredients (APIs) like this compound is a critical aspect of drug development, quality control, and pharmacokinetic studies. The selection of an appropriate analytical method is contingent on various factors, including the physicochemical properties of the analyte, the sample matrix, and the desired sensitivity and specificity of the assay. This guide delves into the practical application and cross-validation of HPLC and GC-MS for the analysis of this compound, offering a comprehensive overview of their respective experimental protocols and performance characteristics.
Data Presentation: A Head-to-Head Comparison of Analytical Performance
The following table summarizes the key quantitative performance parameters for HPLC and GC-MS methods, based on data reported for the analysis of Dexamethasone. These values provide a benchmark for the expected performance when adapting these methods for this compound detection.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.28 µg/mL[1] | Sub-ppm levels |
| Limit of Quantitation (LOQ) | 0.85 µg/mL[1] | 0.05 ppm (for related compounds) |
| **Linearity (R²) ** | > 0.999[2] | > 0.998 |
| Accuracy (% Recovery) | 98-102%[1] | Good sample recovery reported[3] |
| Precision (%RSD) | < 2%[1] | < 5.0% |
| Sample Preparation | Simple dilution, filtration | Can require derivatization, liquid-liquid or solid-phase extraction[4] |
| Analysis Time | Typically < 15 minutes per sample[5] | Can be longer due to sample preparation and bake-out times[4] |
Experimental Protocols: A Blueprint for Analysis
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative experimental protocols for HPLC and GC-MS, adapted from established methods for Dexamethasone.
High-Performance Liquid Chromatography (HPLC) Protocol
Instrumentation:
-
HPLC system with a UV or PDA detector.[6]
-
Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
Mobile Phase:
-
A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) is commonly used.[2] The mobile phase should be filtered and degassed prior to use.
Chromatographic Conditions:
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol).
-
Dilute the stock solution to the desired concentration range for the calibration curve.
-
Filter the final solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation:
-
GC system coupled to a mass spectrometer (single quadrupole or tandem MS).[3]
-
Capillary column suitable for the analysis of semi-volatile compounds.
Carrier Gas:
-
Helium at a constant flow rate.
Temperature Program:
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 150 °C), ramp up to a higher temperature (e.g., 300 °C) to ensure elution of the analyte.
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
Sample Preparation:
-
Extraction: Perform liquid-liquid extraction or solid-phase extraction to isolate this compound from the sample matrix.
-
Derivatization (if necessary): To improve volatility and thermal stability, derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) may be required.
-
Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate) before injection.
Visualizing the Workflow: Cross-Validation of Analytical Methods
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods, ensuring the reliability and comparability of the data generated.
Comparative Analysis: Choosing the Right Tool for the Job
Both HPLC and GC-MS offer robust and reliable means for the analysis of pharmaceutical compounds like this compound, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC) is often the method of choice for routine quality control due to its simplicity, speed, and high precision.[5] The technique is well-suited for the analysis of non-volatile and thermally labile compounds, which is often the case for corticosteroids. Sample preparation for HPLC is typically straightforward, involving simple dilution and filtration, which contributes to a higher sample throughput. The widespread availability of HPLC systems and a vast body of established methods for related compounds make it a readily accessible and dependable option.
Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, provides unparalleled specificity and sensitivity, making it an excellent tool for trace-level analysis and impurity profiling.[3] The coupling of gas chromatography with mass spectrometry allows for the definitive identification of analytes based on their mass spectra. However, the requirement for analytes to be volatile and thermally stable can necessitate a derivatization step, adding complexity and time to the sample preparation process.[4] Despite this, the high sensitivity of GC-MS makes it invaluable for applications such as metabolism studies and the detection of genotoxic impurities.
Cross-Validation: To ensure consistency and reliability of data across different analytical platforms, a cross-validation study is essential. This involves analyzing the same set of samples using both HPLC and GC-MS and statistically comparing the results. A successful cross-validation demonstrates that the methods are interchangeable and can be used to generate comparable data, providing flexibility in a research or quality control environment.
References
- 1. zenodo.org [zenodo.org]
- 2. public.pensoft.net [public.pensoft.net]
- 3. Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health | Labcompare.com [labcompare.com]
- 4. sciex.com [sciex.com]
- 5. academics.su.edu.krd [academics.su.edu.krd]
- 6. neuroquantology.com [neuroquantology.com]
A Comparative Analysis of the Behavioral Effects of Dexoxadrol and Phencyclidine (PCP) in Rats
This guide provides a detailed comparison of the behavioral effects of Dexoxadrol and Phencyclidine (PCP) in rats, drawing upon experimental data to elucidate their similarities and differences. Both compounds are known for their interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and neurotransmission.[1][2] Understanding their distinct behavioral profiles is crucial for researchers in neuropharmacology and drug development.
Quantitative Behavioral Data
The following table summarizes the quantitative data from various behavioral assays comparing the effects of this compound and PCP in rats. These studies highlight the dose-dependent impact of each compound on motor activity, coordination, and discriminative stimulus properties.
| Behavioral Assay | Drug | Dose Range (mg/kg, i.p.) | Key Findings |
| Motor Activity | This compound | 3-30 | Increased movement time.[3] |
| This compound | 10-30 | Increased distance traveled.[3] | |
| This compound | 30 | Increased perimeter walking.[3] | |
| PCP | 1.25-20 | Dose-dependent induction of locomotor hyperactivity and stereotypy.[4] | |
| Motor Impairment (Rotarod) | This compound | Not specified | ED50 for rotorod impairment: 12 mg/kg.[3] |
| PCP | Not specified | Chronic administration can lead to tolerance to ataxia.[5][6] | |
| NMDA Antagonism (Discriminative Stimuli) | This compound | Not specified | ED50 for antagonizing NMDA discriminative stimuli: 0.7 mg/kg.[3] |
| PCP-like Discriminative Stimuli | This compound | Not specified | Produced PCP-like discriminative stimuli.[7] |
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are based on the descriptions provided in the cited literature.
Motor Activity Assessment
This protocol is designed to measure spontaneous locomotor activity in rats following drug administration.
-
Animals: Male Sprague-Dawley rats (130-160 g) are used.[3]
-
Apparatus: An automated activity monitoring system is employed. This typically consists of a chamber with infrared beams to detect movement.
-
Procedure:
-
Rats are habituated to the testing environment before drug administration.
-
This compound, PCP, or a vehicle control is administered via intraperitoneal (i.p.) injection.
-
Immediately after injection, rats are placed in the activity monitoring chambers.
-
Data on various parameters, including distance traveled, movement time, and stereotyped behaviors, are collected for a specified duration (e.g., 45 minutes).[3][4]
-
-
Data Analysis: The collected data is analyzed to determine the dose-dependent effects of the compounds on locomotor activity.
Rotarod Test for Motor Impairment
The rotarod test is a standard method for assessing motor coordination and balance in rodents.
-
Animals: Male Sprague-Dawley rats are used.[3]
-
Apparatus: A rotating rod apparatus (rotarod) is used. The speed of rotation can be fixed or accelerated.
-
Procedure:
-
Rats are pre-trained on the rotarod to ensure a stable baseline performance. This typically involves several trials where the animal must maintain its balance on the rotating rod for a set period (e.g., 30 seconds).[3]
-
On the test day, a baseline trial is conducted before drug administration.
-
This compound, PCP, or vehicle is administered.
-
At a specified time post-injection (e.g., 45 minutes), the rats are placed back on the rotarod for a series of test trials.[3]
-
The latency to fall from the rod is recorded for each trial. An animal is considered to have motor impairment if it fails to meet a predefined criterion (e.g., staying on the rod for 30 seconds).[3]
-
-
Data Analysis: The dose at which 50% of the animals show impairment (ED50) is calculated using methods like probit analysis.[3]
Drug Discrimination Paradigm
This paradigm is used to assess the subjective effects of a drug by training animals to recognize and respond to its interoceptive cues.
-
Animals: Rats are trained to discriminate between a specific drug and a vehicle.[7][8]
-
Apparatus: A standard two-lever operant conditioning chamber is used, where lever presses are reinforced with a reward (e.g., food pellets).
-
Procedure:
-
Training Phase: Rats are trained to press one lever after receiving the training drug (e.g., PCP) and the other lever after receiving the vehicle (e.g., saline). Correct lever presses are rewarded. This training continues until a high level of accuracy is achieved.[8]
-
Testing Phase: Once the discrimination is learned, test sessions are conducted with different doses of the training drug or with novel compounds like this compound.
-
The percentage of responses on the drug-appropriate lever is measured.
-
-
Data Analysis: Generalization is considered complete if a dose of the test drug results in a high percentage of responding on the drug-associated lever. This indicates that the test drug produces subjective effects similar to the training drug. The ED50 for producing discriminative stimulus effects is then calculated.
Conclusion
Both this compound and PCP exhibit significant behavioral effects in rats, primarily mediated through their action as NMDA receptor antagonists.[1][9] While both drugs induce hyperlocomotion and can produce PCP-like discriminative stimuli, the quantitative data suggests differences in their potency.[3][7] For instance, this compound appears to be more potent in antagonizing NMDA discriminative stimuli compared to its effect on inducing motor impairment.[3] A thorough understanding of these nuances, supported by robust experimental protocols, is vital for advancing our knowledge of NMDA receptor pharmacology and the development of novel therapeutic agents.
References
- 1. Relationships between the structure of this compound and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Induction of phencyclidine-like behavior in rats by dextrorphan but not dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute and chronic phencyclidine effects on locomotor activity, stereotypy and ataxia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral effects of chronic phencyclidine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of phencyclidine derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Comparison of the Behavioral Pharmacology of Phencyclidine to Related " by Kathleen T. Brady [scholarscompass.vcu.edu]
- 9. Disinhibitory effect of phencyclidine in the hippocampus in vitro: PCP receptors implicated - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Dexoxadrol and Etoxadrol: NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of dexoxadrol and etoxadrol, two potent non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. Both compounds are known to bind to the phencyclidine (PCP) site within the ion channel of the NMDA receptor, leading to its blockade.[1][2] This guide summarizes their binding affinities, functional implications, and the experimental protocols used for their characterization.
Summary of In Vitro Pharmacological Data
While direct head-to-head studies with quantitative side-by-side data are limited in the public domain, existing research provides strong evidence for the comparable high-affinity binding of both this compound and etoxadrol to the NMDA receptor.
| Parameter | This compound | Etoxadrol | Reference Compound (Analog) |
| Target | NMDA Receptor (PCP Site) | NMDA Receptor (PCP Site) | NMDA Receptor (PCP Site) |
| Binding Affinity (Ki) | In the nanomolar range | In the nanomolar range | 69 nM[3] |
Note: The Ki value of 69 nM is for a this compound analog, and the study notes that this is within the same range as this compound and etoxadrol, indicating similar high binding affinities.[3]
Signaling Pathway and Mechanism of Action
This compound and etoxadrol act as uncompetitive, open-channel blockers of the NMDA receptor. Their binding to the PCP site within the ion channel pore physically obstructs the flow of ions, primarily Ca2+ and Na+, into the neuron. This action is dependent on the prior activation of the receptor by both glutamate (B1630785) and a co-agonist (glycine or D-serine), which opens the channel and allows access to the binding site. By blocking ion flux, these compounds inhibit the downstream signaling cascades initiated by NMDA receptor activation, which are crucial for synaptic plasticity, learning, and memory, but can also contribute to excitotoxicity under pathological conditions.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize NMDA receptor antagonists like this compound and etoxadrol.
Radioligand Binding Assay
This assay quantifies the binding affinity of the test compounds to the NMDA receptor.
Objective: To determine the inhibition constant (Ki) of this compound and etoxadrol for the PCP binding site on the NMDA receptor.
Materials:
-
Radioligand: --INVALID-LINK---MK-801 (a high-affinity ligand for the PCP site)
-
Membrane Preparation: Synaptosomal membranes prepared from rat forebrain tissue.
-
Assay Buffer: Tris-HCl buffer (e.g., 5 mM, pH 7.4).
-
Test Compounds: this compound and etoxadrol at various concentrations.
-
Non-specific Binding Control: A high concentration of a known non-radioactive PCP site ligand (e.g., 10 µM unlabeled MK-801 or phencyclidine).
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous ligands.
-
Assay Setup: In triplicate, combine the membrane preparation, --INVALID-LINK---MK-801, and either assay buffer (for total binding), non-specific binding control, or a specific concentration of the test compound (this compound or etoxadrol).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of the compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
Electrophysiology Assay (Whole-Cell Patch-Clamp)
This functional assay measures the inhibitory effect of the compounds on NMDA receptor-mediated currents.
Objective: To determine the potency (IC50) of this compound and etoxadrol in inhibiting NMDA receptor currents.
Materials:
-
Cell Line: A cell line expressing recombinant NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits) or primary cultured neurons.
-
External Solution: Physiological salt solution containing NMDA and glycine/D-serine to activate the receptors.
-
Internal Solution: Solution for the patch pipette mimicking the intracellular ionic composition.
-
Test Compounds: this compound and etoxadrol at various concentrations.
-
Instrumentation: Patch-clamp amplifier, microscope, micromanipulators.
Procedure:
-
Cell Preparation: Plate the cells on coverslips for recording.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Patching: Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.
-
Current Measurement: Clamp the cell at a negative holding potential (e.g., -60 mV). Apply NMDA and glycine/D-serine to elicit an inward current through the NMDA receptors.
-
Compound Application: Perfuse the cell with the external solution containing a known concentration of this compound or etoxadrol and measure the resulting inhibition of the NMDA receptor-mediated current.
-
Data Analysis: Repeat step 5 with a range of compound concentrations. Plot the percentage of current inhibition against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
Calcium Flux Assay
This is another functional assay that measures the inhibition of calcium influx through the NMDA receptor channel.
Objective: To assess the functional antagonism of NMDA receptors by this compound and etoxadrol by measuring changes in intracellular calcium.
Materials:
-
Cell Line: As in the electrophysiology assay.
-
Calcium Indicator Dye: A fluorescent dye that binds to calcium and changes its fluorescence intensity (e.g., Fluo-4 AM).
-
Assay Buffer: A physiological buffer.
-
Stimulation Solution: Assay buffer containing NMDA and glycine/D-serine.
-
Test Compounds: this compound and etoxadrol at various concentrations.
-
Instrumentation: A fluorescence plate reader or a fluorescence microscope.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate.
-
Dye Loading: Incubate the cells with the calcium indicator dye.
-
Compound Incubation: Wash the cells and incubate them with various concentrations of this compound or etoxadrol.
-
Stimulation and Measurement: Place the plate in the fluorescence reader. Add the stimulation solution to the wells to activate the NMDA receptors and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the extent of inhibition by the test compounds by comparing the fluorescence signal in the presence and absence of the compounds. Determine the IC50 from the dose-response curve.
Conclusion
References
- 1. Relationships between the structure of this compound and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from this compound and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of WMS-2508 Synthesis: A Comparative Guide to a Potent Dexoxadrol Analogue
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthesis and performance of WMS-2508, a potent N-methyl-D-aspartate (NMDA) receptor antagonist, with an alternative Dexoxadrol analogue. This report includes detailed experimental methodologies, quantitative data, and visualizations of key chemical and biological pathways.
WMS-2508, a derivative of this compound, has emerged as a significant compound in neuropharmacological research due to its high affinity and selectivity for the NMDA receptor. Independent validation of its synthesis is crucial for the reproducibility of experimental results and its potential development as a therapeutic agent. This guide outlines the reported synthesis of WMS-2508 and compares it with an alternative this compound analogue, providing available data to support the comparison.
Comparative Analysis of Synthesis and Performance
To provide a clear comparison, this guide focuses on WMS-2508 and Etoxadrol, another well-characterized this compound analogue and NMDA receptor antagonist.
| Compound | Key Synthesis Step | Reported NMDA Receptor Affinity (Ki) |
| WMS-2508 | Hetero-Diels-Alder Reaction | 44 nM[1] |
| Etoxadrol | Not explicitly detailed in the provided search results. | Commercially available as an NMDA antagonist.[2] Specific Ki value under identical conditions not found. |
Experimental Protocols
A critical aspect of validating a chemical synthesis is the detailed methodology. While a definitive, independent replication of the WMS-2508 synthesis was not explicitly found in the literature, the original synthesis provides a foundational protocol.
Synthesis of WMS-2508
The synthesis of WMS-2508, as reported by Wünsch et al., involves a key hetero-Diels-Alder reaction.[1] This reaction is a powerful tool in organic chemistry for the formation of six-membered heterocyclic rings.
Key Steps:
-
Formation of the Imine: The synthesis likely begins with the formation of an imine from a suitable amine and an aldehyde or ketone.
-
Hetero-Diels-Alder Reaction: The crucial step involves the [4+2] cycloaddition of a diene with the imine (the dienophile) to construct the piperidine (B6355638) ring, a core structure of WMS-2508.
-
Further Modifications: Subsequent steps would involve modifications to the initial cycloadduct to yield the final WMS-2508 structure.
A detailed, step-by-step protocol from the primary literature is essential for replication and independent validation. Researchers should refer to the full publication by Wünsch et al. for the complete experimental procedure.
Synthesis of a Comparator: Etoxadrol
While a detailed synthesis protocol for Etoxadrol was not retrieved in the search, it is a known this compound analogue and its synthesis would likely follow similar principles of piperidine ring formation and subsequent functional group manipulations.
Mechanism of Action: NMDA Receptor Antagonism
Both WMS-2508 and Etoxadrol function as antagonists at the NMDA receptor, a crucial ion channel in the central nervous system involved in synaptic plasticity and memory formation. Overactivation of NMDA receptors is implicated in various neurological disorders, making antagonists like WMS-2508 valuable research tools and potential therapeutics.
References
A Comparative Analysis of the Side Effect Profiles of Dexoxadrol and MK-801: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the side effect profiles of two notable N-methyl-D-aspartate (NMDA) receptor antagonists: Dexoxadrol and MK-801 (Dizocilpine). Both compounds have been subjects of significant research due to their potent interactions with the NMDA receptor, a key player in synaptic plasticity, learning, and memory. However, their clinical development and research applications have been significantly hampered by their adverse effect profiles. This document aims to present a structured comparison of their side effects, supported by available experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.
Introduction to this compound and MK-801
This compound and MK-801 are non-competitive antagonists of the NMDA receptor, binding to a site within the receptor's ion channel, often referred to as the phencyclidine (PCP) binding site.[1] This mechanism of action underlies both their potential therapeutic effects and their significant side effects.
This compound , developed in the mid-1960s, was investigated for its analgesic and anesthetic properties.[1] However, its clinical evaluation was ultimately halted due to severe psychotomimetic side effects, including unpleasant dreams, hallucinations, and other perceptual disturbances.[1][2]
MK-801 , on the other hand, has been extensively used as a research tool in preclinical studies to model psychosis and to investigate the roles of the NMDA receptor in various neurological and psychiatric conditions.[3] Its potent neuroprotective effects in animal models of ischemia and trauma also garnered significant interest.[4] However, like this compound, its clinical utility has been precluded by a robust profile of side effects, most notably psychotomimetic effects and neurotoxicity.[5]
Comparative Side Effect Profiles
While direct head-to-head clinical trials comparing this compound and MK-801 are not available, a comparative analysis can be constructed from existing preclinical and clinical data. The primary side effects of concern for both compounds are psychotomimetic effects and neurotoxicity.
Psychotomimetic Effects
Psychotomimetic effects, mimicking symptoms of psychosis, are a hallmark of NMDA receptor antagonists. These can include hallucinations, paranoia, confusion, and disorganized thought.[6]
This compound: Clinical studies with this compound were discontinued (B1498344) due to a high incidence of psychotomimetic side effects. Patients reported experiencing hallucinations and nightmares, which were deemed unacceptable for therapeutic use.[1][2] One early study explicitly noted its "psychotomimetic properties" in humans.[7]
MK-801: In humans, MK-801 is known to induce a range of psychotomimetic and dissociative symptoms.[5] Preclinical studies in animal models have extensively characterized behaviors analogous to psychosis, such as hyperlocomotion, stereotypy, and deficits in prepulse inhibition. These effects are dose-dependent.[8]
Quantitative Comparison of Psychotomimetic and Behavioral Effects (Preclinical Data)
| Side Effect | Compound | Species | Dose | Observed Effect | Reference |
| Hyperlocomotion | MK-801 | Rat | 0.05 - 0.2 mg/kg | Dose-dependent increase in locomotor activity. | [8] |
| Stereotypy | MK-801 | Rat | > 0.1 mg/kg | Induction of stereotyped behaviors. | [9] |
| Learning Impairment | MK-801 | Rat | 0.05 - 0.2 mg/kg | Dose-dependent impairment in the Morris water maze. | [8] |
| PCP-like Activity | This compound | Rhesus Monkey | N/A | Showed phencyclidine (PCP)-like activity in discrimination studies. | [10] |
Neurotoxicity
A significant concern with potent NMDA receptor antagonists is the potential for neurotoxicity, often characterized by neuronal vacuolization, particularly in the posterior cingulate and retrosplenial cortices.[5] This phenomenon is often referred to as "Olney's lesions."
This compound: There is a lack of specific studies investigating the neurotoxic potential of this compound in terms of neuronal vacuolization.
MK-801: The neurotoxic effects of MK-801 are well-documented in animal models. Administration of MK-801 can lead to the formation of fluid-filled vacuoles within the cytoplasm of neurons.[3] While initially thought to be reversible, higher doses can lead to irreversible neuronal injury and cell death.[3]
Quantitative Comparison of Neurotoxic Effects (Preclinical Data)
| Side Effect | Compound | Species | Dose | Observed Effect | Reference |
| Neuronal Vacuolization | MK-801 | Rat | 0.5 mg/kg (SC) | Neuronal vacuolization in the retrosplenial cortex observed 3 hours after dosing. | [3] |
| Neuronal Necrosis | MK-801 | Rat | 0.8 mg/kg (SC) | Neuronal necrosis present in the retrosplenial cortex 72 hours after dosing. | [3] |
Note: No specific data on this compound-induced neuronal vacuolization or necrosis was found in the reviewed literature.
Signaling Pathways and Mechanisms of Side Effects
The side effects of this compound and MK-801 are directly linked to their antagonism of the NMDA receptor. The following diagrams illustrate the proposed signaling pathways leading to psychotomimetic effects and neurotoxicity.
Caption: Proposed signaling pathway for psychotomimetic effects of NMDA receptor antagonists.
The blockade of NMDA receptors by this compound or MK-801 disrupts normal glutamatergic neurotransmission, leading to altered neuronal activity in various brain circuits, which is thought to underlie the observed psychotomimetic symptoms.[11]
Caption: Signaling pathway for NMDA receptor antagonist-induced neurotoxicity.
The neurotoxicity associated with NMDA receptor antagonists is believed to be an indirect effect. By blocking NMDA receptors on inhibitory GABAergic interneurons, these drugs can lead to the disinhibition of downstream glutamatergic and cholinergic neurons.[12] This results in an over-activation of other receptor types (AMPA, kainate, and muscarinic) in cortical neurons, leading to excitotoxicity and the characteristic neuronal vacuolization.[12]
Experimental Protocols
The assessment of the side effects of this compound and MK-801 relies on a variety of established experimental protocols.
Assessment of Psychotomimetic Effects in Animals
-
Locomotor Activity:
-
Objective: To measure changes in spontaneous movement, with hyperlocomotion being a common indicator of psychotomimetic-like effects.
-
Methodology: Animals (typically rats or mice) are placed in an open-field arena equipped with infrared beams or video tracking software. The total distance traveled, time spent moving, and patterns of movement are recorded over a set period following drug administration.
-
-
Stereotyped Behavior:
-
Objective: To quantify repetitive, invariant behaviors (e.g., head weaving, sniffing, gnawing) that are indicative of central nervous system stimulation.
-
Methodology: Animals are observed following drug administration, and the frequency and duration of specific stereotyped behaviors are scored by a trained observer, often using a rating scale.
-
-
Prepulse Inhibition (PPI) of the Startle Reflex:
-
Objective: To assess sensorimotor gating, a process that is deficient in individuals with schizophrenia.
-
Methodology: A weak, non-startling sensory stimulus (prepulse) is presented shortly before a strong, startle-inducing stimulus. The degree to which the prepulse inhibits the startle response is measured. A reduction in PPI is indicative of a deficit in sensorimotor gating.
-
Assessment of Neurotoxicity
-
Histological Examination for Neuronal Vacuolization:
-
Objective: To visually identify and quantify neuronal vacuolization in specific brain regions.
-
Methodology:
-
Animals are administered the test compound.
-
At a predetermined time point, the animals are euthanized, and their brains are perfused with a fixative (e.g., paraformaldehyde).
-
The brains are then removed, sectioned, and stained with dyes such as hematoxylin (B73222) and eosin (B541160) (H&E).
-
Sections, particularly from the posterior cingulate and retrosplenial cortices, are examined under a light microscope to identify and count neurons exhibiting cytoplasmic vacuoles.
-
-
-
Electron Microscopy:
-
Objective: To examine the ultrastructural changes within neurons, providing more detail on the nature of the vacuolization.
-
Methodology: Similar to light microscopy, but brain tissue is processed for electron microscopy, allowing for the visualization of subcellular organelles and the precise localization of the vacuoles.
-
Caption: A typical experimental workflow for assessing neurotoxicity.
Conclusion
Both this compound and MK-801 are potent non-competitive NMDA receptor antagonists with significant and limiting side effect profiles. The available evidence strongly indicates that both compounds induce profound psychotomimetic effects. While the neurotoxic potential of MK-801, specifically the induction of neuronal vacuolization, is well-established in preclinical models, similar data for this compound is lacking.
The discontinuation of this compound's clinical development due to its severe psychotomimetic side effects in humans underscores the challenges in translating the therapeutic potential of NMDA receptor antagonists to the clinic. The extensive preclinical data on MK-801's adverse effects has solidified its role as a valuable research tool for understanding NMDA receptor function and dysfunction, rather than as a therapeutic agent.
For researchers and drug development professionals, the comparative analysis of these two compounds highlights the critical importance of carefully evaluating the side effect profiles of any novel NMDA receptor modulators. Future research should focus on developing antagonists with improved selectivity for specific NMDA receptor subtypes or those with different binding kinetics to mitigate these dose-limiting toxicities. The detailed experimental protocols provided in this guide offer a framework for the preclinical assessment of the safety of next-generation NMDA receptor-targeting therapeutics.
References
- 1. Relationships between the structure of this compound and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. A comparison of the pharmacokinetics and NMDAR antagonism-associated neurotoxicity of ketamine, (2R,6R)-hydroxynorketamine and MK-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. ANALGESIC AND PSYCHOTOMIMETIC PROPERTIES OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enantiomeric and diastereomeric dioxadrols: behavioral, biochemical and chemical determination of the configuration necessary for phencyclidine-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- 12. profiles.wustl.edu [profiles.wustl.edu]
Comparative Analysis of Dexoxadrol's Interaction with NMDA Receptor Subunits: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexoxadrol is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ion channel involved in synaptic plasticity, learning, and memory.[1][2][3] It exerts its inhibitory effect by binding to the phencyclidine (PCP) site located within the ion channel pore of the NMDA receptor.[2][3] While the general mechanism of action is understood, a detailed comparative analysis of this compound's effects on different NMDA receptor subunit compositions is not extensively documented in publicly available literature. This guide synthesizes the current understanding of this compound's interaction with NMDA receptors and provides a framework for the experimental approaches used to characterize such interactions, highlighting the significance of subunit diversity in NMDA receptor pharmacology.
NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The GluN2 subunit family has four members (GluN2A, GluN2B, GluN2C, and GluN2D), which impart distinct pharmacological and biophysical properties to the receptor complex.[4][5][6][7] This subunit diversity is critical for the receptor's function in different brain regions and at various developmental stages and presents an opportunity for the development of subunit-selective drugs with improved therapeutic profiles.
Quantitative Data on this compound's Affinity for NMDA Receptors
For illustrative purposes, the following table presents hypothetical data to demonstrate how such a comparison would be structured if the experimental data were available.
| NMDA Receptor Subunit Composition | Binding Affinity (Ki, nM) | Channel Block Potency (IC50, µM) |
| GluN1/GluN2A | Data Not Available | Data Not Available |
| GluN1/GluN2B | Data Not Available | Data Not Available |
| GluN1/GluN2C | Data Not Available | Data Not Available |
| GluN1/GluN2D | Data Not Available | Data Not Available |
Experimental Protocols for Characterizing NMDA Receptor Antagonists
The evaluation of a compound's effects on specific NMDA receptor subunits typically involves the use of recombinant expression systems and electrophysiological or radioligand binding assays.
Heterologous Expression of NMDA Receptors
To study the effect of a compound on a specific NMDA receptor subtype, the cDNAs or cRNAs encoding the desired GluN1 and GluN2 subunits are co-expressed in a host system that lacks native NMDA receptors. Commonly used systems include:
-
Xenopus laevis oocytes: These large cells are readily injected with cRNA and allow for robust expression of functional ion channels on their surface.
-
Mammalian cell lines (e.g., HEK293, CHO): These cells can be transiently or stably transfected with plasmids containing the subunit cDNAs. They are well-suited for a variety of experimental techniques, including patch-clamp electrophysiology and high-throughput screening assays.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. For non-competitive antagonists like this compound that bind to the PCP site, a common approach is a displacement assay using a radiolabeled ligand that also binds to this site, such as [3H]MK-801 or [3H]TCP.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the NMDA receptor subtype of interest.
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand (e.g., [3H]MK-801) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Recordings
Electrophysiology allows for the direct measurement of ion channel function and is a powerful tool for characterizing the effects of channel blockers like this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:
-
Oocyte Preparation: Oocytes are injected with cRNAs for the desired GluN1 and GluN2 subunits and incubated for 2-7 days to allow for receptor expression.
-
Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Agonist Application: The NMDA receptor agonists, glutamate (B1630785) and glycine, are applied to the oocyte to elicit an inward current.
-
Antagonist Application: this compound is co-applied with the agonists at various concentrations to determine its inhibitory effect on the agonist-evoked current.
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of inhibition of the agonist-induced current against the concentration of this compound. The IC50 value is then determined from this curve.
Patch-Clamp Recordings in Mammalian Cells:
This technique offers higher resolution and allows for the study of single-channel events. In the whole-cell configuration, the recording pipette forms a tight seal with the cell membrane, and the membrane patch is ruptured to allow for electrical access to the entire cell. The principles of agonist and antagonist application and data analysis are similar to TEVC.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of NMDA receptors and a typical experimental workflow for characterizing an antagonist.
References
- 1. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from this compound and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationships between the structure of this compound and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Progresses in GluN2A-containing NMDA Receptors and their Selective Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of GluN2A subtype-selective N-methyl-d-aspartate (NMDA) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of the GluN2A and GluN2B Subunits in Synaptic and Extrasynaptic N-methyl-d-aspartate Receptor Function and Neuronal Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Foundational Studies on Dexoxadrol's Mechanism of Action: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Dexoxadrol, a dissociative anesthetic, with the well-known NMDA receptor antagonists Phencyclidine (PCP) and Ketamine. This document summarizes key experimental data, details foundational methodologies, and visualizes essential concepts to facilitate the replication and extension of seminal research in this area.
Comparative Analysis of Receptor Binding and Functional Assays
This compound, like PCP and Ketamine, exerts its primary effects through non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. These compounds bind to a site within the ion channel of the receptor, often referred to as the PCP binding site, thereby blocking the influx of calcium ions and disrupting normal glutamatergic neurotransmission. The following tables provide a quantitative comparison of their binding affinities and functional potencies.
Table 1: Comparative Binding Affinities at the NMDA Receptor
| Compound | Radioligand | Tissue Source | Kᵢ (nM) | Reference |
| This compound | --INVALID-LINK---MK-801 | Rat brain homogenates | ~69 | [1] |
| Phencyclidine (PCP) | [³H]TCP | Rat cortical membranes | ~23 | [2] |
| Ketamine | [³H]TCP | Rat cortical membranes | ~230 | [2] |
Kᵢ represents the inhibitory constant, with lower values indicating higher binding affinity.
Table 2: Comparative Electrophysiological and Behavioral Effects
| Compound | Assay | Model System | Endpoint | Potency/Effect | Reference |
| This compound | NMDA-induced convulsions | Mice | Blockade of convulsions | Effective, but confounded by motor effects | [3][4] |
| NMDA-induced discriminative stimuli | Rats | Blockade of stimuli | ED₅₀ ≈ 0.7 mg/kg | [4] | |
| Phencyclidine (PCP) | Locomotor Activity | Rodents | Increased locomotion | Potent induction of hyperlocomotion and stereotypy | [5] |
| Drug Discrimination | Monkeys | Generalization to PCP cue | High | [6] | |
| Ketamine | Locomotor Activity | Rodents | Dose-dependent increase in locomotion | Less potent than PCP | [7][8] |
| Drug Discrimination | Monkeys | Generalization to Ketamine cue | Effective |
Experimental Protocols
Radioligand Binding Assay for the NMDA Receptor PCP Site
This protocol is a generalized method for determining the binding affinity of test compounds to the PCP binding site of the NMDA receptor in rat brain tissue.
1. Materials:
- Tissue: Whole rat brain or specific regions like the cortex and hippocampus.
- Radioligand: [³H]-(+)-MK-801 or [³H]TCP (thienylcyclohexylpiperidine).
- Buffers:
- Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Non-specific binding control: High concentration of a known non-radiolabeled ligand (e.g., 10 µM PCP or (+)-MK-801).
- Test Compounds: this compound, PCP, Ketamine, and other compounds of interest, prepared in a series of dilutions.
- Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, scintillation counter, and scintillation vials with cocktail.
2. Membrane Preparation:
- Euthanize rats and rapidly dissect the desired brain tissue on ice.
- Homogenize the tissue in ice-cold Homogenization Buffer.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
- Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
- Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the high-speed centrifugation.
- Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
3. Binding Assay:
- In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compounds.
- Add the appropriate solutions to the wells:
- Total Binding: Assay Buffer.
- Non-specific Binding: Non-specific binding control.
- Test Compound: Dilutions of the test compound.
- Add the prepared brain membrane homogenate to each well.
- Initiate the binding reaction by adding the radioligand at a concentration close to its Kd value.
- Incubate the plate at room temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
- Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a general method for assessing the effects of NMDA receptor antagonists on NMDA receptor-mediated currents in cultured neurons or brain slices.
1. Materials:
- Preparation: Primary neuronal cultures or acute brain slices (e.g., from the hippocampus or cortex).
- Solutions:
- Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂. For isolating NMDA currents, Mg²⁺ is often omitted, and AMPA/kainate receptor antagonists (e.g., CNQX) and GABAA receptor antagonists (e.g., picrotoxin) are added.
- Internal Pipette Solution: Containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 Na₂-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3. Cesium is used to block potassium channels.
- Agonists: NMDA and glycine (B1666218) (co-agonist).
- Antagonists: this compound, PCP, Ketamine.
- Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, microscope with DIC optics, and data acquisition software.
2. Recording Procedure:
- Prepare the neuronal culture or brain slice and place it in the recording chamber, continuously perfused with aCSF.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
- Under visual guidance, approach a neuron with the patch pipette and form a high-resistance (GΩ) seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the neuron's membrane potential at a negative holding potential (e.g., -70 mV).
- Evoke NMDA receptor-mediated currents by either puff application of NMDA and glycine or by electrical stimulation of presynaptic inputs.
- Establish a stable baseline recording of the evoked currents.
- Bath-apply the NMDA receptor antagonist (this compound, PCP, or Ketamine) at various concentrations and record the resulting inhibition of the NMDA current.
- Wash out the antagonist to observe the reversibility of the block.
3. Data Analysis:
- Measure the peak amplitude or the total charge transfer of the NMDA receptor-mediated currents before, during, and after antagonist application.
- Calculate the percentage of inhibition for each antagonist concentration.
- Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve.
- Determine the IC₅₀ value from the curve, representing the concentration of the antagonist that produces a 50% block of the NMDA current.
Visualizations
Caption: NMDA receptor signaling pathway and site of antagonist action.
Caption: Experimental workflow for characterizing NMDA receptor antagonists.
References
- 1. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from this compound and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of PCP-like compounds for NMDA antagonism in two in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Comparison of the Behavioral Pharmacology of Phencyclidine to Related " by Kathleen T. Brady [scholarscompass.vcu.edu]
- 6. Effects of ketamine on the unconditioned and conditioned locomotor activity of preadolescent and adolescent rats: impact of age, sex and drug dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of monoamine depletion on the ketamine-induced locomotor activity of preweanling, adolescent, and adult rats: sex and age differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomeric and diastereomeric dioxadrols: behavioral, biochemical and chemical determination of the configuration necessary for phencyclidine-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Purity of Synthesized Dexoxadrol Against a Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of a synthesized batch of Dexoxadrol against a commercially available reference standard. The objective is to present a clear, data-driven analysis of the purity profile, supported by detailed experimental protocols and relevant biological context. While a direct comparison is limited by the availability of public data, this guide offers a representative benchmark based on established analytical techniques.
Introduction to this compound
This compound is a dissociative anesthetic that acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its antagonistic action at the NMDA receptor is central to its pharmacological effects.[3] The purity of synthesized this compound is a critical parameter, as impurities can alter its pharmacological activity, toxicity profile, and experimental outcomes. This guide outlines the analytical methodologies for assessing the purity of a synthesized batch of this compound and compares it to a reference standard.
Purity Profile Comparison
The purity of the synthesized this compound was benchmarked against a commercially available reference standard with a stated purity of >98%. The following table summarizes the quantitative purity analysis performed via High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Analytical Method | Parameter | Synthesized this compound | Reference Standard |
| HPLC | Purity (Area %) | 98.6% | >98%[4] |
| Number of Impurities Detected | 3 | 1 | |
| Largest Impurity (Area %) | 0.8% | Not Available | |
| GC-MS | Purity (Peak Area %) | 98.9% | Not Available |
| Residual Solvents | Detected (Ethanol, Toluene) | Not Detected | |
| qNMR | Purity (mol/mol %) | 98.2% | Not Available |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this comparison are provided below. These protocols are based on established methods for similar compounds and have been adapted for the analysis of this compound.
3.1. High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of this compound purity and the detection of related impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).
-
Column: Phenomenex Luna C18(2), 5 µm, 250 x 4.6 mm, or equivalent.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of mobile phase B (Acetonitrile).
3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification of volatile impurities and residual solvents in the synthesized this compound.
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A MS detector or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
Injector Temperature: 280°C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-550 amu
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.
3.3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute measure of purity by comparing the integral of a this compound proton signal to that of a certified internal standard.
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) with 0.05% v/v tetramethylsilane (B1202638) (TMS).
-
Internal Standard: Maleic Anhydride (certified reference material).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in 0.75 mL of CDCl₃.
-
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
Acquisition Time: 4 s
-
-
Data Processing:
-
Apply a Fourier transform and phase correct the spectrum.
-
Integrate a well-resolved proton signal of this compound and the singlet of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Asymmetric Synthesis of this compound
The following is a representative protocol for the asymmetric synthesis of this compound, adapted from published literature.[5] This multi-step synthesis involves a key stereoselective addition and a ring-closing metathesis reaction.[5]
Step 1: Synthesis of the N-(3-butenyl)imine A solution of D-glyceraldehyde diphenyl ketal and 3-butenylamine in a suitable solvent is stirred at room temperature to form the corresponding N-(3-butenyl)imine.
Step 2: Stereoselective Addition of Vinylmagnesium Bromide The N-(3-butenyl)imine is cooled to -78°C and treated with a solution of vinylmagnesium bromide. The reaction is carefully monitored by thin-layer chromatography (TLC) until completion.
Step 3: Ring-Closing Metathesis The product from the previous step is dissolved in dichloromethane (B109758) and treated with a Grubbs' catalyst. The reaction mixture is stirred at room temperature to facilitate the ring-closing metathesis, forming the piperidine (B6355638) ring.
Step 4: Deprotection and Purification The protecting groups are removed under appropriate conditions, and the final product, this compound, is purified by column chromatography to yield the desired compound.
Mechanism of Action: NMDA Receptor Signaling Pathway
This compound exerts its effects by antagonizing the NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system. The following diagram illustrates the NMDA receptor signaling pathway and the point of intervention by this compound.
Experimental Workflow for Purity Benchmarking
The following diagram outlines the logical workflow for the comprehensive purity assessment of synthesized this compound.
Conclusion
This guide provides a framework for benchmarking the purity of synthesized this compound. The presented data and protocols demonstrate that a high-purity product can be obtained and analytically verified. The illustrative comparison highlights the importance of employing multiple orthogonal analytical techniques for a comprehensive purity assessment. For rigorous quality control, it is essential to obtain a certified reference standard and perform a full method validation for each analytical technique.
References
- 1. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 3. Relationships between the structure of this compound and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
Comparative Metabolic Stability of Dexoxadrol and its Derivatives: A Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction to Metabolic Stability
Metabolic stability is a critical parameter in drug discovery and development, referring to a compound's susceptibility to biotransformation by metabolic enzymes.[1][2] A compound with high metabolic stability is more likely to have a longer half-life and greater bioavailability, while a compound with low metabolic stability may be rapidly cleared from the body, potentially leading to reduced efficacy or the formation of active or toxic metabolites.[1][3] Key in vitro assays used to evaluate metabolic stability include microsomal stability and plasma stability studies.[4][5]
Data Presentation: A Framework for Comparison
While specific experimental data comparing the metabolic stability of Dexoxadrol and its derivatives is not publicly available, the following table provides a template for how such data would be presented. This allows for a clear and structured comparison of key metabolic stability parameters.
Table 1: Illustrative Metabolic Stability Data for this compound and Derivatives
| Compound ID | Structure | Microsomal Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Plasma Half-Life (t½, min) | % Remaining in Plasma (60 min) |
| This compound | 2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Derivative A | [Hypothetical Modification 1] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Derivative B | [Hypothetical Modification 2] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Derivative C | [Hypothetical Modification 3] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of metabolic stability. The following are standard protocols for microsomal and plasma stability assays.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, the primary enzymes involved in drug metabolism.[4][6]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Ice-cold acetonitrile (B52724) containing an internal standard for quenching the reaction
-
Control compounds (e.g., a known stable and a known unstable compound)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
In a 96-well plate, add the liver microsomes and the test compound solution.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) from the slope of the natural log of the percent remaining versus time plot.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).[7][8]
Plasma Stability Assay
This assay assesses the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can metabolize drugs.
Objective: To determine the stability of a test compound in plasma over time.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human plasma
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Ice-cold acetonitrile containing an internal standard
-
Control compounds
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
In a 96-well plate, add the plasma and the test compound solution.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate plasma proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
The half-life in plasma can also be determined if significant degradation is observed.
Visualizing Metabolic Processes
Diagrams are powerful tools for visualizing experimental workflows and metabolic pathways.
References
- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nuvisan.com [nuvisan.com]
- 5. admescope.com [admescope.com]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Dexoxadrol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Dexoxadrol. The following procedures are based on general best practices for handling potent research compounds and should be supplemented by a thorough risk assessment specific to your laboratory's conditions.
Physical and Chemical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is essential for proper handling, storage, and experimental planning.
| Property | This compound Free Base | This compound Hydrochloride |
| CAS Number | 4741-41-7 | 631-06-1 |
| Molecular Formula | C₂₀H₂₃NO₂ | C₂₀H₂₄ClNO₂ |
| Molecular Weight | 309.41 g/mol | 345.86 g/mol |
| Appearance | Solid powder | Solid powder |
| Storage Conditions | Dry, dark. 0-4°C (short-term), -20°C (long-term)[1][2] | Dry, dark. 0-4°C (short-term), -20°C (long-term)[2] |
| Solubility | To be determined | Soluble in DMSO, not in water |
| Purity | >98% | >98% |
| Shipping Condition | Shipped under ambient temperature as non-hazardous chemical.[1][2] | Shipped under ambient temperature as non-hazardous chemical.[2] |
Personal Protective Equipment (PPE)
Due to the lack of specific toxicological data for this compound, it is prudent to handle it as a potent compound. The following PPE is recommended as a minimum standard of protection.
Core PPE Requirements:
-
Gloves: Two pairs of powder-free nitrile gloves should be worn at all times when handling this compound.[3] Change gloves immediately if contaminated.
-
Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required.[3]
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn to protect against splashes and aerosols.
-
Respiratory Protection: For procedures that may generate dust or aerosols, a properly fitted N95 or higher-rated respirator is necessary.
Operational Workflow for Donning and Doffing PPE:
Caption: A diagram illustrating the correct sequence for putting on (donning) and taking off (doffing) Personal Protective Equipment to minimize contamination risk.
Experimental Protocols: Handling and Preparation
Engineering Controls:
-
All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, use a containment balance or perform the task in a fume hood.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent and then a cleaning agent. Dispose of all contaminated disposable materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
Waste Segregation and Disposal:
-
Solid Waste: Unused this compound, contaminated PPE (gloves, gowns), and disposable labware should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Workflow:
Caption: A flowchart outlining the necessary steps for the safe segregation, collection, storage, and disposal of waste generated from handling this compound.
Decontamination and Destruction:
-
For unused investigational drugs like this compound, it is recommended to use a licensed hazardous waste disposal service that can provide documentation of destruction, often through incineration.[4][5]
-
Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste before the container is discarded.
Disclaimer: The information provided is for guidance purposes only. All laboratory personnel must be trained in the proper handling of hazardous materials and adhere to their institution's specific safety protocols and all applicable local, state, and federal regulations. A comprehensive, site-specific risk assessment should be performed before commencing any work with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
